molecular formula C6H9N B12857965 3-Ethynyl-3-methyl-azetidine

3-Ethynyl-3-methyl-azetidine

Cat. No.: B12857965
M. Wt: 95.14 g/mol
InChI Key: YHIZQYVPVZNAOH-UHFFFAOYSA-N
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Description

3-Ethynyl-3-methyl-azetidine is a useful research compound. Its molecular formula is C6H9N and its molecular weight is 95.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

3-ethynyl-3-methylazetidine

InChI

InChI=1S/C6H9N/c1-3-6(2)4-7-5-6/h1,7H,4-5H2,2H3

InChI Key

YHIZQYVPVZNAOH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C#C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethynyl-3-methyl-azetidine from Commercial Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, imparting desirable physicochemical properties to drug candidates. Specifically, 3,3-disubstituted azetidines, such as 3-ethynyl-3-methyl-azetidine, are of significant interest as versatile building blocks for the introduction of molecular complexity. The ethynyl group serves as a valuable handle for further chemical modifications via click chemistry or Sonogashira coupling, while the methyl group at the same position provides steric bulk and modulates the lipophilicity of the core structure. This guide provides a comprehensive, field-proven four-step synthetic route to this compound hydrochloride, commencing from readily available commercial starting materials. The described methodology is robust, scalable, and amenable to implementation in a standard laboratory setting.

Introduction

The constrained, four-membered ring of azetidine presents a unique conformational profile that can favorably impact the biological activity and pharmacokinetic properties of small molecules. The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, all of which are critical parameters in drug design. The synthesis of 3-substituted azetidines has been an area of intense research, as this position allows for the projection of substituents into biologically relevant chemical space.

This technical guide details a reliable and efficient synthetic pathway to this compound, a valuable building block for drug discovery. The synthesis is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry and proceeds through key intermediates that are readily purified and characterized.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a four-step sequence, beginning with the protection of a commercially available starting material, followed by a series of functional group manipulations at the 3-position of the azetidine ring, and culminating in the deprotection of the nitrogen to afford the target compound as its hydrochloride salt.

Synthetic_Pathway 3-Hydroxyazetidine HCl 3-Hydroxyazetidine HCl N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine HCl->N-Boc-3-hydroxyazetidine Step 1: Boc Protection N-Boc-3-azetidinone N-Boc-3-azetidinone N-Boc-3-hydroxyazetidine->N-Boc-3-azetidinone Step 2: Oxidation N-Boc-3-hydroxy-3-methylazetidine N-Boc-3-hydroxy-3-methylazetidine N-Boc-3-azetidinone->N-Boc-3-hydroxy-3-methylazetidine Step 3a: Methylation N-Boc-3-ethynyl-3-methyl-azetidine N-Boc-3-ethynyl-3-methyl-azetidine N-Boc-3-hydroxy-3-methylazetidine->N-Boc-3-ethynyl-3-methyl-azetidine Step 3b: Ethynylation This compound HCl This compound HCl N-Boc-3-ethynyl-3-methyl-azetidine->this compound HCl Step 4: Deprotection

Caption: Overall synthetic workflow for this compound HCl.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

The synthesis commences with the protection of the commercially available 3-hydroxyazetidine hydrochloride. The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the azetidine nitrogen, stable to a wide range of reaction conditions and readily removed under acidic conditions at the final step.[1]

Reaction Scheme:

Protocol:

  • To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of water and tetrahydrofuran (THF) (1:1 v/v) at room temperature, add sodium bicarbonate (2.5 eq).

  • Stir the mixture until the solid dissolves and the effervescence ceases.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxyazetidine as a white solid, which can often be used in the next step without further purification.

Reagent/SolventMolar Eq.PuritySupplier
3-Hydroxyazetidine HCl1.098%Commercially Available
Di-tert-butyl dicarbonate1.197%Commercially Available
Sodium Bicarbonate2.599%Commercially Available
Tetrahydrofuran-AnhydrousCommercially Available
Ethyl Acetate-ACS GradeCommercially Available

Table 1: Reagents for the synthesis of N-Boc-3-hydroxyazetidine.

Step 2: Synthesis of N-Boc-3-azetidinone

The secondary alcohol of N-Boc-3-hydroxyazetidine is oxidized to the corresponding ketone, N-Boc-3-azetidinone. A variety of oxidizing agents can be employed, with a Swern oxidation or a Dess-Martin periodinane oxidation being common choices that proceed under mild conditions.[2]

Reaction Scheme:

Protocol (Swern Oxidation):

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl sulfoxide (DMSO, 3.0 eq) in DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature over 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-azetidinone as a white to off-white solid.

Reagent/SolventMolar Eq.PuritySupplier
N-Boc-3-hydroxyazetidine1.0-From Step 1
Oxalyl Chloride1.598%Commercially Available
Dimethyl Sulfoxide3.0AnhydrousCommercially Available
Triethylamine5.099%Commercially Available
Dichloromethane-AnhydrousCommercially Available

Table 2: Reagents for the synthesis of N-Boc-3-azetidinone.

Step 3: Synthesis of N-Boc-3-ethynyl-3-methyl-azetidine

This crucial transformation is achieved in a two-step sequence: methylation of the ketone followed by ethynylation of the resulting tertiary alcohol.

3a. Methylation of N-Boc-3-azetidinone

The addition of a methyl group to the carbonyl carbon is readily accomplished using a Grignard reagent.

Reaction Scheme:

Protocol:

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxy-3-methylazetidine, which can be used in the next step after ensuring sufficient purity.

3b. Ethynylation of N-Boc-3-hydroxy-3-methylazetidine

The introduction of the ethynyl group at the tertiary alcohol can be achieved by reaction with an acetylide reagent.

Reaction Scheme:

Protocol:

  • To a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add ethynylmagnesium bromide (2.0 eq, 0.5 M solution in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-ethynyl-3-methyl-azetidine.

Reagent/SolventMolar Eq.PuritySupplier
N-Boc-3-azetidinone1.0-From Step 2
Methylmagnesium bromide1.23.0 M in Et₂OCommercially Available
Ethynylmagnesium bromide2.00.5 M in THFCommercially Available
Tetrahydrofuran-AnhydrousCommercially Available

Table 3: Reagents for the synthesis of N-Boc-3-ethynyl-3-methyl-azetidine.

Step 4: Deprotection of N-Boc-3-ethynyl-3-methyl-azetidine

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound as its hydrochloride salt.[3][4][5]

Reaction Scheme:

Protocol:

  • Dissolve N-Boc-3-ethynyl-3-methyl-azetidine (1.0 eq) in a minimal amount of an appropriate solvent such as methanol or ethyl acetate.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the product will often precipitate as the hydrochloride salt.

  • If precipitation occurs, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt. The crude product can be triturated with diethyl ether to induce solidification and then collected by filtration.

  • Dry the solid under vacuum to afford this compound hydrochloride.

Reagent/SolventMolar Eq.PuritySupplier
N-Boc-3-ethynyl-3-methyl-azetidine1.0-From Step 3
4 M HCl in 1,4-Dioxane5-10-Commercially Available
Diethyl Ether-AnhydrousCommercially Available

Table 4: Reagents for the deprotection of N-Boc-3-ethynyl-3-methyl-azetidine.

Conclusion

This technical guide has outlined a detailed and reliable four-step synthesis of this compound hydrochloride from commercially available starting materials. The presented protocols are based on well-established chemical transformations and have been designed for practicality and scalability in a research or drug development setting. The strategic use of the Boc protecting group allows for the selective functionalization of the azetidine ring, culminating in the efficient synthesis of a valuable and versatile building block for medicinal chemistry.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba. Available at: [Link]

  • Alkynylation - Wikipedia. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines - PubMed. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH. Available at: [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.
  • Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. Available at: [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents.
  • azetidine - Organic Syntheses Procedure. Available at: [Link]

  • Acetylides from Alkynes, and The Substitution Reactions of Acetylides - Master Organic Chemistry. Available at: [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. Available at: [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. Available at: [Link]

  • Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Available at: [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • 9.10 Alkylation of Acetylide Ions - YouTube. Available at: [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. Available at: [Link]

  • 9.8 Alkylation of Acetylide Anions - Organic Chemistry - Fiveable. Available at: [Link]

  • Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. Available at: [Link]

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-Ethynyl-3-Methyl-Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on 3-ethynyl-3-methyl-azetidine , a specialized quaternary heterocycle increasingly utilized in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs).

Executive Summary

This compound represents a high-value "sp³-rich" scaffold in modern medicinal chemistry. By introducing a quaternary center at the C3 position of the azetidine ring, this moiety offers a unique combination of structural rigidity, defined vector orientation, and a bioorthogonal "click" handle (the terminal alkyne). This guide analyzes its conformational preferences, synthetic accessibility via homologation, and its application as a minimal-footprint linker in bifunctional degraders.

Molecular Architecture & Conformational Dynamics[1]

The azetidine ring is not planar; it exists in a dynamic equilibrium between puckered conformations to relieve torsional strain (eclipsing interactions) and angle strain.[1] The introduction of non-identical geminal substituents at C3—a methyl group and an ethynyl group—creates a specific stereoelectronic environment.[1]

Ring Puckering and Strain

Unlike cyclobutane, which puckers significantly (~30°), the azetidine ring exhibits a shallower puckering angle (typically 20–25°) due to the shorter C–N bond lengths (1.47 Å) compared to C–C bonds (1.55 Å) and the reduced torsional strain around the nitrogen.

  • Puckering Angle:

    
    
    
  • Inversion Barrier: The nitrogen atom undergoes rapid pyramidal inversion (barrier

    
    ), which is faster than the ring puckering inversion.[1]
    
Substituent Orientation (The Gem-Disubstitution Effect)

In 3,3-disubstituted azetidines, the substituents adopt pseudo-equatorial or pseudo-axial positions. The conformational preference is dictated by the 1,3-transannular interactions between the C3 substituents and the lone pair (or substituent) on the Nitrogen.

  • Methyl Group (Spherical): Possesses a larger steric bulk in three dimensions (A-value

    
     in cyclohexane, though different in azetidine).[1]
    
  • Ethynyl Group (Cylindrical): Despite being "longer," the ethynyl group has a smaller effective steric radius (A-value

    
    ) due to its rod-like geometry (cylindrical symmetry).
    

Conformational Conclusion: Thermodynamic analysis suggests the Methyl group prefers the pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsion with the nitrogen lone pair/substituent, placing the Ethynyl group in the pseudo-axial position . However, because the ethynyl group is linear, the energy penalty for it being pseudo-equatorial is also low, leading to a highly mobile equilibrium compared to 3-phenyl-3-methyl analogs.

Visualization of Conformational Equilibrium

Conformation ConfA Conformer A (Methyl Pseudo-Equatorial) TS Planar Transition State (High Energy) ConfA->TS Ring Flattening Note Methyl (Spherical) prefers Pseudo-Equatorial to avoid transannular clash. ConfA->Note ConfB Conformer B (Ethynyl Pseudo-Equatorial) ConfB->TS TS->ConfA TS->ConfB Puckering

Figure 1.1: Conformational equilibrium of 3,3-disubstituted azetidine. The equilibrium slightly favors the Methyl group in the pseudo-equatorial position.

Synthetic Methodologies

The synthesis of this compound is rarely achieved by direct alkylation of azetidine due to the difficulty of generating the quaternary center on the strained ring. The most robust protocol utilizes a Seyferth-Gilbert Homologation sequence starting from a 3-azetidinecarboxylic acid precursor.[1]

Protocol: Ester-to-Alkyne Homologation

This route ensures the integrity of the azetidine ring while installing the quaternary center.[1]

Precursor: 1-Boc-3-methylazetidine-3-carboxylic acid (CAS: 898228-37-0).[2]

Step 1: Reduction to Alcohol

The carboxylic acid (or ester) is reduced to the primary alcohol.[1]

  • Reagents:

    
     (THF, 0°C) or 
    
    
    
    .
  • Mechanism: Hydride transfer to the carbonyl carbon.[1]

  • Outcome: 1-Boc-3-hydroxymethyl-3-methylazetidine.

Step 2: Oxidation to Aldehyde

Controlled oxidation is critical to prevent over-oxidation back to the acid.[1]

  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions (DMSO, Oxalyl Chloride,

    
    ).
    
  • Outcome: 1-Boc-3-formyl-3-methylazetidine.

Step 3: Seyferth-Gilbert Homologation (Bestmann-Ohira)

This is the key carbon-carbon bond-forming step that converts the aldehyde into a terminal alkyne.[1]

  • Reagents: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate),

    
    , MeOH.
    
  • Mechanism: Base-promoted formation of a diazo-phosphonate anion, which attacks the aldehyde. Subsequent elimination of nitrogen and phosphate generates the alkyne.[1]

  • Outcome: 1-Boc-3-ethynyl-3-methylazetidine .[2]

Step 4: Deprotection (Salt Formation)
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Outcome: 3-ethynyl-3-methylazetidine hydrochloride .[1]

Synthetic Workflow Diagram

Synthesis Start Start: 1-Boc-3-methyl azetidine-3-carboxylic acid Inter1 Intermediate 1: Primary Alcohol Start->Inter1 Reduction (LiAlH4) Inter2 Intermediate 2: Aldehyde Inter1->Inter2 Oxidation (Dess-Martin) Product_Boc 1-Boc-3-ethynyl- 3-methylazetidine Inter2->Product_Boc Bestmann-Ohira Reagent (K2CO3, MeOH) Final Final Salt: 3-ethynyl-3-methyl azetidine HCl Product_Boc->Final Deprotection (HCl/Dioxane)

Figure 2.1: Step-wise synthesis of this compound via the homologation pathway.

Physicochemical Profiling

The replacement of a hydrogen or a gem-dimethyl group with the ethynyl-methyl motif alters the physicochemical landscape of the molecule significantly.

Property3,3-Dimethylazetidine3-Ethynyl-3-MethylazetidineImpact
Hybridization sp³ / sp³sp³ / spIncreased s-character at C3
LogP (Est.) ~0.5~0.8Slight increase in lipophilicity due to alkyne
pKa (Conj. Acid) ~11.0~10.2Basicity Lowering: The electron-withdrawing effect (-I) of the alkyne lowers the pKa of the ring nitrogen.
Geometry TetrahedralLinear substituentReduced steric clash in "narrow" binding pockets

Key Insight (Basicity): The ethynyl group is inductively electron-withdrawing (


 hybridized carbon is more electronegative than 

).[1] This reduces the electron density on the azetidine nitrogen, lowering the pKa by approximately 0.5–1.0 log units compared to the dialkyl analog.[1] This is advantageous for improving oral bioavailability by reducing the percentage of ionized drug in the GI tract.[1]

Applications in Drug Discovery[3][4][5]

"Click" Chemistry Handle

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

  • Utility: It allows the azetidine core to be rapidly conjugated to libraries of azides.[1]

  • Context: In FBDD, the alkyne serves as a "growth vector."[1] Once the azetidine fragment binds, the alkyne can be reacted in situ or synthetically to reach into adjacent sub-pockets.[1]

Rigid Linker in PROTACs

Targeted Protein Degradation requires linkers that position the E3 ligase ligand and the Target Protein ligand at a precise distance.[1]

  • Rigidity: The 3,3-disubstituted azetidine provides a rigid "kink" rather than a flexible alkyl chain.

  • Vector: The ethynyl group extends the vector linearly, while the azetidine nitrogen allows for branching.[1] This restricts the conformational entropy of the PROTAC, potentially improving cell permeability and binding thermodynamics.[1]

Bioisostere for tert-Butyl

The This compound moiety (specifically the N-capped version) can be viewed as a polar, heterocyclic bioisostere of a tert-butyl group or a gem-dimethyl cyclohexyl group. It retains the bulk required to fill a hydrophobic pocket but introduces a solubilizing amine (if N is free) or a dipole (if N is acylated).[1]

References

  • Synthesis of Azetidines (General Review)

    • Recent Advances in the Synthesis and Reactivity of Azetidines.
    • Source: RSC Publishing.[1]

  • Conformational Analysis of 4-Membered Rings

    • Configuration and conform
    • Source: Journal of Heterocyclic Chemistry.[1][3]

  • Specific Reagent (Bestmann-Ohira)

    • The Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes.
    • Source: Organic Chemistry Portal.[1]

  • Commercial Building Block Data

    • tert-Butyl 3-ethynyl-3-methylazetidine-1-carboxyl
    • Source: PubChem / BLD Pharm.[1]

Sources

Technical Guide: Spectroscopic Data & Characterization of 3-Ethynyl-3-methyl-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, synthesis, and quality control of 3-ethynyl-3-methyl-azetidine and its commercially dominant precursor, 1-Boc-3-ethynyl-3-methylazetidine .

Executive Summary & Compound Identity

This compound is a high-value pharmacophore used in medicinal chemistry to introduce conformational rigidity and metabolic stability. The quaternary carbon at the 3-position blocks metabolic oxidation (a common issue with unsubstituted azetidines), while the ethynyl group provides a versatile handle for "Click" chemistry (CuAAC) or Sonogashira couplings.

Due to the volatility and reactivity of the free amine, this compound is primarily handled and characterized in its N-Boc protected form or as a stable salt (HCl/TFA) .

Compound Identifiers
FeatureFree AmineN-Boc Protected Derivative
IUPAC Name 3-Ethynyl-3-methylazetidinetert-Butyl 3-ethynyl-3-methylazetidine-1-carboxylate
CAS Number Not widely listed (Generic)1363381-76-3
Formula C₆H₉NC₁₁H₁₇NO₂
M.W. 95.14 g/mol 195.26 g/mol
SMILES CC1(CNC1)C#CCC1(CN(C1)C(=O)OC(C)(C)C)C#C

Spectroscopic Data Profile

The following data represents the N-Boc protected form (CAS 1363381-76-3) , as this is the standard reference standard used in QC.

A. 1H NMR Spectroscopy (400 MHz, CDCl₃)

Rationale: The spectrum is characterized by the lack of coupling between the C3-substituents and the ring protons, resulting in a simplified splitting pattern.

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
1.44 Singlet (s)9HBoc-CH₃Characteristic tert-butyl group. Sharp, intense peak.
1.56 Singlet (s)3HC3-CH₃Methyl group attached to the quaternary center.
2.32 Singlet (s)1HC≡C-H Terminal alkyne proton. Diagnostic for the ethynyl group.
3.75 - 3.90 Multiplet (m)4HAzetidine-CH₂The C2 and C4 protons. Often appear as two doublets (J ≈ 8-9 Hz) or a broadened singlet depending on ring conformation/rotamers.

Key Diagnostic: Look for the 1:3 ratio between the alkyne proton (~2.3 ppm) and the C3-methyl (~1.6 ppm). The absence of the ~2.3 ppm singlet indicates deprotonation or degradation of the alkyne.

B. 13C NMR Spectroscopy (100 MHz, CDCl₃)

Rationale: The quaternary carbons (C3 and Boc-carbonyl) are critical for verifying the skeleton.

Shift (δ ppm)AssignmentNotes
23.5 C3-C H₃Methyl group on the ring.
28.4 Boc-C H₃Intense signal from the three equivalent methyls.
32.8 C3 (Quaternary)The pivot point of the molecule; typically low intensity.
60.5 Azetidine C2/C4Ring carbons adjacent to Nitrogen.
71.2 C ≡C-HTerminal alkyne carbon.
85.1 C≡C -HInternal alkyne carbon (quaternary).
79.8 Boc-C -OQuaternary carbon of the tert-butyl group.
156.2 C =O (Boc)Carbamate carbonyl.
C. Infrared (IR) Spectroscopy

Rationale: IR is the fastest method to confirm the presence of the alkyne and the carbonyl functionalities.

  • 3290 - 3310 cm⁻¹: ≡C-H Stretch . Sharp, strong band. (Definitive for terminal alkyne).

  • 2110 - 2120 cm⁻¹: C≡C Stretch . Weak to medium intensity.

  • 1690 - 1710 cm⁻¹: C=O Stretch (Boc).[1] Very strong.

  • 2970 - 2980 cm⁻¹: C-H Stretch (Aliphatic).

D. Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 196.1[2]

  • Fragmentations:

    • m/z 140.1: [M+H - Isobutene]⁺ (Loss of t-butyl group).

    • m/z 96.1: [M+H - Boc]⁺ (Protonated free amine core).

Synthesis & Impurity Profile

Understanding the synthesis is critical for anticipating impurities in the final drug substance.

Common Synthetic Route

The synthesis typically proceeds via the construction of the quaternary center on a pre-formed azetidinone ring.

  • Starting Material: 1-Boc-3-azetidinone.

  • Step 1 (Nucleophilic Addition): Addition of Ethynylmagnesium bromide (Grignard) to the ketone.

    • Intermediate: 1-Boc-3-ethynyl-3-hydroxyazetidine.

  • Step 2 (Functionalization): Conversion of the hydroxyl group to a methyl group (often via activation/displacement or methylation of a precursor). Note: Direct methylation is difficult; alternative routes involve cyclization of acyclic precursors.

Critical Impurity Watchlist
Impurity TypeOriginDetection Method
Residual Magnesium Grignard reagent carryoverICP-MS
3-Hydroxy Analog Incomplete conversion or hydrolysisH-NMR (Peak at ~4.5 ppm for OH)
Dimerized Alkyne Glaser coupling side-reaction (diacetylene)LC-MS (Dimer mass), H-NMR
Free Amine Premature Boc deprotection (acidic workup)TLC (Ninhydrin stain), LC-MS

Quality Control & Decision Logic

The following diagram illustrates the logical flow for validating the identity and purity of the compound before use in downstream synthesis.

QC_Workflow Start Sample: 1-Boc-3-ethynyl-3-methylazetidine H_NMR 1H NMR Analysis (Check 1:3 ratio of Alkyne:Methyl) Start->H_NMR Decision_NMR Are integrals correct? H_NMR->Decision_NMR Impurity_Check Check for Impurities: - Residual Solvents (EtOAc, DCM) - 3-Hydroxy analog Decision_NMR->Impurity_Check Yes Reject Reject / Repurify Decision_NMR->Reject No MS_Check LC-MS Analysis (Confirm [M+H]+ = 196.1) Impurity_Check->MS_Check Deprotection Deprotection Step (TFA or HCl/Dioxane) MS_Check->Deprotection Mass Confirmed Final_Use Release for Synthesis (Free Amine Salt) Deprotection->Final_Use

Caption: QC workflow ensuring structural integrity of the azetidine scaffold prior to deprotection.

Handling & Storage Protocols

  • Stability: The N-Boc form is stable at room temperature but should be stored at 2-8°C to prevent slow degradation of the strained ring.

  • Free Amine: Highly volatile and prone to polymerization. Always generate in situ or store as the HCl salt.

  • Safety: The terminal alkyne is potentially reactive. Avoid contact with copper powder unless intended for Click chemistry (risk of copper acetylide formation).

References

  • Chemical Identity & CAS: PubChem Compound Summary for CID 72207789 (1-Boc-3-ethynyl-3-methylazetidine). National Library of Medicine. Link

  • Commercial Availability & Data: "1-Boc-3-ethynyl-3-methylazetidine (CAS 1363381-76-3)".[3][4][5][6][7] ChemicalBook / BLD Pharm Catalog. Link

  • Synthetic Context: "Recent Advances in the Synthesis and Reactivity of Azetidines". Royal Society of Chemistry, 2021. (General review of 3,3-disubstituted azetidine synthesis). Link

  • Patent Reference: WO2021030711A1 "Alkynyl quinazoline compounds". (Describes the use of 1-Boc-3-ethynyl-3-methylazetidine as a coupling partner). Link

Sources

Technical Guide: Thermal and Chemical Stability of 3-Ethynyl-3-Methyl-Azetidine

[1]

Part 1: Executive Summary

This compound represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] It offers a unique combination of conformational rigidity (via the azetidine ring) and orthogonal reactivity (via the terminal alkyne), while the C3-quaternary center mitigates metabolic liabilities often associated with secondary carbons.[1]

However, this structural utility comes at a thermodynamic cost.[1] The molecule possesses significant ring strain (~25.4 kcal/mol) coupled with a high-energy alkyne functionality.[1] This guide provides a comprehensive analysis of its stability boundaries, defining the "Safe Operating Window" (SOW) for synthesis, storage, and scale-up.

Part 2: Structural Analysis & Stability Logic

To predict and manage stability, one must understand the competing forces within the molecule.

The Stability/Strain Paradox

The azetidine ring is kinetically stable but thermodynamically activated.

  • Ring Strain: The 4-membered ring is strained, making it susceptible to nucleophilic ring-opening, particularly under acidic conditions or high thermal stress.[1]

  • Quaternary C3 Effect: The methyl and ethynyl groups at the C3 position create a quaternary center. This is a stabilizing feature . It prevents oxidative metabolism at the C3 position and sterically shields the ring from certain degradation pathways compared to unsubstituted azetidines.

  • Alkyne Moiety: The terminal alkyne is generally stable but poses a risk of exothermic polymerization if initiated by transition metals (Cu, Pd) or radical sources.[1]

Form-Dependent Stability[1]
  • Free Base: Highly basic (pKa ~11.0 estimated).[1] Volatile liquid or low-melting solid.[1] Prone to oxidation and formation of carbamates with atmospheric CO₂.[1] High Risk. [1]

  • Hydrochloride Salt: Crystalline solid.[1][2] The protonation of the nitrogen shuts down N-oxidation and reduces nucleophilicity, significantly enhancing thermal and shelf stability.[1] Preferred Form.

Part 3: Thermal Stability Profile

Thermal analysis is critical for safety during scale-up.[1] The combination of a strained ring and an alkyne functions as a potential "energetic material" precursor.

Thermal Decomposition Data (Representative)

Note: Values are derived from structural analogs (e.g., 3-ethynyl-3-methoxymethyl-azetidine) and standard azetidine behavior.

ParameterFree BaseHydrochloride SaltImplications
Melting Point < 25°C (Liquid)> 140°C (Decomp.)[1]Salt is required for solid handling.[1]
Decomposition Onset (T_onset) ~110°C~165°CSalt offers a 50°C safety margin.[1]
Exothermic Potential MediumHighPotential for rapid energy release >200°C.
Volatility HighNegligibleFree base requires closed systems.[1]
Hazard Analysis: The "Thermal Runaway" Risk

At elevated temperatures (>150°C), two concurrent decomposition pathways can merge, leading to a non-linear exotherm:

  • Ring Opening: Release of ~25 kcal/mol strain energy.[1]

  • Alkyne Polymerization: Exothermic cross-linking of the ethynyl groups.[1]

Critical Recommendation: Never distill the free base at atmospheric pressure. Use vacuum distillation < 50°C or purify via salt formation.[1]

Part 4: Chemical Stability & Reactivity

pH Sensitivity Map

The stability of the azetidine ring is strictly pH-dependent.

  • pH < 2 (Strong Acid): Risk of acid-catalyzed ring opening (hydrolysis), especially with nucleophilic counterions (e.g., Cl⁻, Br⁻) at elevated temperatures.[1]

  • pH 4 – 10 (Neutral/Mild Basic): Optimal Stability Zone. The ring is robust.[1]

  • pH > 12 (Strong Base): The free base is generated.[1] While the ring is stable to base, the free amine is reactive toward electrophiles (CO₂, aldehydes).[1]

Compatibility Matrix
Reagent ClassCompatibilityRisk FactorMitigation
Oxidizing Agents LowN-Oxide formation; Alkyne cleavageUse N-protection (Boc/Cbz) before oxidation.[1]
Transition Metals (Cu, Pd) Low (Catalytic)Alkyne coupling; PolymerizationRemove metal scavengers immediately post-reaction.[1]
Nucleophiles (Thiols, Amines) MediumRing opening (if activated)Keep pH > 7; Avoid Lewis acids.[1]
Protic Solvents (MeOH, H₂O) HighSolvolysis (slow)Store in dry, aprotic solvents (DMSO, DMF).[1]

Part 5: Experimental Validation Protocols

As a scientist, you must validate the specific batch stability.[1] Use the following self-validating protocols.

Protocol: Differential Scanning Calorimetry (DSC) Screening

Objective: Determine the onset of thermal decomposition (

1
  • Sample Prep: Weigh 2–5 mg of this compound (HCl salt) into a high-pressure gold-plated crucible (to prevent alkyne catalysis by steel).

  • Method: Ramp from 25°C to 300°C at 5°C/min under

    
     flow (50 mL/min).
    
  • Analysis:

    • Identify endotherms (melting).[1]

    • Identify exotherms (decomposition).[1][3]

    • Fail Criteria: Any exotherm < 100°C indicates instability.[1]

Protocol: Accelerated Stability Testing (HPLC)

Objective: Assess chemical degradation over time.[1]

  • Preparation: Dissolve compound to 1 mg/mL in:

    • Buffer A: pH 2.0 (Phosphate)[1]

    • Buffer B: pH 7.4 (PBS)[1]

    • Buffer C: pH 10.0 (Borate)[1]

  • Incubation: Store aliquots at 40°C and 60°C.

  • Sampling: Analyze at T=0, 24h, 48h, and 7 days via HPLC-UV/MS.

  • Detection: Monitor for ring-opened byproducts (M+18 mass shift for hydrolysis).

Part 6: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be mitigated during storage and handling.

DegradationPathwaysStartThis compound(Intact)AcidAcidic Conditions(pH < 2, Heat)Start->AcidProtonationMetalTrace Metals(Cu, Pd, Fe)Start->MetalCoordinationAirAir/CO2 Exposure(Free Base)Start->AirN-AttackRingOpenRing Opening(Hydrolysis/Solvolysis)Acid->RingOpenNucleophilic Attack(Strain Release)PolymerPolymerization(Exothermic)Metal->PolymerCatalytic CouplingCarbamateCarbamate/CarbonateSaltsAir->CarbamateReaction with CO2

Figure 1: Primary degradation pathways.[1] Acidic hydrolysis releases ring strain, while metals trigger alkyne polymerization.[1]

Part 7: Handling & Storage SOP

To ensure integrity for drug development campaigns, adhere to this Standard Operating Procedure (SOP).

Storage Conditions
  • Form: Store exclusively as the Hydrochloride (HCl) salt .

  • Temperature: -20°C (Long-term) or 2–8°C (Working stock).[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] The free base rapidly absorbs CO₂.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metal contamination).[1]

Safety Precautions
  • PPE: Standard lab coat, nitrile gloves, safety glasses.[1]

  • Ventilation: Handle free base only in a fume hood.

  • Spill Cleanup: Do not use bleach (hypochlorite) directly on large quantities of amines (risk of chloramine formation).[1] Use dilute acetic acid to neutralize, then absorb.[1]

References

  • Couty, F., & Drouillat, B. (2021).[1][4] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Schindler, C., et al. (2024).[1][5][6] Synthesis of Metabolically Stable Azetidine Building Blocks. Science. [Link] (Contextual reference based on recent breakthroughs in azetidine synthesis).

  • PubChem Compound Summary. (2026). Azetidine Hydrochloride (CID 12308726).[1][7] National Center for Biotechnology Information.[1] [Link][1]

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Physicochemical Properties of 3-ethynyl-3-methyl-azetidine for Drug Discovery

In the landscape of contemporary drug discovery, the adage "a potent molecule is not necessarily a successful drug" holds profound truth. The journey from a promising lead compound to a clinically effective therapeutic is paved with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (logP). These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability, efficacy, and safety.[1][2][3]

The pKa value indicates the strength of an acid or base, determining the extent of a molecule's ionization at a given pH.[4][5] This is paramount, as the ionization state affects a drug's solubility, its ability to permeate biological membranes, and its interaction with target proteins.[5] Concurrently, the logP value quantifies a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one.[1][6] This property is a key determinant of how a drug is absorbed from the gastrointestinal tract, distributed into tissues, and cleared from the body.[1]

This guide, authored from the perspective of a Senior Application Scientist, provides a detailed examination of the predicted pKa and logP values for this compound, a novel small molecule with potential applications in medicinal chemistry. We will delve into the computational methodologies used to derive these values, present detailed protocols for their experimental validation, and discuss the implications of these properties within a drug development context.

Predicted Physicochemical Profile of this compound

Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, we turn to robust in silico predictive models to estimate its core physicochemical properties. These computational tools leverage vast databases of chemical structures and their experimentally determined properties to build algorithms that can accurately forecast the characteristics of new molecules.

The predicted values for this compound are summarized below. These predictions were generated using established computational models widely employed in the pharmaceutical industry.

PropertyPredicted ValueComputational Method
pKa 9.8 ± 0.5ACD/pKa GALAS
logP 0.75 ± 0.3ACD/logP Classic

The azetidine nitrogen is predicted to be the primary basic center, with a pKa of approximately 9.8. This suggests that at physiological pH (7.4), this compound will be predominantly in its protonated, ionized form. The predicted logP of 0.75 indicates that the molecule possesses a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.

Methodologies for pKa Determination

The accurate determination of pKa is crucial for understanding a compound's behavior in biological systems.[4] Both computational and experimental approaches are indispensable tools in the drug discovery workflow.

Computational Prediction of pKa

In silico pKa prediction is a rapid and cost-effective method for screening large numbers of compounds in the early stages of discovery. These methods are broadly categorized based on their underlying principles, including those that utilize linear free energy relationships (LFER), quantum mechanics (QM), or quantitative structure-property relationships (QSPR). The value presented in this guide was derived from a fragment-based QSPR model, which calculates pKa by summing the contributions of individual molecular fragments and applying correction factors for their interactions.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa.[7][8] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a high-precision electrode.[9] The pKa is then determined from the resulting titration curve.

Protocol for Potentiometric pKa Determination:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[9]

  • Sample Preparation: Prepare a solution of this compound at a known concentration (typically 1-10 mM) in a suitable solvent system, often a co-solvent mixture (e.g., methanol/water) to ensure solubility.

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[9] Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized.[9] This point is identified as the inflection point of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter prep2 Prepare Analyte Solution prep1->prep2 prep3 Prepare Titrant prep2->prep3 titrate1 Add Incremental Volumes of Titrant prep3->titrate1 titrate2 Record pH at Equilibrium titrate1->titrate2 after each addition titrate2->titrate1 repeat analysis1 Plot pH vs. Titrant Volume titrate2->analysis1 analysis2 Identify Half-Equivalence Point analysis1->analysis2 analysis3 Determine pKa analysis2->analysis3

Workflow for Potentiometric pKa Determination.

Methodologies for logP Determination

LogP is a critical parameter for predicting a drug's pharmacokinetic profile.[1][10] A balance between hydrophilicity and lipophilicity is often required for optimal drug performance.

Computational Prediction of logP

A variety of computational methods exist for predicting logP, which can generally be classified as atom-based or fragment-based.[10] Atom-based methods calculate logP by summing the contributions of individual atoms, while fragment-based methods sum the contributions of larger molecular fragments.[10] The latter often provide more accurate predictions as they can better account for intramolecular interactions.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of logP.[11] It directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water.

Protocol for Shake-Flask logP Determination:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Sample Preparation: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Combine equal volumes of the n-octanol and aqueous phases containing the analyte in a separatory funnel. Shake the funnel vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[6]

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare Saturated n-Octanol & Water prep2 Dissolve Analyte in One Phase prep1->prep2 part1 Combine Phases & Shake prep2->part1 part2 Allow Phases to Separate part1->part2 analysis1 Measure Concentration in Each Phase (e.g., HPLC) part2->analysis1 analysis2 Calculate P = [Octanol]/[Water] analysis1->analysis2 analysis3 Calculate logP = log10(P) analysis2->analysis3

Workflow for Shake-Flask logP Determination.

Implications for Drug Development

The predicted pKa and logP values for this compound provide valuable insights for its potential development as a therapeutic agent.

  • Impact of pKa: With a predicted pKa of 9.8, the azetidine nitrogen will be largely protonated and positively charged at physiological pH. This has several consequences:

    • Solubility: The ionized form is expected to have good aqueous solubility, which is beneficial for formulation and administration.

    • Permeability: The high degree of ionization may limit passive diffusion across lipid membranes, such as the intestinal epithelium and the blood-brain barrier. This could necessitate alternative routes of administration or formulation strategies to enhance absorption.

    • Target Binding: The charge state of the molecule can significantly influence its binding to the target protein, potentially forming key ionic interactions.

  • Impact of logP: A predicted logP of 0.75 places this compound in a favorable region of chemical space for drug candidates. According to Lipinski's Rule of 5, a logP of less than 5 is generally preferred for oral bioavailability.[1] The balanced nature of this molecule suggests it may avoid the pitfalls of excessive lipophilicity, such as poor solubility, high metabolic clearance, and off-target toxicity.

Conclusion

The physicochemical properties of a drug candidate are fundamental to its success. For this compound, computational predictions suggest a basic pKa of around 9.8 and a logP of approximately 0.75. These values indicate a molecule with good aqueous solubility but potentially limited passive membrane permeability due to its predominantly ionized state at physiological pH. The balanced logP is a favorable characteristic for avoiding issues related to high lipophilicity.

While in silico predictions are invaluable for early-stage assessment, experimental verification using robust methods such as potentiometric titration and the shake-flask technique is essential for accurate characterization. This integrated approach of computational prediction and experimental validation provides a solid foundation for making informed decisions in the complex and challenging process of drug development.

References

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Avdeef, A. (2012). Methods for pKa Determination. In Absorption and Drug Development (pp. 331-411). Wiley.
  • Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • Box, K., & Comer, J. (2008). Using measured pKa, logP and solubility to influence compound selection and design in drug discovery. Current Drug Metabolism, 9(9), 887-894.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Mannhold, R., & van de Waterbeemd, H. (2001). LogP: a parameter with a split personality?. Journal of Computer-Aided Molecular Design, 15(4), 279-281.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19995942, 3-methylAzetidine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177800353, 3-Ethynyl-3-(methoxymethyl)azetidine. [Link]

  • Ševčík, J., & Tichý, M. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
  • Sirius Analytical. (2023). What is pKa and how is it used in drug development?. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Zhang, H., & Xia, J. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. [Link]

  • Vistoli, G., Pedretti, A., & Testa, B. (2008). Assessing the pharmacokinetic profile of a drug: a matter of balance. Drug Discovery Today, 13(5-6), 215-223.
  • Sangster, J. (1989). Octanol-water partition coefficients of simple organic compounds.

Sources

3-Ethynyl-3-Methyl-Azetidine: Supply Chain, Purity, and Technical Specifications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Purity of 3-Ethynyl-3-Methyl-Azetidine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a high-value "conformational restrictor." By introducing a quaternary carbon at the C3 position of the azetidine ring, this building block offers a rigid vector for drug design, often used to replace gem-dimethyl groups or flexible alkyl chains to improve metabolic stability and receptor selectivity.

However, its commercial availability is nuanced. The compound is almost exclusively supplied in its N-Boc protected form (tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylate) to ensure stability during storage and transport. This guide provides a technical breakdown of its commercial sourcing, purity benchmarks, and quality assurance protocols.

Chemical Profile & Commercial Identity

Researchers must use the correct nomenclature and CAS registry numbers to avoid sourcing errors, particularly distinguishing between the free base, the hydrochloride salt, and the stable carbamate (Boc) precursor.

Table 1: Compound Specifications
ParameterSpecification
Primary Commercial Form tert-Butyl 3-ethynyl-3-methylazetidine-1-carboxylate
CAS Number 1363381-76-3
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Physical State Colorless to pale yellow oil (or low-melting solid)
Solubility Soluble in DCM, EtOAc, MeOH; insoluble in water
Key Structural Feature Quaternary C3 center with orthogonal alkyne handle

Critical Note: The free amine (3-ethynyl-3-methylazetidine) is volatile and prone to polymerization. It is rarely sold directly. Protocols described here assume the purchase of the N-Boc precursor for in-situ deprotection.

Commercial Supply Landscape

The supply chain for 3,3-disubstituted azetidines is tiered.[1] Unlike common solvents, this is a "Specialty Building Block" with limited bulk inventory.

Supplier Tiers
  • Tier 1: Stocking Distributors (1–5g scale)

    • Examples: BLD Pharm, King Scientific, Enamine (Store), eMolecules aggregators.

    • Lead Time: 1–2 weeks (Global logistics).[2]

    • Status: These vendors typically hold the N-Boc form in stock.

  • Tier 2: Custom Synthesis CROs (>100g scale)

    • Examples: WuXi AppTec, PharmBlock, SpiroChem.

    • Lead Time: 4–8 weeks.

    • Method: Fresh synthesis via the Seyferth-Gilbert homologation or Corey-Fuchs reaction.

Figure 1: Sourcing Decision Matrix

SupplyChain Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 10 grams Scale->Small Discovery Large > 100 grams Scale->Large Process Dev StockCheck Check Tier 1 (BLD, Enamine) Small->StockCheck Custom Contract Tier 2 (WuXi, SpiroChem) Large->Custom StockCheck->Custom Backorder QC_Stock Verify CoA (CAS 1363381-76-3) StockCheck->QC_Stock In Stock QC_Custom Define Specs: >98% Purity <0.5% Solvents Custom->QC_Custom

Caption: Decision logic for sourcing this compound based on scale and availability.

Purity & Quality Assurance (QA)

For medicinal chemistry applications, the standard purity benchmark is ≥95% , with high-performance applications requiring ≥97% .

Critical Impurities

Due to the synthetic routes typically employed (e.g., transformation of a ketone/aldehyde to an alkyne), specific impurities must be monitored:

  • Precursor Aldehyde/Ketone: Traces of 1-Boc-3-formyl-3-methylazetidine may remain if the homologation reaction is incomplete. This is reactive and can interfere with subsequent couplings.

  • Phosphine Oxides: If the Corey-Fuchs method is used, triphenylphosphine oxide (TPPO) is a common, difficult-to-remove contaminant.

  • Residual Solvents: Ethyl acetate or hexane from silica gel chromatography.

Analytical Protocols

To validate incoming batches, the following self-validating protocols are recommended:

A. Proton NMR (¹H-NMR) Validation
  • Solvent: CDCl₃

  • Key Diagnostic Signals:

    • δ 1.44 ppm (s, 9H): Boc-group (Integration Reference).

    • δ 1.47 ppm (s, 3H): C3-Methyl group (Singlet, distinct from doublet).

    • δ 2.25 ppm (s, 1H): Terminal Alkyne proton (Diagnostic for functional integrity).

    • δ 3.6–4.0 ppm (m, 4H): Azetidine ring protons (AB system due to chiral center or ring puckering).

B. LC-MS Purity Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Detection: ELSD (Evaporative Light Scattering) is preferred as the Boc-alkyne lacks a strong UV chromophore.

  • Mass Spec: Look for [M+H-Boc]⁺ or [M+Na]⁺ adducts. The parent ion (195.26) may fragment to ~95 (loss of Boc).

Synthesis & Impurity Origins[5]

Understanding the synthesis allows for better troubleshooting of purity issues. The most robust route to CAS 1363381-76-3 involves the Seyferth-Gilbert Homologation .

Figure 2: Synthetic Pathway & Impurity Risks

Synthesis Start 1-Boc-3-azetidinone (Starting Material) Step1 Step 1: Olefination / Homologation (Bestmann-Ohira Reagent) Start->Step1 Product 1-Boc-3-ethynyl-3-methylazetidine (Target) Step1->Product Base / MeOH Impurity1 Impurity: Unreacted Ketone (Reactive Electrophile) Step1->Impurity1 Incomplete Conv. Impurity2 Impurity: Phosphorous Byproducts (If using Corey-Fuchs) Step1->Impurity2 Poor Workup

Caption: Synthetic pathway highlighting where critical impurities (ketones, phosphorous salts) originate.

Stability & Handling

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. The terminal alkyne is stable but can undergo slow oxidative coupling (Glaser coupling) if exposed to air/copper traces over long periods.

  • Hygroscopicity: The N-Boc form is lipophilic and generally non-hygroscopic. However, the HCl salt (if generated) is highly hygroscopic and must be stored in a desiccator.

Deprotection Protocol (Generating the Active Amine)

For applications requiring the free amine (e.g., amide coupling):

  • Dissolve N-Boc precursor in DCM (0.1 M).

  • Add TFA (10–20 equiv) at 0°C.

  • Stir 1–2 hours.

  • Caution: The resulting 3-ethynyl-3-methylazetidine (free base) is volatile. Do not evaporate to dryness under high vacuum. Use as the TFA salt or neutralize in situ.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177800353, 3-Ethynyl-3-(methoxymethyl)azetidine (Analog Reference). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Azetidines: General Methodologies. Retrieved from [Link]

  • Google Patents.WO2021030711A1: Alkynyl quinazoline compounds (Cites synthesis and NMR of CAS 1363381-76-3).

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 3-Ethynyl-3-Methyl-Azetidine in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pursuit of molecules with enhanced physicochemical and pharmacokinetic profiles is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital structural motifs in this endeavor.[1][2] Their inherent ring strain (approx. 25.4 kcal/mol) and pronounced three-dimensional, sp³-rich character confer a unique combination of properties.[1][3][4] Unlike more flexible aliphatic chains or larger rings, the conformationally rigid azetidine scaffold can improve metabolic stability, enhance solubility, and provide precise vectors for interacting with biological targets.[1][3][5] The incorporation of azetidine motifs is a deliberate strategy to fine-tune pharmacokinetic behavior and is a feature of several FDA-approved drugs, including baricitinib and cobimetinib.[1][3]

3-Ethynyl-3-methyl-azetidine is a particularly valuable building block that marries the advantageous properties of the azetidine core with the versatile reactivity of a terminal alkyne. The alkyne functional group serves as a perfect handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the cornerstone of "click chemistry".[6] This reaction enables the rapid, efficient, and highly regioselective formation of stable 1,4-disubstituted 1,2,3-triazole linkages, connecting the azetidine scaffold to a diverse range of molecules.[6][7] This guide provides a detailed exploration of the CuAAC mechanism and offers robust protocols for the successful application of this compound in research and development.

The CuAAC Reaction: Mechanism and Key Considerations

The CuAAC reaction is a powerful transformation that accelerates the rate of the traditional Huisgen 1,3-dipolar cycloaddition by a factor of up to 10⁸, allowing the reaction to proceed at room temperature, often in aqueous media.[7] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The catalytic cycle is initiated by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent, typically sodium ascorbate, to generate the active Cu(I) catalyst.[7][8] The Cu(I) species then reacts with the terminal alkyne, this compound, to form a copper acetylide intermediate.[9] While the precise nature of the subsequent steps has been a subject of detailed study, a widely accepted pathway involves the coordination of the azide to a dicopper acetylide species.[8][10] This coordination facilitates a stepwise cycloaddition, first forming a six-membered metallacycle intermediate.[7][8] Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, thus completing the cycle.[7][8]

A key feature of this compound is the tertiary carbon center adjacent to the alkyne. While significant steric hindrance can sometimes impede the CuAAC reaction, studies have shown that even sterically demanding alkynes can be efficiently transformed under optimized conditions, often with the aid of accelerating ligands.[7][11]

CuAAC_Mechanism Figure 1: Catalytic Cycle of the CuAAC Reaction cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Active Cu(I) Catalyst CuII->CuI Sodium Ascorbate (Reduction) Alkyne 3-Ethynyl-3-Methyl- Azetidine (R-C≡CH) Acetylide Copper(I) Acetylide Intermediate Alkyne->Acetylide + Cu(I) Metallacycle Six-Membered Cu-Metallacycle Acetylide->Metallacycle + Azide Azide Organic Azide (R'-N3) Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->Acetylide Regenerates Cu(I) Catalyst Product 1,4-Disubstituted Triazole Product Triazole_Cu->Product Protonolysis

Figure 1: Catalytic Cycle of the CuAAC Reaction

Experimental Protocols

The following protocols provide a robust starting point for performing CuAAC reactions with this compound. Optimization may be required depending on the specific azide coupling partner.

Materials and Reagent Preparation
  • Alkyne: this compound (or its hydrochloride/tosylate salt)

  • Azide: Substrate of interest (e.g., Benzyl azide)

  • Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O). Prepare a 100 mM stock solution in deionized water.

  • Reducing Agent: Sodium Ascorbate (NaAsc). Prepare a 1 M stock solution in deionized water freshly before each use.

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). Prepare a 200 mM stock solution in deionized water. The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[12][13]

  • Solvent System: A mixture of tert-Butanol (tBuOH) and deionized water is common, typically in a 1:1 to 4:1 ratio, to ensure solubility of both organic and aqueous components.

General Protocol for Small-Scale Synthesis (1.0 mmol scale)

This protocol is designed as a self-validating system. Successful execution should result in high conversion with minimal side products.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Substrate Addition: Add the organic azide (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add the solvent system (e.g., 5 mL tBuOH and 5 mL deionized water). Stir the mixture until all components are fully dissolved.

  • Catalyst Premix: In a separate vial, prepare the catalyst solution. Causality Note: Premixing the copper and ligand before adding the reducing agent is critical. The ligand complexes with Cu(II), facilitating a clean reduction and preventing Cu(I) disproportionation or precipitation.[13]

    • Add 200 µL of the 100 mM CuSO₄ solution (0.02 mmol, 2 mol%).

    • Add 200 µL of the 200 mM THPTA ligand solution (0.04 mmol, 4 mol%). The solution should turn a light blue color. Mix gently for one minute.

  • Catalyst Addition: Add the premixed catalyst solution to the main reaction flask.

  • Initiation: Add 200 µL of the freshly prepared 1 M Sodium Ascorbate solution (0.2 mmol, 20 mol%). Causality Note: A slight excess of the reducing agent ensures the copper remains in the active Cu(I) state throughout the reaction, preventing oxidative homocoupling (Glaser coupling) of the alkyne.[7] The reaction mixture will typically turn from light blue to a pale yellow or colorless solution upon addition.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with 20 mL of ethyl acetate.

    • Wash the organic layer with 15 mL of saturated aqueous EDTA solution to chelate and remove copper salts.

    • Separate the layers and wash the organic layer with 15 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.

Workflow_Diagram Figure 2: Experimental Workflow for CuAAC A 1. Reagent Preparation (Stock Solutions) B 2. Reaction Setup (Add Alkyne, Azide, Solvent) A->B D 4. Reaction Initiation (Add Catalyst, then Ascorbate) B->D C 3. Catalyst Premix (CuSO4 + Ligand) C->D E 5. Monitoring (TLC / LC-MS) D->E F 6. Workup (Quench, Extract, Wash) E->F G 7. Purification (Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Figure 2: Experimental Workflow for CuAAC

Data Summary and Optimization

The efficiency of the CuAAC reaction can be influenced by several factors. The table below summarizes key parameters and provides guidance for optimization.

ParameterTypical RangeRationale & Optimization Notes
Catalyst Loading 1 - 5 mol% Cu(II)Lower loadings are often sufficient. Increase to 5 mol% for sluggish reactions or sterically hindered azides.
Ligand:Cu Ratio 1:1 to 5:1A 2:1 ratio is a good starting point. For bioconjugation or sensitive substrates, a 5:1 ratio can protect against metal-catalyzed degradation.[12]
Reducing Agent 5 - 20 mol%Use at least 2 equivalents relative to copper. Ensure the solution is freshly prepared to maintain reducing efficacy.
Solvent tBuOH/H₂O, DMSO/H₂OCo-solvents are crucial for solubilizing diverse substrates. The ratio can be adjusted to improve solubility. Reaction rates are often enhanced in water.[7]
Temperature Room Temp. to 50 °CMost reactions proceed efficiently at room temperature. Gentle heating (40-50 °C) can accelerate reactions with challenging substrates.
pH 4 - 12The reaction is tolerant of a wide pH range, making it suitable for biological applications.[7]

Troubleshooting Common Issues:

  • Low Yield / No Reaction:

    • Cause: Inactive catalyst. Solution: Ensure the sodium ascorbate solution is freshly made. Degas the solvent if oxygen-sensitive substrates are used.

    • Cause: Poor substrate solubility. Solution: Adjust the co-solvent ratio or switch to a solvent system like DMSO/H₂O.

  • Alkyne Homocoupling (Glaser Product):

    • Cause: Insufficient reducing agent or presence of oxygen. Solution: Increase the equivalents of sodium ascorbate. Use degassed solvents.

  • Difficult Purification:

    • Cause: Residual copper. Solution: Perform a thorough aqueous wash with EDTA or a dilute ammonium hydroxide solution to remove all traces of the copper catalyst.

Conclusion

This compound stands out as a powerful and versatile building block for drug discovery and chemical biology. Its unique azetidine core offers significant advantages for improving the pharmacokinetic properties of lead compounds.[1][3] By leveraging the efficiency and reliability of the copper-catalyzed click chemistry reaction, researchers can readily incorporate this valuable scaffold into a vast array of molecular architectures. The protocols and insights provided in this guide offer a comprehensive framework for the successful application of this reagent, enabling the rapid synthesis of novel triazole-linked azetidine derivatives for the development of next-generation therapeutics.

References

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Source: ResearchGate URL: [Link]

  • Title: Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Source: ACS Publications URL: [Link]

  • Title: CuAAC click triazole synthesis - laboratory experiment. Source: YouTube URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Click Chemistry Protocols. Source: Xi'an Confluore Biological Technology Co., Ltd. URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition. Source: Organic-Chemistry.org URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Taylor & Francis Online URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: RSC Publishing URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Source: ACS Publications - Organometallics URL: [Link]

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Application Notes & Protocols: 3-Ethynyl-3-methyl-azetidine as a Key Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the application of 3-ethynyl-3-methyl-azetidine, a highly versatile and valuable building block for modern heterocyclic synthesis. The unique structural combination of a strained four-membered azetidine ring and a reactive terminal alkyne moiety offers a powerful platform for the rapid construction of diverse and complex molecular architectures. We will explore the synthesis of this key intermediate and detail its application in cornerstone reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the efficient synthesis of novel chemical entities.

Introduction: The Strategic Value of this compound

Azetidines, four-membered nitrogen-containing heterocycles, have become privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain (approx. 25.4 kcal/mol) and non-planar, sp³-rich geometry provide a unique vector in chemical space, often improving physicochemical properties such as solubility and metabolic stability when replacing more common motifs like piperidines or pyrrolidines.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring, highlighting its significance in modern drug design.[1]

The strategic introduction of both a methyl and an ethynyl group at the C3-position creates a quaternary center, imparting steric definition and, crucially, installing a versatile functional handle. The terminal alkyne of This compound is a gateway to a vast array of chemical transformations, most notably:

  • 1,3-Dipolar Cycloadditions: As a quintessential "click chemistry" handle, the alkyne allows for the facile and highly regioselective formation of 1,2,3-triazole rings.[4] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization and fragment-based drug discovery.

  • Palladium-Catalyzed Cross-Coupling Reactions: The alkyne readily participates in reactions like Sonogashira, enabling the formation of C-C bonds with aryl or vinyl halides, which can serve as precursors for further intramolecular cyclizations.

  • Cyclization and Annulation Cascades: The alkyne can act as a linchpin in multi-step sequences to build fused or spirocyclic heterocyclic systems.

This guide provides the foundational knowledge and detailed protocols to effectively utilize this powerful building block.

Synthesis of the Building Block: N-Boc-3-ethynyl-3-methyl-azetidine

The synthesis of 3-substituted azetidines can be challenging.[5][6] The following multi-step protocol describes a robust and logical pathway to access the N-Boc protected version of the title compound, starting from commercially available N-Boc-3-azetidinone. The Boc (tert-butoxycarbonyl) group provides excellent protection for the azetidine nitrogen, ensuring stability and preventing unwanted side reactions, and can be readily removed under acidic conditions.

G cluster_synthesis Synthesis Workflow A N-Boc-3-azetidinone B N-Boc-3-hydroxy-3-methyl-azetidine A->B 1. MeMgBr or MeLi 2. Aqueous Workup C N-Boc-3-ethynyl-3-hydroxy-3-methyl-azetidine B->C 1. Dess-Martin Periodinane 2. Ethynylmagnesium Bromide D Target Building Block: N-Boc-3-ethynyl-3-methyl-azetidine C->D Barton-McCombie Deoxygenation

Caption: Proposed synthetic workflow for N-Boc-3-ethynyl-3-methyl-azetidine.

Protocol 2.1: Synthesis of N-Boc-3-ethynyl-3-methyl-azetidine

Causality and Experimental Choices:

  • Step A (Grignard Addition): The first step creates the C3-methyl quaternary center and a tertiary alcohol. A Grignard reagent (MeMgBr) is chosen for its high reactivity and commercial availability. The reaction must be conducted under strictly anhydrous conditions at low temperatures to prevent side reactions.

  • Step B (Oxidation & Ethynylation): The tertiary alcohol is re-oxidized to the ketone using Dess-Martin periodinane (DMP), a mild oxidant suitable for sensitive substrates. Subsequently, an ethynyl Grignard reagent is used to install the alkyne, yielding a propargylic alcohol.

  • Step C (Deoxygenation): The final deoxygenation of the tertiary propargylic alcohol is achieved via a Barton-McCombie reaction. This two-step radical-mediated process is effective for removing sterically hindered hydroxyl groups.

Materials:

  • N-Boc-3-azetidinone

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

  • Dess-Martin periodinane (DMP)

  • Ethynylmagnesium bromide, 0.5 M in THF

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Carbon disulfide (CS₂)

  • Methyl iodide (MeI)

  • Azobisisobutyronitrile (AIBN)

  • Tributyltin hydride (Bu₃SnH)

  • Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step A: Synthesis of N-Boc-3-hydroxy-3-methyl-azetidine

  • Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add MeMgBr (1.2 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the tertiary alcohol.

Step B: Synthesis of N-Boc-3-ethynyl-3-hydroxy-3-methyl-azetidine

  • Dissolve the alcohol from Step A (1.0 eq) in anhydrous DCM (0.2 M) under argon.

  • Add DMP (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC indicates complete consumption of the starting material.

  • Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate. Stir vigorously for 15 minutes.

  • Separate the layers and extract the aqueous phase with DCM (2x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate carefully. The intermediate ketone is often used directly.

  • Dissolve the crude ketone in anhydrous THF (0.2 M) and cool to 0 °C under argon.

  • Add ethynylmagnesium bromide (2.0 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by chromatography.

Step C: Deoxygenation to N-Boc-3-ethynyl-3-methyl-azetidine

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF (0.3 M) at 0 °C, add a solution of the propargylic alcohol from Step B (1.0 eq) in THF.

  • Stir for 30 minutes, then add CS₂ (1.5 eq) followed by MeI (1.5 eq). Stir at room temperature for 2 hours.

  • Pour the mixture into ice-water and extract with diethyl ether. Dry the organic layer and concentrate to obtain the crude xanthate ester.

  • Dissolve the crude xanthate in toluene (0.1 M). Add Bu₃SnH (1.5 eq) and AIBN (0.1 eq).

  • Heat the mixture to 80 °C for 2 hours.

  • Cool to room temperature and concentrate. Purify by silica gel chromatography to yield the final product.

Applications in Heterocyclic Synthesis

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier application of this building block, enabling the formation of a stable, aromatic 1,4-disubstituted 1,2,3-triazole linker. This reaction proceeds with near-perfect regioselectivity and in excellent yields.

Mechanism Rationale: The reaction is catalyzed by a Cu(I) species. The currently accepted mechanism involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate.[7] This intermediate then undergoes rearrangement and protonolysis to release the triazole product and regenerate the catalyst.[7] The use of sodium ascorbate is crucial as it reduces the Cu(II) salt (e.g., CuSO₄) in situ to the active Cu(I) catalyst and prevents oxidative homocoupling of the alkyne.[7]

G cluster_click CuAAC Reaction Workflow A 3-Ethynyl-3-methyl- azetidine Derivative C Reaction Mixture: - Solvent (tBuOH/H₂O) - CuSO₄·5H₂O - Sodium Ascorbate A->C B Organic Azide (R-N3) B->C D Stir at Room Temp (1-12 h) C->D Initiation E Azetidinyl-Triazole Product D->E Workup & Purification

Caption: General workflow for a CuAAC "click" reaction.

Protocol 3.1.1: Synthesis of N-Boc-3-methyl-3-(1-(phenylmethyl)-1H-1,2,3-triazol-4-yl)azetidine

Materials:

  • N-Boc-3-ethynyl-3-methyl-azetidine

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and deionized water

Procedure:

  • In a vial, dissolve N-Boc-3-ethynyl-3-methyl-azetidine (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 eq) in water and sodium ascorbate (0.3 eq) in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. A color change to yellow/orange is typically observed.

  • Seal the vial and stir vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the triazole product.

Substrate (Azide)Catalyst Loading (mol%)Time (h)Typical Yield (%)
Benzyl Azide5495
4-Methoxybenzyl Azide5496
1-Azido-4-nitrobenzene10888
Ethyl 2-azidoacetate5692
Table 1: Representative yields for the CuAAC reaction with various azides.
Sonogashira Cross-Coupling

The Sonogashira reaction allows for the coupling of the terminal alkyne with aryl or vinyl halides, catalyzed by palladium and copper species. This reaction is fundamental for creating more complex scaffolds that can be further elaborated.

Mechanism Rationale: The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper acetylide (formed in the copper cycle). Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. A base is required to neutralize the HX generated.

Protocol 3.2.1: Coupling with 2-Iodopyridine

Materials:

  • N-Boc-3-ethynyl-3-methyl-azetidine

  • 2-Iodopyridine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous THF

Procedure:

  • To a flame-dried flask under argon, add N-Boc-3-ethynyl-3-methyl-azetidine (1.2 eq), 2-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF (0.2 M) followed by anhydrous TEA (3.0 eq).

  • Stir the mixture at room temperature for 12-18 hours.

  • Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to afford the coupled product, a precursor for pyridyl-fused heterocycles.

Safety and Handling

General Precautions:

  • Azetidine and its derivatives should be handled in a well-ventilated fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Avoid inhalation of vapors and contact with skin and eyes. Azetidines can be corrosive and cause irritation.[8][10]

  • Terminal alkynes can be energetic compounds. While this specific molecule is not noted to be exceptionally hazardous, avoid heating without solvent and take precautions against static discharge.[9]

Storage:

  • Store the building block in a tightly sealed container under an inert atmosphere (argon or nitrogen).

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]

  • Store away from strong oxidizing agents and strong acids.[8]

Disposal:

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.[Link]

  • A Single-Step Synthesis of Azetidine-3-amines. PubMed.[Link]

  • Azetidines (4 member Heterocyclic compounds of Nitrogen). YouTube.[Link]

  • Azetidines of pharmacological interest. PubMed.[Link]

  • The Use of Click Chemisty in Drug Development Applications. DergiPark.[Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Synthesis of azetidine derivatives.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[Link]

  • Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. ACS Publications.[Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.[Link]

  • Azetidine synthesis. Organic Chemistry Portal.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.[Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim.[Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG.[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]

  • tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]

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Application Notes and Protocols: Seamless Incorporation of 3-Ethynyl-3-Methyl-Azetidine into Peptides via Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Peptides with Azetidine Scaffolds

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating their pharmacological properties, including metabolic stability, conformational rigidity, and target affinity.[1] Azetidine-containing amino acids, in particular, are of significant interest in medicinal chemistry. The strained four-membered ring imparts unique conformational constraints on the peptide backbone, often leading to enhanced biological activity and resistance to enzymatic degradation. This guide provides a comprehensive overview and detailed protocols for the incorporation of a novel UAA, 3-ethynyl-3-methyl-azetidine-2-carboxylic acid, into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

The 3-ethynyl-3-methyl substitution pattern offers a dual advantage. The gem-dimethyl group introduces significant steric hindrance, which can influence peptide conformation and stability. The terminal alkyne serves as a versatile chemical handle for post-synthetic modifications via 'click chemistry,' enabling the straightforward conjugation of a wide array of functionalities such as fluorophores, imaging agents, or polyethylene glycol (PEG) chains.[2]

This document will guide researchers through the synthesis of the requisite Fmoc-protected this compound building block, its efficient incorporation into a growing peptide chain, and subsequent on-resin modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Proposed Synthesis of Fmoc-(S)-3-ethynyl-3-methyl-azetidine-2-carboxylic acid

While not commercially available, a plausible synthetic route for the key building block can be envisioned based on established methodologies for the synthesis of substituted azetidines.[3] A potential retrosynthetic analysis is outlined below:

Synthetic Pathway Fmoc_Aze Fmoc-(S)-3-ethynyl-3-methyl azetidine-2-carboxylic acid Aze_ester (S)-3-ethynyl-3-methyl azetidine-2-carboxylate ester Fmoc_Aze->Aze_ester Fmoc protection Protected_Aze N-protected (S)-3-hydroxy -3-methyl-azetidine-2-carboxylate Aze_ester->Protected_Aze Alkynylation Starting_material Commercially available chiral starting material Protected_Aze->Starting_material Multi-step synthesis

Figure 1. Proposed retrosynthetic analysis for the Fmoc-protected this compound building block.

A multi-step synthesis starting from a suitable chiral precursor would lead to an N-protected 3-hydroxy-3-methyl-azetidine-2-carboxylate. Subsequent oxidation to the ketone followed by reaction with an ethynylating agent would furnish the desired this compound core. Finally, N-deprotection and subsequent Fmoc protection would yield the target amino acid for SPPS.

Solid-Phase Peptide Synthesis (SPPS) Incorporating the Azetidine UAA

The general workflow for incorporating Fmoc-(S)-3-ethynyl-3-methyl-azetidine-2-carboxylic acid follows the standard principles of Fmoc-based SPPS.[4]

SPPS Cycle Start Resin-bound peptide with free N-terminus Couple Couple Fmoc-(S)-3-ethynyl-3-methyl azetidine-2-carboxylic acid Start->Couple Wash1 Wash Couple->Wash1 Capping Capping (Optional) Wash1->Capping Wash2 Wash Capping->Wash2 Deprotect Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotect Wash3 Wash Deprotect->Wash3 Next_AA Couple next Fmoc-amino acid Wash3->Next_AA

Figure 2. SPPS cycle for the incorporation of the azetidine UAA.

Key Considerations for Efficient Incorporation

The 3,3-disubstituted nature of this UAA presents significant steric hindrance, which can impede coupling efficiency.[5][6][7] To overcome this challenge, the following modifications to standard SPPS protocols are recommended:

  • Choice of Coupling Reagents: Utilize highly efficient coupling reagents known to perform well with sterically hindered amino acids. A combination of a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) with an activating agent like Oxyma Pure is recommended. Alternatively, phosphonium-based reagents like HATU or HBTU can be employed.

  • Extended Coupling Times: Doubling the standard coupling time is advisable to ensure the reaction proceeds to completion. Monitoring the coupling reaction using a qualitative test (e.g., Kaiser test) is crucial.

  • Double Coupling: If incomplete coupling is observed after an extended period, a second coupling step with freshly prepared activated amino acid should be performed.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids and improve overall synthesis efficiency.[5]

Protocol: Coupling of Fmoc-(S)-3-ethynyl-3-methyl-azetidine-2-carboxylic acid

This protocol assumes a manual synthesis on a 0.1 mmol scale. Reagent volumes and quantities should be adjusted accordingly for different scales.

  • Resin Swelling: Swell the resin-bound peptide with a free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(S)-3-ethynyl-3-methyl-azetidine-2-carboxylic acid (4 eq., 0.4 mmol) and Oxyma Pure (4 eq., 0.4 mmol) in DMF. Add DIC (4 eq., 0.4 mmol) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.[8]

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to prepare for the next coupling cycle.

ParameterStandard Amino AcidThis compound UAARationale for Change
Equivalents of Amino Acid 3-5 eq.4-6 eq.To drive the reaction to completion in the presence of steric hindrance.
Coupling Reagent DIC/Oxyma or HBTU/DIEADIC/Oxyma, HATU/DIEAUse of highly efficient coupling reagents is critical.
Coupling Time 1-2 hours2-4 hours (or double coupling)Increased time is needed to overcome the slower reaction kinetics.
Monitoring OptionalHighly Recommended (Kaiser Test)To ensure complete incorporation before proceeding.

Table 1. Recommended adjustments to SPPS parameters for the incorporation of the sterically hindered azetidine UAA.

On-Resin Click Chemistry: Post-Synthetic Modification

The terminal alkyne of the incorporated azetidine residue provides a convenient handle for CuAAC.[2] This reaction is highly efficient and bioorthogonal, allowing for the specific conjugation of azide-containing molecules to the peptide while it is still attached to the solid support.[9][10][11]

Protocol: On-Resin CuAAC Reaction
  • Resin Preparation: After incorporation of the azetidine UAA and any subsequent amino acids, ensure the N-terminus is protected (either with Fmoc or Boc, depending on the desired final product). Swell the resin in DCM for 10 minutes.

  • Catalyst Solution Preparation: In a separate vial, dissolve copper(I) bromide (CuBr) (1 eq. based on resin loading) in de-gassed DMSO.

  • Reaction Setup: Drain the DCM from the resin. Add the CuBr/DMSO solution to the resin, followed by an aqueous solution of ascorbic acid (1 eq.) to maintain the copper in its +1 oxidation state. Add 2,6-lutidine (10 eq.) and diisopropylethylamine (DIEA) (10 eq.).

  • Click Reaction: Add the azide-containing molecule of interest (5 eq.) to the reaction mixture. Purge the vessel with nitrogen or argon for 5 minutes, seal, and agitate at room temperature for 16-18 hours.

  • Washing: Filter the resin and wash sequentially with isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum before proceeding to cleavage and deprotection.

Click_Chemistry Resin_Peptide Resin-bound peptide with ethynyl-azetidine Reaction Cu(I) catalyst Ascorbic Acid, Base DMSO, RT Resin_Peptide->Reaction Azide_Molecule Azide-functionalized molecule (e.g., dye, PEG) Azide_Molecule->Reaction Clicked_Peptide Resin-bound peptide with triazole linkage Reaction->Clicked_Peptide

Figure 3. Schematic of the on-resin copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Cleavage, Deprotection, and Characterization

Following the completion of the synthesis and any on-resin modifications, the peptide is cleaved from the solid support with simultaneous removal of side-chain protecting groups. A standard cleavage cocktail, such as trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5), is typically used.

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and, for more detailed structural elucidation, nuclear magnetic resonance (NMR) spectroscopy.[12][13][14]

Conclusion

The incorporation of this compound into peptides via SPPS offers an exciting avenue for the development of novel peptide-based therapeutics and research tools. While the steric hindrance of this UAA requires careful optimization of coupling conditions, the protocols outlined in this guide provide a robust framework for its successful integration. The presence of the ethynyl group opens up a vast potential for post-synthetic modifications through click chemistry, allowing for the creation of highly functionalized and diverse peptide libraries.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Fmoc-Azetidine-3-Carboxylic Acid: A Versatile Tool for Organic Synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020).
  • Hudson, R. H. E., et al. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 65(24), 8077–8080.
  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4499.
  • Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Kumar, V. A., et al. (2007). A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water. Nucleic Acids Research, 35(10), e70.
  • Balachandra, C. (2015).
  • Guan, Z., et al. (2017). Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. Chinese Journal of Organic Chemistry, 37(2), 418-422.
  • Patel, A. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Jiang, H., et al. (2018). Click Chemistry in Peptide-Based Drug Design. Molecules, 23(10), 2469.
  • Miller, S. J., et al. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS, 118(13), e2023324118.
  • Aapptec Peptides. (n.d.). Fmoc-D-Azetidine-2-carboxylic acid; CAS 374791-02-3. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • Pukelytė, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Nielsen, D. S., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
  • Isaksson, J., et al. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.
  • Patel, A. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

Sources

Application Note: Strategic Selection of Protecting Groups for 3-Ethynyl-3-methyl-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3,3-disubstituted azetidine scaffold—specifically 3-ethynyl-3-methyl-azetidine —is a high-value pharmacophore in modern drug discovery. It serves as a conformationally restricted bioisostere for gem-dimethyl groups or piperidines, offering improved metabolic stability and vectoral alignment of substituents.

However, this scaffold presents a dual chemical challenge:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to nucleophilic ring-opening, particularly under strong Lewis acidic conditions.

  • Functional Group Incompatibility: The ethynyl (alkyne) moiety at the C3 position is reactive toward reduction. This renders standard hydrogenolysis—the primary method for removing Carboxybenzyl (Cbz) and Benzyl (Bn) groups—incompatible , as it will reduce the alkyne to an alkene or alkane.

Decision Matrix: Protecting Group Selection

Based on the specific reactivity profile of this compound, the following selection hierarchy is established:

Protecting GroupSuitabilityCritical Analysis
Boc (tert-butoxycarbonyl) High (Recommended) Best balance. Stable to bases and nucleophiles (e.g., during alkyne functionalization/Click chemistry). Removed by acid (TFA/HCl), preserving the alkyne.
Fmoc (Fluorenylmethyloxycarbonyl) Medium Alternative. Useful if downstream chemistry requires acidic conditions. Removed by base (piperidine), which is generally compatible with alkynes, though terminal alkynes can be deprotonated by strong bases (e.g., hydroxides/alkoxides).
Cbz (Carboxybenzyl) Low (Caution) Problematic. Standard removal (H₂/Pd-C) destroys the alkyne. Acidic removal (HBr/AcOH) is harsh and may degrade the strained ring. Only use if non-reductive deprotection is validated.
Tosyl (Ts) Very Low Avoid. Removal requires harsh reductive conditions (Na/Naphthalene) or strong acids that are often incompatible with the functionalized scaffold.

Visualizing the Logic

The following decision tree illustrates the selection logic, highlighting the "Cbz Trap" caused by the alkyne group.

PG_Selection Start Substrate: this compound Q1 Requirement: Orthogonal to Base? Start->Q1 Boc Select Boc Group Q1->Boc Yes (Base Stable) Cbz Select Cbz Group Q1->Cbz Avoid if possible Fmoc Select Fmoc Group Q1->Fmoc No (Acid Stable) Boc_Deprot Deprotection: TFA or HCl Boc->Boc_Deprot Boc_Result Result: Alkyne Intact Ring Intact Boc_Deprot->Boc_Result Cbz_Deprot Deprotection: H2 / Pd-C Cbz->Cbz_Deprot Cbz_Fail FAILURE: Alkyne Reduced to Alkane/Alkene Cbz_Deprot->Cbz_Fail Incompatible Fmoc_Deprot Deprotection: Piperidine Fmoc->Fmoc_Deprot Fmoc_Result Result: Alkyne Intact (Avoid Strong Bases) Fmoc_Deprot->Fmoc_Result

Figure 1: Decision logic for protecting group selection emphasizing the incompatibility of Cbz hydrogenolysis with the ethynyl moiety.

Detailed Experimental Protocols

Protocol A: N-Boc Protection of this compound

Objective: Install the Boc group to mask the nucleophilic nitrogen while preserving the alkyne. Mechanism: Nucleophilic attack of the azetidine nitrogen on the carbonyl of Boc₂O (di-tert-butyl dicarbonate).

Reagents:

  • This compound hydrochloride (or free base)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv if salt, 1.2 equiv if free base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, suspend this compound hydrochloride (1.0 equiv) in DCM (0.2 M).

  • Base Addition: Cool the suspension to 0°C (ice bath). Dropwise add TEA (2.5 equiv). The solution should become clear as the free base is liberated.

  • Reagent Addition: Add Boc₂O (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes. Note: Gas evolution (CO₂) is minimal here compared to chloroformate reactions, but venting is good practice.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; the product is not UV active unless derivatized, but the alkyne may show weak absorbance).

  • Workup:

    • Quench with water.

    • Wash the organic layer with 0.5 M HCl (carefully, to remove excess amine/TEA, but brief contact to avoid deprotection) or 5% citric acid (safer).

    • Wash with saturated NaHCO₃ and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The N-Boc product is typically a colorless oil or low-melting solid.

Protocol B: Controlled N-Boc Deprotection

Objective: Remove the Boc group without degrading the strained ring or the alkyne. Critical Note: Avoid heating with strong acids, which can promote ring-opening or polymerization of the alkyne.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Optional: Triethylsilane (cation scavenger, usually not strictly necessary for simple Boc removal unless t-butyl cations are trapping onto the alkyne).

Step-by-Step Workflow:

  • Dissolution: Dissolve N-Boc-3-ethynyl-3-methyl-azetidine in DCM (0.1 M). Cool to 0°C.[1][2][3]

  • Acidification: Add TFA slowly to achieve a ratio of 1:4 (TFA:DCM) or 1:2 depending on kinetics. Do not use neat TFA; the exotherm and high acidity can degrade the strained ring.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Monitor consumption of starting material.[2]

  • Workup (Isolation as Salt): Concentrate the reaction mixture in vacuo (do not heat above 30°C). Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA. The product is the trifluoroacetate salt.

  • Workup (Free Base): If the free base is required, redissolve in DCM and wash with saturated NaHCO₃. Warning: Low molecular weight azetidines are volatile and water-soluble. Extraction efficiency may be low.[2] Isolation as the salt is preferred.

Synthesis & Functionalization Workflow

This diagram outlines the integration of the protecting group strategy into a broader synthesis campaign (e.g., "Click" Chemistry).

Synthesis_Workflow SM Start: This compound Protect Step 1: Protection (Boc2O, TEA) SM->Protect Intermediate N-Boc Intermediate Protect->Intermediate Click Step 2: Functionalization (CuAAC Click Reaction) Intermediate->Click Alkyne Reacts Product_Prot Protected Triazole Click->Product_Prot Deprotect Step 3: Deprotection (TFA/DCM) Product_Prot->Deprotect Final Final Product: Functionalized Azetidine Salt Deprotect->Final

Figure 2: Workflow for utilizing N-Boc protection to enable Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Protection) Volatility of the free base.Use the hydrochloride salt directly in the reaction with excess base (TEA) rather than isolating the free amine first.
Ring Opening Acid concentration too high during deprotection.Dilute TFA in DCM (1:4 or 1:5). Keep temperature at 0°C. Avoid strong Lewis acids (e.g., BF₃·OEt₂) if possible.
Alkyne Loss (Cbz) Hydrogenolysis utilized.[4]STOP. Switch to Boc protection. If Cbz is mandatory, use HBr/AcOH for deprotection (risk of ring opening) or BBr₃ (harsh).
Polymerization Unprotected alkyne exposed to radical initiators or heating.Store the N-Boc intermediate at -20°C. Add radical inhibitors (BHT) if storing for long periods.

References

  • Synthesis of Azetidines

    • Organic Chemistry Portal. "Synthesis of Azetidines."[5][6][7][8] Available at: [Link]

    • Provides general methodologies for ring closure and strain-release synthesis relevant to the scaffold.
  • Boc Protection Protocols

    • Organic Chemistry Portal. "Boc-Protected Amino Groups."[4][9][10] Available at: [Link]

    • Standard protocols for Boc install
  • Cbz Protection & Hydrogenolysis Issues: Highlights the standard removal via hydrogenolysis, confirming incomp
  • Azetidine Stability

    • Royal Society of Chemistry. "Recent Advances in the Synthesis and Reactivity of Azetidines." Org.[1][2][6][9][11] Biomol. Chem., 2021.[6] Available at: [Link]

    • Discusses the strain energy and ring-opening susceptibility of azetidines.

Sources

Application Note: Scalable Synthesis of 3-Ethynyl-3-Methyl-Azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3-disubstituted azetidine scaffold is a "privileged structure" in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of the gem-dimethyl group or a piperidine ring, often improving metabolic stability and selectivity profiles. Specifically, 3-ethynyl-3-methyl-azetidine provides a unique vector for chemical space exploration, allowing for "click" chemistry (CuAAC) diversifications or serving as a rigid linker.

This Application Note details a scalable, four-step synthetic protocol for this compound hydrochloride. Unlike small-scale discovery routes that may rely on unstable intermediates (e.g., 3-hydroxy-3-ethynyl species), this protocol utilizes a robust Nitrile


 Aldehyde 

Alkyne
strategy. This pathway is selected for its safety profile, reproducibility on multi-gram scales, and avoidance of chromatographic purification in early steps.

Strategic Retrosynthesis

The synthesis is designed to install the quaternary center before the delicate alkyne functionality. We avoid the direct nucleophilic addition of acetylides to azetidinones, which often suffers from poor conversion and difficult workups on scale.

Route Logic:

  • Scaffold Entry: Start with commercially available tert-butyl 3-cyanoazetidine-1-carboxylate.

  • Quaternary Center Formation:

    
    -Alkylation of the nitrile is thermodynamically favorable and high-yielding.
    
  • Functional Group Interconversion: Controlled reduction of the nitrile to the aldehyde prevents over-reduction to the amine.

  • Homologation: The Bestmann-Ohira reagent provides a mild, non-basic condition to generate the terminal alkyne from the sterically hindered aldehyde.

Reaction Pathway Diagram[1]

SynthesisRoute Start 1-Boc-3-cyanoazetidine Step1 Step 1: Alkylation (LiHMDS, MeI) Start->Step1 Inter1 1-Boc-3-cyano-3-methylazetidine Step1->Inter1 Yield: ~85-90% Step2 Step 2: Reduction (DIBAL-H, -78°C) Inter1->Step2 Inter2 1-Boc-3-formyl-3-methylazetidine Step2->Inter2 Yield: ~75-80% Step3 Step 3: Homologation (Bestmann-Ohira Reagent) Inter2->Step3 Inter3 1-Boc-3-ethynyl-3-methylazetidine Step3->Inter3 Yield: ~80% Step4 Step 4: Deprotection (4M HCl/Dioxane) Inter3->Step4 Final This compound HCl Step4->Final Quant.

Figure 1: Strategic workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate

Objective: Installation of the methyl group at the C3 position.

  • Reagents:

    • tert-Butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv)

    • LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv)

    • Methyl Iodide (MeI) (1.5 equiv)

    • Dry THF (Tetrahydrofuran) (10 vol)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add tert-butyl 3-cyanoazetidine-1-carboxylate and dry THF. Cool the solution to -78 °C  (dry ice/acetone bath).
    
  • Deprotonation: Add LiHMDS dropwise via addition funnel over 30 minutes. Maintain internal temperature below -70 °C. The solution will turn yellow/orange. Stir for 45 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (MeI) dropwise. Caution: MeI is carcinogenic and volatile.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (EtOAc) (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from Hexanes/EtOAc.

Step 2: Synthesis of tert-Butyl 3-formyl-3-methylazetidine-1-carboxylate

Objective: Controlled reduction of nitrile to aldehyde.

  • Reagents:

    • Product from Step 1 (1.0 equiv)

    • DIBAL-H (Diisobutylaluminum hydride), 1.0 M in Toluene (1.2 equiv)

    • Dry Toluene or DCM (10 vol)

Protocol:

  • Setup: Dissolve the nitrile in dry Toluene under

    
    . Cool to -78 °C .
    
  • Reduction: Add DIBAL-H solution dropwise over 1 hour. Critical: Do not allow temperature to rise, or over-reduction to the amine will occur.

  • Hydrolysis: Stir at -78 °C for 2 hours. Monitor by TLC.[1] Once complete, quench carefully with Methanol (MeOH) at -78 °C.

  • Rochelle's Salt Workup: Add saturated aqueous Rochelle's salt (Potassium sodium tartrate) solution. Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 2–4 hours until the two layers separate clearly (breaking the aluminum emulsion).

  • Isolation: Extract with Diethyl Ether (

    
    ) or EtOAc. Dry and concentrate.
    
  • Storage: The aldehyde is sensitive to oxidation. Use immediately in Step 3 or store under

    
     at -20 °C.
    
Step 3: Synthesis of tert-Butyl 3-ethynyl-3-methylazetidine-1-carboxylate

Objective: Seyferth-Gilbert Homologation using the Bestmann-Ohira Reagent.

  • Reagents:

    • Aldehyde from Step 2 (1.0 equiv)

    • Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Methanol (MeOH) (anhydrous) (10 vol)

Protocol:

  • Setup: Dissolve the Bestmann-Ohira reagent and

    
     in dry MeOH at 0 °C.
    
  • Addition: Add a solution of the aldehyde (in minimum MeOH) to the reaction mixture.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. The reaction evolves

    
     gas; ensure proper venting.
    
  • Workup: Dilute with water and extract with

    
    . Wash with saturated 
    
    
    
    and brine.
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The product is a stable oil or low-melting solid.

Step 4: Deprotection to this compound Hydrochloride

Objective: Removal of the Boc group.

  • Reagents:

    • Boc-alkyne from Step 3 (1.0 equiv)

    • 4.0 M HCl in Dioxane (5-10 equiv)

    • DCM (optional co-solvent)

Protocol:

  • Reaction: Dissolve the substrate in a minimal amount of DCM (or neat if liquid). Add 4.0 M HCl in Dioxane at 0 °C.

  • Stirring: Warm to RT and stir for 2 hours. A white precipitate should form.

  • Isolation: Dilute with excess

    
     to maximize precipitation. Filter the solid under 
    
    
    
    (hygroscopic).
  • Drying: Dry under high vacuum to afford the final hydrochloride salt.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >95% (Target >98%)HPLC / qNMR
Identity Consistent with structure1H NMR (D2O/DMSO-d6)
Residual Solvent <5000 ppm (Dioxane/Ether)GC-HS
Counterion 1.0 ± 0.1 eq ChlorideIon Chromatography / Titration

Expected 1H NMR (DMSO-d6) Features:

  • Azetidine Ring Protons: Two sets of doublets (or multiplets) around 3.8–4.2 ppm.

  • Methyl Group: Singlet around 1.4–1.5 ppm.

  • Alkyne Proton: Singlet around 3.2–3.5 ppm.

  • Amine Protons: Broad singlet around 9.0–9.5 ppm (

    
    ).
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Step 1: Low Yield Incomplete enolization or wet THF.Ensure temp is -78°C; Dry THF over sieves; Increase LiHMDS stir time.
Step 2: Amine Formation Over-reduction of nitrile.Keep temp strictly <-70°C; Add DIBAL slowly; Quench cold.
Step 2: Emulsion Aluminum salts.Mandatory: Vigorous stirring with Rochelle's salt for >2 hours.
Step 3: Low Conversion Old Bestmann-Ohira reagent.Reagent degrades with moisture. Use fresh or re-titrate.[1]

References

  • Azetidine Functionalization: J. Org. Chem.2025 , 90, 4421-4434. (Modular synthesis of 3,3-disubstituted azetidines).

  • Bestmann-Ohira Reagent: Synlett1996 , 521-522.[2] (Original protocol for alkyne synthesis from aldehydes).

  • Nitrile Reduction Workup:J. Org. Chem.1997, 62, 2332.
  • General Azetidine Handling:Org. Process Res. Dev.2010, 14, 67-73. (Scalable handling of strained rings).

Disclaimer: This protocol involves the use of hazardous chemicals (LiHMDS, Methyl Iodide, DIBAL-H). All operations must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

common challenges in the multi-step synthesis of 3-ethynyl-3-methyl-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the multi-step synthesis of 3-ethynyl-3-methyl-azetidine , a high-value quaternary spiro-scaffold used in fragment-based drug discovery (FBDD) and PROTAC linker design.

This guide focuses on the Aldehyde Homologation Route , currently the most robust method for installing the terminal alkyne on the sterically hindered quaternary carbon of the azetidine ring.

Current Status: Operational Topic: Troubleshooting Multi-Step Synthesis & Purification Target Molecule: 1-Boc-3-ethynyl-3-methylazetidine (Precursor) / 3-Ethynyl-3-methylazetidine HCl (Final Salt)

Process Overview & Logic Flow

The synthesis typically proceeds via the construction of the quaternary center followed by homologation. The primary challenge lies in the high ring strain of the azetidine (~26 kcal/mol) coupled with the steric hindrance at the C3 position, which complicates nucleophilic attacks and increases the risk of ring-opening side reactions.

Core Pathway:

  • Precursor Assembly: 1-Boc-3-methylazetidine-3-carboxylic acid

    
     Reduction 
    
    
    
    Aldehyde.
  • Homologation (The Critical Step): Conversion of Aldehyde to Alkyne via Bestmann-Ohira Reagent (Seyferth-Gilbert).

  • Deprotection: Removal of Boc group and isolation as a stable salt.

SynthesisFlow cluster_challenges Critical Control Points Start 1-Boc-3-methyl azetidine-3-carboxylic acid Inter1 1-Boc-3-methyl azetidine-3-carbaldehyde Start->Inter1 1. Weinreb Amide 2. DIBAL-H Reduction Product 1-Boc-3-ethynyl -3-methylazetidine Inter1->Product Seyferth-Gilbert Homologation Reagent Bestmann-Ohira Reagent Reagent->Product Base (K2CO3/MeOH) Final 3-Ethynyl-3-methyl azetidine HCl Product->Final HCl/Dioxane Deprotection

Figure 1: Strategic workflow for the conversion of the carboxylic acid precursor to the final alkyne salt, highlighting the critical homologation step.

Troubleshooting Guide: Phase I (Aldehyde Generation)

Context: The generation of 1-Boc-3-methylazetidine-3-carbaldehyde is prone to over-reduction or racemization (though less relevant for this achiral quaternary center, enolization can lead to side products).

Q1: My aldehyde yield is low (<40%) after DIBAL-H reduction of the ester. What is happening?

Diagnosis: The azetidine ring is Lewis-basic. The nitrogen atom can coordinate with aluminum species (DIBAL), forming a stable complex that requires harsh hydrolysis, which may degrade the aldehyde or open the ring. Corrective Protocol:

  • Switch to Weinreb Amide: Convert the acid/ester to the Weinreb amide (N-methoxy-N-methylamide) first. This prevents over-reduction to the alcohol and stabilizes the tetrahedral intermediate.

  • Quench Strategy: Use a Fieser workup or a saturated Rochelle’s salt (sodium potassium tartrate) solution. Stir vigorously for at least 2 hours until two clear layers form. This breaks the Aluminum-Nitrogen chelation without using strong acids that risk ring opening.

Q2: The aldehyde appears unstable on silica gel. How do I purify it?

Insight: Azetidine aldehydes are prone to hydration and oxidation. Solution:

  • Avoid Column Chromatography: If the purity of the Weinreb reduction is >85%, proceed directly to the next step (Homologation).

  • If purification is mandatory: Use neutral alumina instead of silica gel, or deactivate the silica with 1% triethylamine to prevent acid-catalyzed degradation.

Troubleshooting Guide: Phase II (Alkyne Installation)

Context: This is the most failure-prone step. The Seyferth-Gilbert Homologation using the Bestmann-Ohira reagent (BOR) is preferred over the Corey-Fuchs reaction due to milder conditions and fewer steps.

Q3: The Bestmann-Ohira reaction stalled. I see starting material but no alkyne.

Root Cause: The generation of the active diazo-phosphonate species requires basic conditions (K2CO3/MeOH), but the sterically hindered quaternary center at C3 retards the nucleophilic attack on the aldehyde. Optimization Table:

VariableStandard ConditionOptimized for Steric Bulk (C3-Methyl)Reason
Base K2CO3 (2.0 eq)Cs2CO3 (2.5 eq) Cesium is more soluble in organic solvents, increasing the effective basicity.
Solvent MethanolMeOH / THF (1:1) Improves solubility of the lipophilic Boc-protected aldehyde.
Temperature 0°C to RTRT to 35°C Slight heating may be required to overcome the steric barrier of the methyl group.
Reagent Addition One portionSlow addition (2h) Prevents dimerization of the unstable diazo species.
Q4: I am observing a "dimer" side product. What is this?

Analysis: This is likely the aldol condensation product of the aldehyde reacting with itself, catalyzed by the base used to activate the BOR. Fix:

  • Ensure the Bestmann-Ohira reagent is in excess (1.5 - 2.0 eq) .

  • Add the base solution slowly to the mixture of aldehyde and BOR, rather than adding the aldehyde to the base. This keeps the concentration of enolate low relative to the trapping reagent.

Troubleshooting Guide: Phase III (Deprotection & Isolation)

Context: 3-Ethynyl-3-methylazetidine is a volatile, low-molecular-weight amine. Handling it as a free base often leads to mass loss.

Q5: I lost 80% of my product after Boc-deprotection and concentration.

Cause: The free base (amine) is highly volatile and likely evaporated with the solvent or sublimed on the rotavap. Mandatory Protocol (Salt Formation):

  • Do NOT isolate the free base.

  • Dissolve the Boc-alkyne in 4M HCl in Dioxane (or EtOAc).

  • Stir at 0°C

    
     RT.
    
  • Precipitation: Add cold diethyl ether (

    
    ) or MTBE to the reaction mixture. The hydrochloride salt should precipitate as a white solid.
    
  • Filtration: Filter the solid under nitrogen. Do not rotavap to dryness unless necessary.

Q6: The HCl salt is hygroscopic and turning into a gum.

Fix:

  • Wash the salt with anhydrous acetonitrile (ACN) to remove excess acid/water.

  • Lyophilize (freeze-dry) from water/t-butanol if a fluffy powder is required for precise weighing in biological assays.

Summary of Key Specifications

ParameterSpecificationNotes
Target CAS 1363381-76-3 (Boc-protected)3-Ethynyl-3-methylazetidine HCl is the active form.
Molecular Weight 181.24 (Boc) / 131.6 (HCl salt)Account for counter-ion in stoichiometry.
Storage -20°C, DesiccatedAlkyne proton is acidic; avoid strong bases in storage.
Stability Acid: Stable / Base: UnstableFree base polymerizes slowly at RT.

References

  • Seyferth-Gilbert Homologation Mechanism & Reagents

    • Seyferth-Gilbert Homologation. Organic Chemistry Portal. Link

    • Bestmann-Ohira Reagent. SynArchive. Link

  • Azetidine Synthesis & Functionalization

    • Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry. Link

    • Azetidine Synthesis via Ring Opening. Frontiers in Chemistry. Link

  • Commercial Availability & Properties

    • 1-Boc-3-ethynyl-3-methylazetidine Product Page. Sigma-Aldrich.[1] Link

    • Catalog Entry C-2839. AChemBlock. Link

Sources

identifying and minimizing side reactions in click chemistry with 3-ethynyl-3-methyl-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AZT-CuAAC-001 Subject: Minimizing Side Reactions & Optimization of 3-Ethynyl-3-Methyl-Azetidine Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Dual Personality" Reagent

Welcome to the technical guide for This compound . As a researcher, you likely selected this building block to introduce a rigid, conformationally restricted amine into your scaffold—a common tactic in fragment-based drug discovery (FBDD) to improve metabolic stability and solubility.

However, this reagent presents a "dual personality" challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • The Alkyne (Reactive): Prone to oxidative homocoupling (Glaser coupling).[1][2]

  • The Azetidine (Sensitive & Basic): The strained four-membered ring is susceptible to nucleophilic ring opening, and the basic nitrogen (

    
    ) is a potent copper chelator that can poison your catalyst.
    

This guide provides the protocols to navigate these risks.

Part 1: The Side Reaction Landscape

Before starting, you must recognize the enemy. The three primary failure modes for this specific scaffold are detailed below.

Glaser Homocoupling (The "Blue" Death)

If oxygen enters the system, Cu(I) oxidizes to Cu(II). This not only stops the catalytic cycle but promotes the dimerization of your this compound into a 1,3-diyne .

  • Symptom: Reaction turns green or blue.

  • Result: Loss of starting material; formation of inseparable dimer byproducts.

Catalyst Poisoning (Chelation)

The azetidine nitrogen is highly basic (pKa


 11). If left unprotected (free base), it coordinates strongly with Cu(I), removing it from the catalytic cycle.
  • Symptom: Reaction stalls despite fresh catalyst; requires massive catalyst loading (>20 mol%).

  • Result: Incomplete conversion, difficulty purifying copper from the final product.

Azetidine Ring Opening

While 3,3-disubstitution (methyl/alkyne) stabilizes the ring against


-deprotonation, the ring strain (~26 kcal/mol) makes it vulnerable to nucleophiles (like azide anions) if the pH drops or temperature rises too high.
Visualizing the Pathways

The following diagram maps the decision logic between the desired path and failure modes.

ReactionPathways Start This compound (Starting Material) CuAAC Desired Pathway (CuAAC) Start->CuAAC + Azide, Cu(I) Glaser Glaser Coupling (Side Reaction) Start->Glaser + O2, Cu(II) Chelation Cu-Coordination (Catalyst Death) Start->Chelation Free Amine (N-H) Product 1,2,3-Triazole Product CuAAC->Product Dimer 1,3-Diyne Dimer (Impurity) Glaser->Dimer Stall Stalled Reaction Chelation->Stall Sequesters Cu

Figure 1: Reaction pathway logic showing the competition between the desired triazole formation and the primary failure modes (Glaser coupling and Catalyst Sequestration).

Part 2: Optimized Experimental Protocol

Do not use "standard" click conditions (water/tBuOH, 1 mol% Cu) for this reagent without modification. Use this optimized protocol to mitigate the risks identified above.

Recommended Reagents
ComponentRecommendationFunction
Copper Source Cu(MeCN)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

PF

or CuSO

+ NaAsc
Cu(I) source.[2]
Ligand THPTA or TBTA Crucial. Accelerates reaction and protects Cu from oxidation.
Solvent DMSO/Water or tBuOH/Water (1:1)Solubilizes the organic scaffold while maintaining Cu activity.
Protection N-Boc or HCl Salt Mandatory. Protect the azetidine nitrogen to prevent chelation.
Step-by-Step Procedure
  • Reagent Preparation (The "N-Protection" Rule):

    • If your azetidine is a free base: Pre-react with Boc

      
      O to generate N-Boc-3-ethynyl-3-methyl-azetidine . This eliminates catalyst poisoning and prevents side reactions at the nitrogen.
      
    • Alternative: If you must use the free amine, add 2.0 equivalents of HCl to protonate the nitrogen, rendering it non-coordinating.

  • The "Degas" Step (Glaser Prevention):

    • Dissolve the alkyne and azide in the solvent.[3]

    • CRITICAL: Bubble Nitrogen or Argon through the solution for 10–15 minutes before adding copper. This removes dissolved oxygen, the fuel for Glaser coupling.

  • Catalyst Addition:

    • Premix CuSO

      
       (5 mol%) and THPTA ligand (25 mol%) in water.
      
    • Add Sodium Ascorbate (10 mol%) to the catalyst mix (it should turn bright yellow/colorless, not green).

    • Add this mixture to the reaction vessel under inert gas flow.

  • Monitoring:

    • Stir at Room Temperature. Heating (>60°C) increases the risk of azetidine ring opening.

    • Visual Check: If the solution turns green, add more ascorbate immediately.

Part 3: Troubleshooting & FAQs

Q1: The reaction turned green and stopped. What happened?

Diagnosis: Oxygen infiltration. The green color is Cu(II) or Cu-carbonate species. Fix:

  • Add 5–10 equivalents of Sodium Ascorbate immediately to reduce Cu(II) back to Cu(I).

  • Flush the headspace with Argon.

  • Prevention: Degas solvents more thoroughly next time.

Q2: My yield is low, and I see a "double weight" peak in LCMS.

Diagnosis: Glaser Coupling. You formed the diyne dimer. Fix: This is irreversible. You must purify the product (the dimer is much less polar). To prevent this, ensure strictly anaerobic conditions or increase the concentration of the azide to outcompete the homocoupling.

Q3: I cannot remove Copper from the final product. It's blue/green after the column.

Diagnosis: The azetidine nitrogen is chelating the copper.[2] Fix:

  • Method A (EDTA Wash): Wash the organic layer with 0.1 M aqueous EDTA (pH 8) three times. The EDTA binds Cu stronger than the azetidine.

  • Method B (Ammonia): Use 10% NH

    
    OH in your column chromatography eluent (if the product is stable) or wash with aqueous ammonia.
    
  • Method C (Solid Phase): Stir the crude mixture with "CupriSorb" or scavenger silica (Si-Thiol) for 30 minutes before filtration.

Q4: Can I use the HCl salt of the azetidine directly?

Answer: Yes, and it is often preferred.[4] The protonated nitrogen (


) cannot coordinate to Copper. However, ensure your buffer has enough capacity to maintain the pH between 4 and 7. If the pH drops too low (<4), the CuAAC rate slows; if it goes too high (>9), the amine deprotonates and poisons the catalyst.

Part 4: Advanced Mechanism Visualization

Understanding why the protection strategy works is vital for troubleshooting.

Mechanism cluster_0 Unprotected (Risky) cluster_1 Protected (Safe) FreeBase Free Azetidine (Basic Nitrogen) CuCoord Cu-N Complex (Inactive Catalyst) FreeBase->CuCoord + Cu(I) BocProtected N-Boc Azetidine (Non-Basic) ActiveCycle Cu-Alkyne $pi$-Complex (Active) BocProtected->ActiveCycle + Cu(I)

Figure 2: Mechanistic comparison showing how N-protection prevents catalyst sequestration.

References

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (Provides protocols for ligand usage and troubleshooting). [Link]

  • Removal of Copper from Reaction Mixtures. ResearchGate/Common Lab Protocols. (Validated via search results on EDTA/Ammonia washes). [Link]

  • 3-Ethynyl-3-(methoxymethyl)azetidine Structure & Properties. PubChem CID 177800353.[5] [Link][5]

Sources

strategies to improve the reaction yield of 3-ethynyl-3-methyl-azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethynyl-3-methyl-azetidine Synthesis

Ticket System Status: ONLINE Agent Level: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Quaternary Azetidine Scaffolds

Introduction: The Quaternary Challenge

The synthesis of This compound presents a classic "quaternary center" challenge within a strained ring system. Unlike simple 3-substituted azetidines, this target requires the construction of a tetrasubstituted carbon at the C3 position.

Low yields in this pathway are rarely due to a single catastrophic failure. Instead, they typically stem from three specific bottlenecks:

  • Inefficient Enolization: Failure to fully install the methyl group at C3 due to steric hindrance or ring strain.

  • Aldehyde Stalling: The steric bulk of the quaternary center slowing down the homologation (aldehyde

    
     alkyne) step.
    
  • Fugitive Product: Loss of the final low-molecular-weight free base during isolation.

This guide bypasses standard textbook descriptions to address the process chemistry realities of this synthesis.

Module 1: The Critical Pathway (Workflow)

The most robust route for high-yield synthesis avoids direct nucleophilic substitution on the ring. Instead, it relies on the "Quaternary First, Alkyne Last" strategy.

Recommended Route:

  • 
    -Methylation of the ester (installing the quaternary center).
    
  • Redox shuttle (Ester

    
     Alcohol 
    
    
    
    Aldehyde).
  • Seyferth-Gilbert Homologation (Aldehyde

    
     Alkyne).[1]
    

AzetidineSynthesis cluster_legend Critical Control Points Start 1-Boc-azetidine- 3-carboxylate Step1 3-Methyl-3-ester (Quaternary Center) Start->Step1 LDA, -78°C MeI (Excess) Step2 3-Hydroxymethyl Intermediate Step1->Step2 LiBH4 or LiAlH4 THF, 0°C Step3 3-Formyl-3-methyl (Aldehyde) Step2->Step3 Swern Oxidation or DMP Step4 3-Ethynyl-3-methyl (Boc-Protected) Step3->Step4 Bestmann-Ohira Rgt. K2CO3, MeOH Final 3-Ethynyl-3-methyl- azetidine HCl Step4->Final 4M HCl/Dioxane Precipitation

Caption: Optimized synthetic flow. The Bestmann-Ohira step (orange) and Salt Formation (green) are the primary yield-determining steps.

Module 2: Troubleshooting Guide (Q&A)

Ticket #001: Low Yield during C3-Methylation

User Issue: "I am trying to methylate 1-Boc-azetidine-3-carboxylic acid methyl ester using LDA and MeI, but I'm getting a mixture of starting material and product, and the yield is stuck at 50%."

Root Cause Analysis: The azetidine ring is strained.[2][3][4] While the N-Boc group stabilizes the ring, the formation of the enolate at C3 can be sluggish due to the puckering of the 4-membered ring, leading to aggregate formation of the lithium enolate which fails to react with Methyl Iodide (MeI).

Strategic Solution: You must break the enolate aggregates and ensure kinetic control.

  • Switch to LiHMDS: Lithium Hexamethyldisilazide (LiHMDS) is less prone to aggregation than LDA in this specific scaffold.

  • The "Polar Additive" Protocol: The addition of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is critical. It solvates the lithium cation, making the enolate "naked" and highly reactive toward MeI.

Revised Protocol:

  • Cool THF solution of LiHMDS (1.2 equiv) to -78°C.

  • Add ester dropwise. Stir for 30 mins.

  • Add DMPU (2.0 equiv). Stir for 15 mins.

  • Add MeI (1.5 equiv) rapidly.

  • Crucial: Allow to warm to 0°C (not just RT) to ensure completion before quenching.

Ticket #002: The Bestmann-Ohira Reaction Stalled

User Issue: "I synthesized the 3-formyl-3-methyl intermediate. I treated it with the Bestmann-Ohira reagent (BOR) and K2CO3 in Methanol, but the conversion is incomplete even after 24 hours."

Root Cause Analysis: The Bestmann-Ohira reaction relies on the in situ generation of a diazo-phosphonate anion. Two factors kill this reaction on quaternary aldehydes:

  • Steric Bulk: The quaternary center at C3 shields the aldehyde carbonyl, slowing the nucleophilic attack.

  • Methanol Quality: The reaction requires anhydrous methanol. If your methanol is "wet," the diazo intermediate protonates and decomposes before reacting with the aldehyde.

Strategic Solution:

  • Reagent Quality Check: Ensure your Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is yellow. If it is colorless or orange/brown, it has degraded.

  • Stoichiometry Boost: Because the reaction is slow (steric hindrance), the active diazo species decomposes faster than it reacts. You must use 2.0 - 2.5 equivalents of the BOR reagent.

Data: Optimization of Homologation Conditions

ParameterStandard ProtocolOptimized Protocol (Quaternary) Reason
Reagent (BOR) 1.2 equiv2.2 equiv Compensates for background decomposition during slow attack.
Base K2CO3 (2.0 eq)K2CO3 (3.0 eq) + Cs2CO3 (0.1 eq) Cesium effect increases solubility/basicity in MeOH.
Solvent MeOHMeOH (Dry) Water quenches the reactive diazo intermediate.
Time 4-6 hours16-24 hours Steric hindrance at C3 requires extended time.
Ticket #003: "Empty Flask" Syndrome (Product Loss)

User Issue: "The reaction worked (NMR showed product), but after deprotecting the Boc group and removing the solvent on the rotavap, my flask is empty."

Root Cause Analysis: This is the most common failure mode. 3-Ethynyl-3-methylazetidine (free base) has a molecular weight of ~95 g/mol and is a secondary amine. It is highly volatile and will co-evaporate with solvents like dichloromethane or ether.

Strategic Solution: Never isolate the free base. You must trap the amine as a non-volatile salt during the workup.

The "Trap-and-Precipitate" Protocol:

  • Deprotection: Dissolve the N-Boc precursor in minimal Dioxane. Add 4M HCl in Dioxane (excess).

  • Observation: A white precipitate should form (the HCl salt).

  • Isolation:

    • Do NOT use a rotavap.

    • Add Diethyl Ether (Et2O) or MTBE to the reaction mixture to force full precipitation.

    • Filter the solid under nitrogen/argon.

    • Wash the filter cake with Et2O.

    • Dry the solid in a vacuum oven at <40°C.

Module 3: Mechanistic Insight (The Homologation)

Understanding the Seyferth-Gilbert Homologation (Bestmann-Ohira modification) is vital for troubleshooting. The reaction converts the aldehyde to a terminal alkyne while preserving the sensitive quaternary center.[5]

Key Mechanism Steps:

  • Deacetylation: Methoxide (from K2CO3/MeOH) attacks the BOR, releasing the active dimethyl(diazomethyl)phosphonate anion.

  • Attack: This anion attacks the hindered aldehyde.

  • Elimination: A phosphate group is eliminated, forming a vinyl diazo intermediate.

  • Migration: Nitrogen gas (

    
    ) is lost, generating a vinyl carbene which rearranges to the alkyne.[6]
    

Why this matters: If your base is too weak or the aldehyde is too hindered, the intermediate decomposes before Step 2. This confirms why excess reagent is mandatory for this specific scaffold.

References

  • Bestmann-Ohira Reagent Modification: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[5][6] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[7] Synlett, 1996(06), 521–522.[6]

    • Relevance: Defines the standard K2CO3/MeOH conditions essential for avoiding strong bases th
  • Azetidine Ring Stability & Synthesis: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Azetidines.

    • Relevance: The authoritative guide on constructing quaternary centers on azetidines without ring opening.
  • Handling Volatile Amines: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Relevance: Provides protocols for N-Boc deprotection and salt isolation to prevent vol
  • Seyferth-Gilbert Mechanism: Gilbert, J. C., & Weerasooriya, U. (1982).[5][6] Elaboration of Aldehydes and Ketones to Alkynes: Improved Utility of the Seyferth-Gilbert Reaction. The Journal of Organic Chemistry, 47(10), 1837–1845.

    • Relevance: Foundational mechanistic understanding for troubleshooting the homolog

Sources

proper storage and handling procedures for 3-ethynyl-3-methyl-azetidine to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Proper Storage and Handling for Optimal Stability and Experimental Success

Welcome to the technical support center for 3-ethynyl-3-methyl-azetidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep understanding of the chemical principles governing the stability of this unique molecule.

The structure of this compound, featuring a strained four-membered ring and a reactive terminal alkyne, presents specific challenges for storage and handling.[1] Understanding these challenges is the first step toward preventing degradation and ensuring the integrity of your experimental results. The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions, a characteristic that can be both a useful synthetic feature and a potential degradation pathway if not properly managed.[1][2][3]

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the storage and handling of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four factors:

  • Temperature: Elevated temperatures can provide the activation energy needed for decomposition or unwanted side reactions, including polymerization of the alkyne or ring-opening of the azetidine.

  • Acidity: The azetidine nitrogen is basic and can be protonated by acids. This can lead to an acid-mediated intramolecular ring-opening decomposition, especially in the presence of nucleophiles.[3]

  • Air (Oxygen and Moisture): Terminal alkynes can be susceptible to oxidative degradation. Moisture can also facilitate undesirable side reactions.

  • Light: High-energy light, such as UV radiation, can promote the formation of reactive radical species, leading to polymerization or decomposition.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at or below -20°C in a freezer. For short-term storage (i.e., between experiments on the same day), keeping the compound in a refrigerator at 2-8°C is acceptable. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Q3: Should I store this compound under an inert atmosphere?

A3: Yes, it is highly recommended to store this compound under an inert atmosphere such as argon or nitrogen . This minimizes the risk of oxidation and reactions with atmospheric moisture. When aliquoting the compound, use techniques that maintain an inert atmosphere.

Q4: What type of container is best for storing this compound?

A4: Use a clear glass vial with a PTFE-lined cap. The clear glass allows for visual inspection of the compound's integrity. The PTFE liner provides a good seal and is chemically resistant. For light-sensitive applications, an amber vial is recommended.

Q5: How can I tell if my this compound has degraded?

A5: Signs of degradation include:

  • Color Change: A noticeable change from a colorless or pale-yellow liquid to a darker yellow or brown color.

  • Formation of Solids: The appearance of precipitates or solid material in the liquid.

  • Changes in Viscosity: An increase in viscosity may suggest polymerization.

  • Inconsistent Experimental Results: A sudden drop in reaction yield or the appearance of unexpected byproducts in your reactions can be an indicator of starting material degradation. If you suspect degradation, it is advisable to re-analyze the compound by techniques such as NMR or LC-MS before use.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides potential causes and solutions related to the handling and storage of this compound.

Issue 1: My reaction yield is significantly lower than expected.

Potential Cause Explanation Recommended Solution
Degraded Starting Material The concentration of the active compound may be lower than assumed due to degradation during storage.Verify the purity of your this compound using NMR or LC-MS. If degraded, use a fresh, properly stored sample.
Improper Handling During Reaction Setup Exposure to air or moisture during weighing or transfer can lead to degradation before the reaction begins.Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use dry solvents and glassware.
Incompatible Reaction Conditions Strongly acidic conditions can cause the azetidine ring to open, while certain transition metals can catalyze alkyne polymerization.Buffer your reaction if acidic conditions are necessary. If using transition metals, screen for catalysts and conditions that are compatible with both the azetidine and alkyne functionalities.

Issue 2: I am observing unexpected byproducts in my reaction.

Potential Cause Explanation Recommended Solution
Polymerization of the Alkyne The ethynyl group can polymerize, especially in the presence of heat, light, or certain metal catalysts.Ensure your reaction is performed at the recommended temperature and shielded from light. If a catalyst is used, ensure it is specific for the desired transformation.
Ring-Opening of the Azetidine The strained azetidine ring can be opened by nucleophiles or under acidic conditions, leading to various byproducts.[1][2][3]Maintain a neutral or slightly basic pH for your reaction. Avoid strong, non-sterically hindered nucleophiles that could react with the azetidine ring.
Intermolecular Reactions The basic azetidine nitrogen of one molecule could potentially deprotonate the acidic terminal alkyne of another, leading to oligomerization.Use dilute conditions when possible and maintain a low temperature to disfavor intermolecular reactions.

Data Summary: Storage Recommendations

Parameter Recommendation Rationale
Temperature ≤ -20°C (long-term), 2-8°C (short-term)Minimizes thermal degradation and unwanted side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Container Clear glass vial with PTFE-lined cap (Amber for light-sensitive applications)Ensures inertness and allows for visual inspection.
Light Exposure Minimize; store in the darkPrevents light-induced degradation and polymerization.
pH Avoid acidic conditionsThe azetidine ring is susceptible to acid-mediated ring-opening.[3]

Experimental Protocol: Handling this compound for Reaction Setup

This protocol outlines the steps for accurately dispensing and handling this compound in a way that preserves its integrity.

Materials:

  • Vial of this compound

  • Dry, inert gas source (Argon or Nitrogen)

  • Syringes and needles

  • Dry reaction vessel

  • Dry solvent

Procedure:

  • Equilibration: Remove the vial of this compound from the freezer or refrigerator and allow it to warm to room temperature in a desiccator. This prevents moisture from condensing on the compound upon opening.

  • Inert Atmosphere: Once at room temperature, pierce the septum of the vial with a needle connected to a source of inert gas. Pierce the septum with a second needle to act as a vent.

  • Purging: Gently flush the headspace of the vial with the inert gas for a few minutes to remove any air that may have entered.

  • Dispensing: Using a dry, gas-tight syringe, carefully withdraw the desired volume of the compound.

  • Transfer: Immediately transfer the compound to the reaction vessel, which has been previously dried and flushed with an inert gas.

  • Storage of Remainder: Before storing the vial again, ensure the headspace is flushed with inert gas. Store at the recommended temperature.

Logical Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.

troubleshooting_workflow start Problem Observed: Low Yield or Unexpected Byproducts check_purity Step 1: Verify Starting Material Purity (NMR, LC-MS) start->check_purity purity_ok Purity is High check_purity->purity_ok Yes purity_bad Purity is Low/ Degradation Observed check_purity->purity_bad No check_handling Step 2: Review Handling Procedure (Inert atmosphere, dry solvents?) purity_ok->check_handling Next Step solution_replace Solution: Use a fresh, properly stored aliquot of the compound. purity_bad->solution_replace Action handling_ok Handling is Correct check_handling->handling_ok Yes handling_bad Handling is Improper check_handling->handling_bad No check_conditions Step 3: Evaluate Reaction Conditions (pH, temperature, catalyst compatibility?) handling_ok->check_conditions Next Step solution_handling Solution: Implement strict inert atmosphere techniques (glovebox, Schlenk line). handling_bad->solution_handling Action conditions_ok Conditions are Compatible check_conditions->conditions_ok Yes conditions_bad Conditions are Incompatible check_conditions->conditions_bad No end Consult further literature for reaction-specific issues. conditions_ok->end Further Investigation Needed solution_conditions Solution: Modify reaction conditions (e.g., buffer pH, lower temperature, screen catalysts). conditions_bad->solution_conditions Action

Sources

optimizing temperature and solvent conditions for 3-ethynyl-3-methyl-azetidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers optimizing coupling reactions involving 3-ethynyl-3-methyl-azetidine . It synthesizes principles of strained-ring chemistry with transition-metal catalysis to provide actionable troubleshooting and optimization protocols.

Chemical Profile & Mechanistic Challenges

Molecule: this compound (often supplied as HCl salt) Core Challenges:

  • Ring Strain: The azetidine ring possesses ~25.4 kcal/mol of strain energy.[1] While kinetically stable under neutral conditions, it is susceptible to ring-opening polymerization (ROP) or nucleophilic attack under high heat (>100°C) or strong Lewis acidic conditions.

  • Steric Quaternary Center: The C3 position is gem-disubstituted (methyl/alkyne). This steric bulk can retard oxidative addition rates at the alkyne but suppresses

    
    -deprotonation side reactions common in mono-substituted azetidines.
    
  • Dual Functionality: The free secondary amine (if unprotected) is a potent ligand that can poison Pd/Cu catalysts.

Troubleshooting Guide (Q&A)

Q1: I am observing low conversion in Sonogashira coupling, and the catalyst turns black immediately. What is happening?

Diagnosis: This indicates catalyst poisoning or Glaser homocoupling .

  • Cause 1 (Poisoning): If the azetidine nitrogen is unprotected (N-H), it coordinates to the Pd(0) center, displacing phosphine ligands and deactivating the catalyst.

  • Cause 2 (Glaser): If the reaction mixture turns blue/green (Cu(II)) or black precipitates form rapidly, oxygen is present. The terminal alkyne is homocoupling to form a diyne instead of the desired cross-product.

Solution:

  • Protect the Nitrogen: Use N-Boc-3-ethynyl-3-methyl-azetidine . The carbamate reduces nitrogen basicity, preventing catalyst coordination.

  • Degas Thoroughly: Sparge solvents with Argon for 15 minutes. Use a balloon of inert gas; do not run open to air.

  • Switch Catalyst System: If using Pd(PPh3)4, switch to PdCl2(PPh3)2 (more robust) or a bulky active catalyst like Pd(tBu3P)2 to overcome the steric hindrance at the C3 position.

Q2: The azetidine ring is degrading (ring-opening) during the reaction.

Diagnosis: Thermal or Nucleophilic Ring Opening.

  • Mechanism: Azetidines are vulnerable to nucleophilic attack at the C2/C4 positions, especially when the nitrogen is protonated (ammonium salt) or activated by Lewis acids (like high loadings of CuI or Zn salts).

Solution:

  • Temperature Cap: Limit reaction temperature to 60–80°C . Do not exceed 100°C.

  • Base Selection: Avoid nucleophilic bases (like pyridine) if using high temperatures. Use sterically hindered inorganic bases like Cs2CO3 or K3PO4 in aprotic solvents.

  • Solvent Switch: Avoid nucleophilic solvents (alcohols) at high temperatures. Switch to DMF or 1,4-Dioxane .

Q3: My starting material (HCl salt) is insoluble in the coupling solvent.

Diagnosis: Ionic Lattice Energy.

  • Context: this compound is often sold as a hydrochloride salt. This salt is insoluble in non-polar solvents (Toluene, THF) used for coupling.

Solution:

  • In-Situ Neutralization: Do not try to dissolve the salt directly. Suspend it in the solvent and add 2.5 equivalents of DIPEA (Hünig's base) . Stir for 15 minutes before adding the catalyst. This liberates the free base, which is soluble in organic media.

  • Biphasic System: Use a 1:1 mixture of THF/Water or MeCN/Water if the catalyst tolerates it (e.g., CuAAC click chemistry).

Optimization Workflows

Workflow A: Sonogashira Coupling (C-C Bond Formation)

Objective: Arylation of the terminal alkyne.[2]

Protocol:

  • Preparation: In a vial, suspend N-Boc-3-ethynyl-3-methyl-azetidine (1.0 equiv) and Aryl Halide (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base: Add Triethylamine (TEA) (3.0 equiv). Note: If using the HCl salt of the azetidine, add 4.0 equiv of TEA.

  • Catalyst Addition: Add CuI (5 mol%) and PdCl2(PPh3)2 (5 mol%).

  • Deoxygenation: Seal vial and sparge with Argon for 10 mins.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Copper salts.

Workflow B: CuAAC "Click" Reaction (Triazole Formation)

Objective: Cycloaddition with an azide.

Protocol:

  • Solvent: Prepare a tBuOH : Water (1:1) mixture.

  • Reagents: Add Alkyne (1.0 equiv) and Azide (1.0 equiv).

  • Catalyst: Add CuSO4·5H2O (10 mol%) and Sodium Ascorbate (20 mol%).

    • Why? Ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidative damage to the strained ring.

  • Conditions: Stir at Room Temperature for 2–6 hours.

    • Optimization: If sluggish, heat to 40°C. Do not exceed 60°C to avoid triazole isomerization or ring stress.

Optimization Matrix & Data

Table 1: Solvent & Base Compatibility Matrix
SolventPolarityRecommended BaseTemp LimitSuitability for Azetidine
DMF HighTEA, DIPEA80°CHigh (Excellent solubility)
THF MedEt3N, Cs2CO365°C (Reflux)Medium (Salt insolubility issues)
MeCN HighK2CO380°CHigh (Good for polar intermediates)
Toluene LowDBU110°CLow (Poor solubility, high T risk)
Water/tBuOH HighNone (Click)40°CHigh (Best for CuAAC)
Table 2: Temperature vs. Yield (Hypothetical Optimization Data)

Based on stability profiles of 3,3-disubstituted azetidines [1, 3]

TemperatureReaction TimeYield (Sonogashira)By-products
25°C24 h35%None
60°C 6 h 88% Trace
100°C2 h60%Ring-opened polymers
120°C1 h15%Decomposition (Black tar)

Decision Logic for Optimization (Visual)

OptimizationLogic Start Start: Coupling Optimization CheckProt Is Azetidine Nitrogen Protected? Start->CheckProt Protect Action: Install Boc/Cbz Group CheckProt->Protect No CheckSol Is Starting Material Soluble? CheckProt->CheckSol Yes Protect->CheckSol AddBase Action: Add DIPEA (2.5 eq) & Switch to DMF CheckSol->AddBase No (Salt form) CheckYield Is Yield > 50%? CheckSol->CheckYield Yes AddBase->CheckYield AnalyzeSide Analyze Side Products CheckYield->AnalyzeSide No Success Protocol Optimized CheckYield->Success Yes Glaser Issue: Homocoupling (Diyne) AnalyzeSide->Glaser Blue/Green Color RingOpen Issue: Ring Opening AnalyzeSide->RingOpen Complex NMR/LCMS Degas Action: Sparge Ar, Reduce Cu loading Glaser->Degas Degas->CheckYield LowerT Action: Lower Temp < 60°C, Change Base to Cs2CO3 RingOpen->LowerT LowerT->CheckYield

Figure 1: Decision tree for troubleshooting coupling failures with this compound.

References

  • Azetidine Synthesis & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1] (2021).[1][3][4] Royal Society of Chemistry.

    • Source:

  • Sonogashira Coupling Conditions

    • Sonogashira Coupling - Reaction Conditions and Mechanism. Organic Chemistry Portal.[5][6]

    • Source:

  • CuAAC (Click Chemistry)

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8]

    • Source:

  • Handling Azetidine Salts

    • Process for synthesis of azetidine and novel intermediates.[1][9][10] (Patent US4966979A).

    • Source:

Sources

Technical Support Center: Efficient Removal of Copper Catalysts from 3-Ethynyl-3-Methyl-Azetidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-ethynyl-3-methyl-azetidine from copper-catalyzed reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for obtaining highly pure product, a critical step in the synthesis of many pharmaceutical intermediates. The basicity of the azetidine ring (pKa of azetidine is approximately 11.3) presents unique challenges in separating the product from copper catalysts, which this guide will directly address.[1]

I. Understanding the Challenge: The A-B-C of Copper Contamination

Copper catalysts are instrumental in carbon-carbon bond formation, particularly in reactions like Sonogashira or Glaser couplings, which are often employed in the synthesis of terminal alkynes such as this compound.[2] However, residual copper can interfere with downstream applications and poses toxicity concerns, necessitating its efficient removal.[3] The primary challenges in removing copper from reaction mixtures containing this compound stem from:

  • Azetidine's Basicity: The nitrogen atom in the azetidine ring is basic and can be protonated by acidic reagents. This can lead to the unintended partitioning of the product into the aqueous phase during acidic washes, resulting in significant product loss.

  • Complex Formation: Both the azetidine nitrogen and the terminal alkyne can potentially coordinate with copper ions, forming stable complexes that can be challenging to break.

  • Byproduct Interference: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in copper-catalyzed processes, and the resulting di-alkyne byproduct can complicate purification.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: I performed an aqueous wash with dilute HCl to remove the copper, but my product yield is very low. What happened?

A1: The low yield is likely due to the protonation of the basic azetidine nitrogen by the hydrochloric acid. The resulting ammonium salt of your product is water-soluble and has partitioned into the aqueous layer along with the copper salts.

Q2: I see a persistent blue or green color in my organic layer even after multiple water washes. How can I remove it?

A2: This indicates the presence of copper salts. Simple water washes are often insufficient. You need to employ a chelating agent that can form a more stable, water-soluble complex with the copper ions.

Q3: I used EDTA to chelate the copper, but the extraction is slow and requires many repetitions. Is there a more efficient way?

A3: While EDTA is a good chelator, its efficiency can be pH-dependent. For basic compounds like yours, using a mildly basic chelating wash, such as an aqueous ammonia or ammonium chloride solution, can be more effective. The ammonia will complex with the copper, often forming a deep blue color in the aqueous layer, which is a helpful visual indicator of successful removal.[4]

Q4: After purification, I still see a byproduct in my NMR that I suspect is the homocoupled di-alkyne. How can I avoid this?

A4: The formation of homocoupled byproducts (Glaser coupling) is a common issue. To minimize this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which promotes this side reaction. Using a copper-free Sonogashira protocol, if applicable to your specific transformation, can also eliminate this problem.

Q5: Are there any non-aqueous methods to remove copper?

A5: Yes, solid-supported scavengers are an excellent non-aqueous option. These are functionalized resins or silica gels that selectively bind to metals. You can stir the crude reaction mixture with the scavenger and then simply filter it off. This method avoids the potential for product loss in aqueous extractions.

III. Copper Removal Strategies: A Comparative Overview

The choice of copper removal technique depends on several factors, including the reaction scale, the nature of the solvent, and the downstream application of your product. Below is a comparison of common methods:

Technique Principle Advantages Disadvantages Best Suited For
Aqueous Chelation Wash (Ammonia/Ammonium Chloride) Forms a water-soluble copper-ammonia complex.Highly effective for copper removal, provides a visual cue (blue color), and avoids acidic conditions that could protonate the product.The basicity of ammonia may not be suitable for all substrates. Ammonium chloride solutions can be slightly acidic.Reactions where the product is stable to mild bases.
Aqueous Chelation Wash (EDTA) Forms a stable, water-soluble copper-EDTA complex.Effective over a range of pH values, and EDTA is a strong chelating agent.Can require multiple washes and may be less efficient than ammonia for certain copper species.General purpose copper removal, particularly when basic conditions are a concern.
Filtration through Celite/Silica Gel Adsorption of insoluble copper species.Simple and quick for removing precipitated copper salts.Ineffective for soluble copper species. May not achieve very low levels of copper contamination.Initial workup step to remove bulk solid copper residues.
Solid-Supported Scavengers Covalent or coordinative binding of copper to a solid support.High selectivity for copper, avoids aqueous workup and potential product loss, and can achieve very low residual copper levels.Can be more expensive than simple aqueous washes. Requires optimization of scavenger type and amount.High-purity applications, such as in pharmaceutical development, and for products that are sensitive to aqueous conditions.

IV. Detailed Experimental Protocols

Protocol 1: Aqueous Ammonia Wash

  • Rationale: This method leverages the formation of the intensely blue tetraamminecopper(II) complex, which is highly soluble in water, to efficiently extract copper from the organic phase. This avoids the use of acid, which would protonate the basic azetidine product.

  • Procedure:

    • Following the completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the volatile organic solvent.

    • Redissolve the crude residue in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of ammonia.

    • Shake the funnel gently. The aqueous layer should turn a deep blue color, indicating the formation of the copper-ammonia complex.

    • Separate the layers. Repeat the wash with fresh aqueous ammonia until the aqueous layer is no longer intensely blue.

    • Wash the organic layer with brine to remove any residual ammonia.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Solid-Supported Scavenger

  • Rationale: This protocol utilizes a functionalized solid support (e.g., a thiol- or amine-functionalized silica or polymer resin) to selectively bind and remove copper from the reaction mixture. This is a "catch and release" method where the copper is "caught" by the scavenger.

  • Procedure:

    • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent.

    • Add the recommended amount of the solid-supported scavenger (typically 3-5 equivalents relative to the copper catalyst).

    • Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined empirically.

    • Filter the mixture to remove the scavenger resin.

    • Wash the resin with a small amount of the organic solvent to recover any adsorbed product.

    • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

V. Workflow and Decision-Making Diagrams

Workflow for Copper Removal from this compound Reaction

Copper_Removal_Workflow start Crude Reaction Mixture (this compound + Copper Catalyst) initial_workup Initial Workup: Concentrate and Redissolve in Organic Solvent start->initial_workup decision Is the product sensitive to water? initial_workup->decision aqueous_wash Aqueous Wash with Ammonia or EDTA decision->aqueous_wash No solid_scavenger Solid-Supported Scavenger decision->solid_scavenger Yes extraction Liquid-Liquid Extraction aqueous_wash->extraction filtration Filtration solid_scavenger->filtration final_product Purified Product extraction->final_product filtration->final_product Purification_Decision_Tree start Start: Crude Product with Copper Contamination q1 Is the product stable to mild base? start->q1 q2 Is very low (<10 ppm) residual copper required? q1->q2 No method1 Aqueous Ammonia Wash q1->method1 Yes q3 Is the product water-sensitive? q2->q3 Yes method2 Aqueous EDTA Wash q2->method2 No method3 Solid-Supported Scavenger q3->method3 Yes method4 Silica/Celite Filtration followed by Aqueous Wash q3->method4 No

Caption: A decision tree to guide the selection of the appropriate copper removal method.

VI. References

  • National Center for Biotechnology Information. "Azetidine" PubChem Compound Summary for CID 10422. [Link]

  • National Center for Biotechnology Information. "3-Ethynyl-3-(methoxymethyl)azetidine" PubChem Compound Summary for CID 177800353. [Link]

  • Filimonov, V. (2022). Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. [Link]

  • National Center for Biotechnology Information. "1-Methylazetidin-3-ol" PubChem Compound Summary for CID 13813927. [Link]

  • National Center for Biotechnology Information. "3-methylAzetidine" PubChem Compound Summary for CID 19995942. [Link]

  • Matyjaszewski, K. Catalyst Removal. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

  • ACS Omega. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. [Link]

  • Reddit. (2024). Best method for removing Cu(I) from Org compounds. r/Chempros. [Link]

  • Organic Syntheses. (2016). Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses, 93, 385-400. [Link]

  • Nanduri, S. et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. [Link]

  • Clark, J. (2023). The Extraction of Copper. Chemistry LibreTexts. [Link]

  • Larsen, C. H. et al. (2012). A Single Cu(II) Catalyst for the Three-Component Coupling of Diverse Nitrogen Sources with Aldehydes and Alkynes. Organic Letters, 14(4), 964-967. [Link]

  • Cheméo. Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). [Link]

  • Reddy, P. V. G. et al. (2026). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters. [Link]

  • Google Patents. (1982). Process for removing copper (I) compounds from a reaction mixture, and application of the process.

  • Reddit. (2019). How could I remove an amine from a Cu(II) complex? r/chemistry. [Link]

  • Tu, Y.-Q. et al. (2004). Copper-Catalyzed Reaction of Terminal Alkynes with Nitrones. Selective Synthesis of 1-Aza-1-buten-3-yne and 2-Azetidinone Derivatives. The Journal of Organic Chemistry. [Link]

  • MDPI. Special Issue : Development of Copper-Based Drugs: Synthesis, Characterisation and Biological Activity. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Current Organic Chemistry. [Link]

  • Murakawa, T. et al. (2015). Probing the Catalytic Mechanism of Copper Amine Oxidase from Arthrobacter globiformis with Halide Ions. The Journal of Biochemistry. [Link]

  • Kim, J. et al. (2011). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules. [Link]

  • Frontier, A. Workup: Amines. Department of Chemistry, University of Rochester. [Link]

  • Buchwald, S. L. et al. (2015). Copper-Catalyzed Hydroalkylation of Terminal Alkynes. Journal of the American Chemical Society. [Link]

  • El-Khatib, A. M. et al. (2019). Green-synthesized copper nano-adsorbent for the removal of pharmaceutical pollutants from real wastewater samples. ResearchGate. [Link]

  • NileRed. (2019, April 25). Copper From Waste [Video]. YouTube. [Link]

  • Shevchuk, O. et al. (2026). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Stability & Handling of 3-Ethynyl-3-methyl-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges of 3-ethynyl-3-methyl-azetidine , a high-value pharmacophore often used in fragment-based drug discovery (FBDD) and covalent inhibitor synthesis. Its structural features—a strained four-membered amine ring combined with a reactive terminal alkyne—create a "dual-threat" profile for degradation.

Status: Active Support Guide Document ID: TS-AZT-003 Applicable Forms: Free Base (CAS: 1428333-87-4), HCl Salt (CAS: 1428333-88-5)

The Chemistry of Instability (The "Why")

Before implementing prevention protocols, it is critical to understand the degradation mechanisms. This molecule is not statically stable; it is kinetically trapped.

The "Dual-Threat" Mechanism

The unwanted homodimerization and subsequent polymerization stem from two distinct reactive centers:

  • The Azetidine Ring (Nucleophile & Electrophile): The ring strain (~26 kcal/mol) makes the ring susceptible to ring-opening. In its free base form, the nitrogen is nucleophilic. It can attack the strained ring of a neighboring molecule (Auto-alkylation), leading to ring-opening dimerization and eventual polymerization.

  • The Terminal Alkyne: While less reactive than the amine, the ethynyl group is prone to oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace metals, or hydroamination if catalyzed.

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes you must prevent.

DegradationPathways Monomer This compound (Free Base) N_Attack Path A: Nucleophilic Attack (N lone pair attacks C2/C4) Monomer->N_Attack Ambient Temp High Conc. Oxidation Path B: Oxidative Coupling (Trace Cu/O2) Monomer->Oxidation Air Exposure Salt HCl Salt Form (Protonated Amine) Monomer->Salt + HCl (Protection) RingOpenDimer Ring-Opened Dimer (Linear Amine Chain) N_Attack->RingOpenDimer GlaserDimer Glaser Dimer (Diyne) Oxidation->GlaserDimer Polymer Oligomers / Gum RingOpenDimer->Polymer Chain Growth Salt->N_Attack BLOCKED

Caption: Figure 1. The free base is susceptible to self-alkylation (Path A) and oxidative coupling (Path B). Protonation (Green path) effectively blocks the primary degradation route.

Prevention Protocols (The "How")

Protocol A: The "Acid Shield" (Salt Formation)

Objective: Permanently block the nucleophilic nitrogen lone pair to prevent auto-alkylation. When to use: Long-term storage, shipping, or solid-phase handling.

Materials:

  • This compound (Free Base)

  • Diethyl ether or MTBE (anhydrous)

  • 4M HCl in Dioxane

Step-by-Step:

  • Dissolution: Dissolve the free base crude oil in anhydrous diethyl ether (10 mL per gram) at 0°C.

  • Acidification: Dropwise add 4M HCl in dioxane (1.1 equivalents) while stirring vigorously.

    • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid under an inert atmosphere (N₂).

  • Drying: Dry under high vacuum for 2 hours.

  • Result: The resulting Hydrochloride salt is stable at -20°C for >12 months.

Protocol B: "Just-in-Time" Free Basing

Objective: Liberate the reactive amine only seconds before the coupling reaction. When to use: Immediately prior to amide coupling or SNAr reactions.

Workflow:

  • Suspend the HCl salt in DCM or DMF.

  • Add DIPEA (Diisopropylethylamine) or TEA (3.0 equiv) in situ with the electrophile (e.g., acid chloride or halide).

  • Do not perform an aqueous workup to isolate the free base oil unless absolutely necessary. The oil will degrade within hours at room temperature.

Protocol C: Storage Standards

If you must store the free base (not recommended), follow these strict parameters:

ParameterSpecificationReason
Temperature -80°C (Optimal) / -20°C (Max)Arrhenius equation: lowers kinetic energy for ring opening.
Concentration < 0.1 M in solventDilution reduces the probability of bimolecular collisions (2nd order kinetics).
Atmosphere Argon / Nitrogen Prevents oxidative homocoupling of the alkyne.
Solvent Non-polar (e.g., Hexane/Ether)Polar solvents can stabilize the transition state of ring opening.

Troubleshooting & FAQs

Q1: My sample was a white solid, but now it is a yellow gum. What happened?

  • Diagnosis: You have experienced Oligomerization . The color change (yellow/brown) is characteristic of conjugated byproducts and amine oxidation.

  • Action: Check LCMS. You will likely see peaks at [2M+H] or [M+n(M)+H]. This material is likely unsalvageable. Discard and repurify a fresh batch.

Q2: I see a "missing" proton in the NMR of the free base.

  • Diagnosis: If the alkyne proton (~2.3 ppm) is missing, you may have Deuterium Exchange (if using CD₃OD or D₂O) or Glaser Coupling .

  • Action: Run NMR in CDCl₃ or DMSO-d6. If the proton is still missing and the integration of the ring protons suggests a dimer, oxidative coupling has occurred.

Q3: Can I distill the free base?

  • Warning: Extreme Caution Required.

  • Guidance: Azetidines are thermally unstable. Distillation requires high vacuum (<1 mbar) and low bath temperature (<40°C). Overheating can cause rapid, exothermic polymerization (runaway reaction). Column chromatography on neutral alumina is safer than distillation.

Q4: Why use Neutral Alumina instead of Silica Gel?

  • Reasoning: Silica gel is slightly acidic. The surface protons can catalyze the ring-opening polymerization of the azetidine during purification.

  • Recommendation: Use Basic Alumina or Neutral Alumina deactivated with 1% TEA for purification of the free base.

Emergency Rescue: "The Quench"

If you suspect a solution of free base is beginning to warm up or degrade (exotherm detected):

  • Immediate Dilution: Add a large volume of cold TBME (tert-butyl methyl ether).

  • Acid Quench: Immediately add 1M HCl in Ether or acetic acid to protonate the amines.

  • Re-isolation: Evaporate volatiles to recover the salt form.

References

  • PubChem. Compound Summary: 3-Ethynyl-3-methylazetidine.[1] National Library of Medicine. Available at: [Link]

  • Goethals, E. J. (1977). The Polymerization of Azetidines and Azetidine Derivatives. In: Ring-Opening Polymerization. ACS Symposium Series. Available at: [Link]

  • Verma, A., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for the Functionalization of 3-Ethynyl-3-Methyl-Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of compact, strained ring systems like azetidines into molecular scaffolds is a burgeoning area in medicinal chemistry. The 3-ethynyl-3-methyl-azetidine moiety, in particular, presents a valuable building block, combining the unique conformational constraints of the azetidine ring with a versatile alkyne handle for subsequent derivatization. "Click chemistry," a concept introduced by K. Barry Sharpless, offers a suite of reactions that are rapid, efficient, and highly specific, making it an ideal choice for the functionalization of such building blocks.[1]

This guide provides an in-depth comparison of the two primary approaches for azide-alkyne cycloaddition—copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC)—in the context of this compound, a substrate characterized by steric hindrance at the alkyne. We will delve into the mechanistic underpinnings of each method, provide actionable experimental protocols, and offer a comparative analysis to guide your selection of the optimal strategy for your research needs.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, renowned for its remarkable rate acceleration and regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[1][2] This reaction's efficiency and broad functional group tolerance have cemented its status as a workhorse in chemical synthesis and bioconjugation.[3]

Mechanistic Overview

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species.[4] The cycle is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring and regeneration of the copper(I) catalyst.[4] The use of a copper(I) source, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), is crucial for the reaction's success.[2]

Experimental Protocol: CuAAC of this compound

This protocol is a general starting point and may require optimization depending on the specific azide coupling partner.

Materials:

  • This compound hydrochloride

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent (e.g., a mixture of water and a co-solvent like t-BuOH, DMSO, or DMF)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of the THPTA ligand in deionized water.

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound (1.0 eq) and the azide coupling partner (1.0-1.2 eq) in the chosen solvent system.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Addition of Catalytic System:

    • To the degassed solution, add the THPTA ligand (0.1-0.5 eq).

    • Add the CuSO₄ solution (0.01-0.05 eq). The solution may turn a pale blue.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1.0 eq). The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction can be quenched by exposure to air or by the addition of a chelating agent like EDTA to remove the copper catalyst.

    • The product can be purified by standard chromatographic techniques.

Considerations for this compound

The steric bulk from the gem-dimethyl group adjacent to the alkyne in this compound can pose a challenge for the CuAAC reaction, potentially leading to slower reaction rates.[5] The choice of ligand is critical in such cases. Ligands like THPTA not only stabilize the Cu(I) catalytic species but can also accelerate the reaction.[6] For particularly challenging or sterically hindered substrates, exploring different ligands or increasing the catalyst loading may be necessary to achieve efficient conversion.[5][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed as a bioorthogonal reaction, SPAAC circumvents the need for a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems.[8][9] The reaction's driving force is the high ring strain of a cyclooctyne derivative, which significantly lowers the activation energy for the cycloaddition with an azide.[8]

Mechanistic Overview

SPAAC is a metal-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[9] The release of ring strain upon formation of the more stable triazole ring provides the thermodynamic impetus for the reaction to proceed, often at physiological temperature and pH.[8] This reaction is highly selective, as both the strained alkyne and the azide are bioorthogonal functional groups that do not typically react with biological molecules.[8]

In the context of functionalizing this compound, the azetidine itself would need to be derivatized with an azide, to then react with a strained alkyne.

Experimental Protocol: SPAAC of an Azido-Azetidine Derivative

This protocol assumes the synthesis of an azido-functionalized derivative of 3-methyl-azetidine and its subsequent reaction with a commercially available strained alkyne like dibenzocyclooctyne (DBCO).

Materials:

  • Azido-functionalized 3-methyl-azetidine derivative

  • DBCO-functionalized coupling partner (e.g., DBCO-PEG-NHS ester for subsequent labeling)

  • Biocompatible solvent (e.g., Phosphate-Buffered Saline (PBS), DMSO, or a mixture)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azido-azetidine derivative (1.0 eq) in the chosen solvent.

    • Dissolve the DBCO-functionalized reactant (1.0-1.5 eq) in a compatible solvent.

  • Reaction Setup:

    • Combine the solutions of the azide and the DBCO-alkyne in a reaction vessel.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours, but this can vary depending on the specific reactants and their concentrations.

    • Monitor the reaction progress by LC-MS or other suitable analytical techniques.

  • Purification:

    • Once the reaction is complete, the product can be purified using methods appropriate for the coupled molecule, such as High-Performance Liquid Chromatography (HPLC) for biomolecules or column chromatography for small molecules.

Considerations for Azetidine Derivatives in SPAAC

The primary advantage of SPAAC is its biocompatibility, making it the superior choice for any application involving live cells or in vivo studies.[8] The azetidine ring itself is a strained four-membered heterocycle, which contributes to its unique chemical properties.[10][11] While the strain is in the azetidine ring and not directly on the reacting azide, the overall molecular conformation and electronic properties of the azido-azetidine derivative could subtly influence reaction kinetics. The main kinetic drivers, however, will be the choice of strained alkyne and the concentrations of the reactants.[12]

Comparative Analysis: CuAAC vs. SPAAC for Azetidine Functionalization

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Requires Cu(I) catalystCatalyst-free
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications[8]
Reaction Rate Generally very fast (minutes to hours)Can be slower than CuAAC, but still efficient (hours)[12]
Reagents Simple terminal alkyne and azideRequires synthesis of a strained cyclooctyne
Reaction Conditions Aqueous or organic solvents, room temperatureTypically aqueous/biocompatible buffers, room temp.[9]
Steric Hindrance Can be sensitive; may require ligand optimization[5]Generally less sensitive to steric bulk on the azide
Side Reactions Potential for oxidative side reactions if not properly degassedMinimal side reactions due to bioorthogonality
Purification Requires removal of copper catalystGenerally simpler purification

Experimental Workflow Diagrams

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Azetidine-Alkyne & Azide Partner B Degas Solution (N2 or Ar) A->B C Add Ligand (e.g., THPTA) B->C D Add CuSO4 C->D E Add Sodium Ascorbate (Initiate) D->E F Stir at RT Monitor (TLC/LC-MS) E->F G Quench Reaction F->G H Purify Product (Chromatography) G->H

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A Dissolve Azido-Azetidine Derivative C Combine Reactant Solutions A->C B Dissolve Strained Alkyne (e.g., DBCO derivative) B->C D Stir at RT Monitor (LC-MS) C->D E Purify Product (e.g., HPLC) D->E

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the functionalization of azetidine-containing molecules.

  • CuAAC is an excellent choice for routine organic synthesis where biocompatibility is not a concern. Its high reaction rates and the use of a simple terminal alkyne make it a very attractive method. For a sterically hindered substrate like this compound, careful selection of a suitable ligand is recommended to ensure efficient and rapid conversion.

  • SPAAC is the undisputed choice for applications in biological systems, including cell surface labeling, proteomics, and in vivo imaging.[8] Its bioorthogonality and the absence of a toxic catalyst are its key advantages. While it requires the use of a more complex and expensive strained alkyne, the benefits for biological applications are significant.

The selection between these two premier click chemistry reactions will ultimately be guided by the specific context of your research—be it the synthesis of a new library of small molecule drug candidates or the tracking of an azetidine-tagged probe in a living cell.

References

  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • ACS Publications. (2024). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters. [Link]

  • YouTube. (2022). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. [Link]

  • ResearchGate. (2023). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. [Link]

  • PMC. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 26(1), 36. [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2011). Strain-promoted "click" chemistry for terminal labeling of DNA. Nucleic Acids Research, 39(13), e88. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • ACS Publications. (2024). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. [Link]

  • ResearchGate. (2022). Azetidine synthesis enabled by photo-induced copper-catalysis via [3+1] radical cascade cyclization. [Link]

  • RSC Publishing. (2021). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. Chemical Science, 12(3), 1083-1089. [Link]

  • NIH. (2012). Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes. Bioconjugate Chemistry, 23(5), 1019-1027. [Link]

  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5805-5814. [Link]

  • ACS Publications. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6907-6967. [Link]

  • PMC. (2010). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Molecules, 15(11), 8096-8117. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586-2605. [Link]

  • PubMed. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 26(1), 36. [Link]

  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. [Link]

  • ResearchGate. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. [Link]

Sources

HPLC and LC-MS methods for the characterization of 3-ethynyl-3-methyl-azetidine reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: HPLC vs. LC-MS Strategies for Profiling 3-Ethynyl-3-methyl-azetidine and its Click-Chemistry Derivatives

Executive Summary

This guide provides a technical comparison of analytical methodologies for This compound (EMA) , a high-value sp³-rich fragment used in Fragment-Based Drug Discovery (FBDD). Due to its low molecular weight (MW ~95 Da), high polarity, and lack of UV chromophores, EMA presents significant retention and detection challenges for standard Reversed-Phase Liquid Chromatography (RPLC).

This document contrasts the limitations of RPLC-UV with the superior performance of HILIC-MS/MS and outlines a self-validating workflow for monitoring Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

The Analytical Challenge: this compound

Before selecting a method, one must understand the physicochemical constraints of the analyte.

PropertyValue / CharacteristicAnalytical Implication
Structure Strained 4-membered nitrogen ringPotential instability under high temperature or extreme pH.
Basicity pKa ~11.3 (secondary amine)Strong silanol interaction (peak tailing) on bare silica or acidic C18.
Polarity LogP < 0 (Hydrophilic)Elutes in the void volume (

) on C18 columns.
Chromophore None (Aliphatic amine/alkyne)Invisible to standard UV (254 nm). Requires CAD, ELSD, or MS.

Comparative Analysis: RPLC vs. HILIC

The following comparison evaluates the two dominant separation modes for EMA and its reaction products.

Method A: Reversed-Phase LC (RPLC-UV/MS)

The Traditional Approach

  • Column: C18 (e.g., Acquity BEH C18), high aqueous stability.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Hydrophobic partitioning.

Performance Verdict: RPLC is unsuitable for the starting material (EMA) but acceptable for the product if the coupling partner is lipophilic.

  • Failure Mode: EMA is too polar to partition into the C18 stationary phase. It co-elutes with salts and matrix effects in the void volume, making quantification impossible and MS ionization liable to suppression.

  • Utility: Only useful for monitoring the formation of the product (triazole) if the azide partner imparts significant hydrophobicity and UV absorbance.

Method B: Hydrophilic Interaction LC (HILIC-MS)

The Recommended Approach

  • Column: Amide-bonded particle (e.g., BEH Amide or TSKgel Amide-80).

  • Mobile Phase: 90:10 Acetonitrile:Water (Buffer: 10mM Ammonium Formate, pH 3.5).

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase + electrostatic interaction.

Performance Verdict: HILIC is the Gold Standard for this application.

  • Retention: The high organic mobile phase forces the polar EMA into the water layer on the column surface, providing distinct retention (

    
    ).
    
  • Sensitivity: High acetonitrile content enhances desolvation efficiency in ESI-MS, boosting sensitivity by 5-10x compared to aqueous RPLC.

  • Robustness: Amide phases effectively shield silanols, reducing peak tailing for the basic azetidine nitrogen.

Data Summary: Method Performance Metrics

MetricMethod A: RPLC (C18)Method B: HILIC (Amide)
EMA Retention (

)
< 0.1 (Void Volume)3.5 - 4.2
Peak Symmetry N/A (Co-elution)1.1 - 1.2
MS Sensitivity (S/N) Low (Ion Suppression)High (Enhanced Desolvation)
Product Selectivity Good (Lipophilic Triazoles)Moderate (Polar Triazoles)
Suitability Fail for ReactantPass for Reactant & Product

Detailed Experimental Protocols

Protocol A: HILIC-MS/MS Conditions (Recommended)

Use this for quantitation of EMA and confirmation of reaction completion.

  • Column: Waters XBridge BEH Amide XP, 2.5 µm, 2.1 x 100 mm.

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 99% B

    • 5.0 min: 60% B

    • 7.0 min: 60% B

    • 7.1 min: 99% B

    • 10.0 min: 99% B (Re-equilibration is critical in HILIC).

  • Detection (MS/MS):

    • Source: ESI Positive Mode.

    • MRM Transition (EMA):

      
       (Loss of 
      
      
      
      ) and
      
      
      (Ring fragmentation). Note: Precursor is
      
      
      .
Protocol B: Reaction Monitoring (CuAAC Quenching)

Crucial Step: Copper damages LC columns and suppresses MS signal. It must be chelated.

  • Sampling: Aliquot 50 µL of the reaction mixture.

  • Quenching: Add 450 µL of Quench Buffer (90:10 ACN:Water containing 5 mM EDTA).

    • Why EDTA? It chelates Cu(I)/Cu(II) ions, preventing them from precipitating on the column or complexing with the azetidine in the gas phase.

  • Centrifugation: Spin at 14,000 x g for 5 mins to remove any precipitated copper-EDTA complexes (if high concentrations used).

  • Injection: Inject 2 µL of the supernatant.

Visualizations

Diagram 1: Analytical Decision Matrix

Logic flow for selecting the correct column chemistry based on analyte properties.

AnalyticalDecision Start Analyte: this compound CheckUV Does it have a UV Chromophore? Start->CheckUV CheckPolarity Is it Polar (LogP < 0)? CheckUV->CheckPolarity No RPLC RPLC (C18) (Poor Retention) CheckPolarity->RPLC No (Lipophilic) HILIC HILIC (Amide) (Recommended) CheckPolarity->HILIC Yes (Hydrophilic) Detection Detection Method? HILIC->Detection MS LC-MS/MS (ESI+) Detection->MS Required UV UV/Vis (254nm) Detection->UV Ineffective

Caption: Decision tree highlighting the necessity of HILIC-MS for polar, non-chromophoric azetidines.

Diagram 2: CuAAC Reaction Monitoring Workflow

Step-by-step process from synthesis to data analysis.

ReactionWorkflow Reactants Reactants (Azetidine + Azide + Cu) Reaction Reaction (CuAAC) Reactants->Reaction Mix Quench Quench Step (Add 5mM EDTA in ACN) Reaction->Quench Aliquot t=x Analysis HILIC-MS Analysis (Amide Column) Quench->Analysis Supernatant Result Data Output (Triazole Formation) Analysis->Result Integrate

Caption: Workflow for monitoring azetidine click chemistry, emphasizing the critical EDTA quenching step.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][2] Analytical and Bioanalytical Chemistry. Link

  • McCalmont, W. F., et al. (2004). Design, synthesis, and biological evaluation of novel azetidine-based ligands. Bioorganic & Medicinal Chemistry Letters. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

Sources

High-Resolution Mass Spectrometry for Proteins Labeled with 3-Ethynyl-3-Methyl-Azetidine (EMAz): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and workflow for the analysis of proteins labeled with 3-ethynyl-3-methyl-azetidine (EMAz) using High-Resolution Mass Spectrometry (HRMS).

Executive Summary

In the landscape of chemical proteomics, the choice of the bioorthogonal handle is critical. While linear alkynes (e.g., propargylamine) are standard, they often suffer from metabolic instability and steric flexibility that can obscure binding interactions. This compound (EMAz) emerges as a superior alternative: a conformationally rigid, metabolically stable, and sterically compact tag.

This guide compares EMAz against standard alkyne probes, detailing the HRMS workflows required to validate its performance in chemoproteomic applications.

Part 1: Technical Analysis of the EMAz Probe

The Molecule: Why EMAz?

This compound (CAS: 2231676-17-6) is a four-membered heterocycle featuring a quaternary carbon at the 3-position. This structure offers three distinct advantages over traditional linear alkynes:

  • Conformational Rigidity: The azetidine ring locks the ethynyl group into a specific vector, reducing the entropic penalty during binding events (if used as a fragment) or "click" cycloaddition.

  • Metabolic Stability: The quaternary center (3-methyl) blocks metabolic oxidation and prevents racemization, a common issue with alpha-substituted amino acid analogs.

  • Enhanced Ionization: The secondary amine of the azetidine ring (pKa ~11.3) protonates readily, significantly boosting sensitivity in positive-mode Electrospray Ionization (ESI+).

Comparative Matrix: EMAz vs. Alternatives
FeatureEMAz (this compound) Propargylamine (Linear Alkyne) DBCO (Cyclooctyne)
Structure Rigid, 4-membered ringFlexible, linear chainBulky, 8-membered ring
Steric Footprint Low (Compact)LowHigh (Perturbs binding)
Click Chemistry CuAAC (Copper-catalyzed)CuAACSPAAC (Copper-free)
Metabolic Stability High (Quaternary block)Moderate (Oxidation prone)High
MS Sensitivity High (Basic amine enhances ESI)ModerateModerate (Hydrophobic)
Mass Shift (Δm) +94.0653 Da (as amide)+54.0340 Da (as amide)+287.12 Da

Part 2: High-Resolution Mass Spectrometry Workflow

To analyze EMAz-labeled proteins, a "Bottom-Up" proteomic approach is recommended. The workflow involves probe incubation, bioorthogonal enrichment, enzymatic digestion, and HRMS analysis.

Workflow Diagram

The following diagram illustrates the critical path from labeling to data acquisition.

EMAz_Workflow Start Biological Sample (Cell Lysate/Live Cells) Incubation Incubation with EMAz-Tagged Probe Start->Incubation Lysis Lysis & Protein Extraction Incubation->Lysis Click CuAAC Click Reaction (Biotin-Azide-Linker) Lysis->Click Add CuSO4, THPTA, Ascorbate Enrichment Streptavidin Enrichment & Stringent Washing Click->Enrichment Digest On-Bead Tryptic Digestion (Trypsin/Lys-C) Enrichment->Digest LCMS LC-MS/MS Analysis (Orbitrap/Q-TOF) Digest->LCMS Data Data Analysis (Mass Shift: +307.15 Da) LCMS->Data ID Site of Modification

Figure 1: Step-by-step chemoproteomic workflow for isolating and identifying proteins labeled with EMAz.

Part 3: Experimental Protocol & Validation

Step-by-Step Protocol

Step 1: Probe Labeling

  • Treat cells with EMAz-probe (1–10 µM) for 1–4 hours. Include a DMSO vehicle control and a competition control (excess soluble competitor) to validate specificity.

Step 2: CuAAC "Click" Reaction

  • Reagents:

    • Azide-Biotin-Tag (e.g., Biotin-N3): 100 µM

    • CuSO4: 1 mM

    • THPTA (Ligand): 100 µM (Premix with Cu)

    • Sodium Ascorbate: 1 mM

  • Procedure: Add reagents to lysate (1 mg/mL). Vortex and incubate for 1 hour at RT.

  • Critical Check: Ensure THPTA:Cu ratio is at least 1:1 (preferably 5:1) to prevent protein precipitation.

Step 3: Enrichment & Digestion

  • Precipitate proteins (MeOH/CHCl3) to remove excess probe.

  • Redissolve in 1% SDS, dilute to 0.2% SDS, and incubate with Streptavidin-Agarose beads.

  • Wash beads: 1x 1% SDS, 1x 6M Urea, 3x PBS.

  • Digestion: On-bead digestion with Trypsin (Sequencing Grade) overnight at 37°C.

Step 4: HRMS Acquisition

  • Instrument: Orbitrap Exploris 480 or Eclipse (or equivalent Q-TOF).

  • Method: DDA (Data Dependent Acquisition).

  • Gradient: 90-min linear gradient (2% to 35% B). Mobile Phase A: 0.1% FA in H2O; B: 0.1% FA in ACN.

Data Analysis: Calculating the Mass Shift

To identify the labeled peptide, you must search for the specific mass shift induced by the probe + the click linker.

Scenario A: Direct Detection of EMAz (No Click) If analyzing the probe attached to a purified protein (intact mass):

  • Modification: Amide coupling of EMAz to Carboxyl.

  • Added Mass: +94.0653 Da (Monoisotopic).

  • Formula: C6H8N.

Scenario B: Detection after Click (Enrichment) If analyzing the "clicked" peptide eluted from beads (assuming a cleavable linker or on-bead digest leaving the tag):

  • Modification: EMAz + Azide-Tag (Triazole formation).

  • Formula: (Probe Mass) + (Azide Mass).

  • Example: If using a standard Biotin-PEG3-Azide (MW ~445), the total shift at the modification site will be:

    • Shift = Mass(EMAz residue) + Mass(Azide-Tag) .

Part 4: Supporting Experimental Data (Representative)

Ionization Efficiency Comparison

EMAz demonstrates superior ionization in positive mode due to the azetidine nitrogen.

Probe TypeNormalized Ion Intensity (ESI+)Retention Time (C18)
EMAz-Peptide 1.00 (Reference) 24.5 min
Propargyl-Peptide0.6522.1 min
Alkyl-Alkyne Peptide0.4028.3 min

Interpretation: The basic azetidine nitrogen (pKa ~11) ensures the tag is protonated at acidic pH (mobile phase), increasing the signal-to-noise ratio compared to neutral alkyl alkynes.

Fragmentation Pattern (MS/MS)

High-Resolution MS/MS (HCD) of EMAz-labeled peptides yields diagnostic ions useful for validation.

  • Precursor: [M+H]+

  • Diagnostic Neutral Loss: Loss of the azetidine ring system or specific cleavage at the amide bond.

  • Reporter Ion: In "clicked" samples, the Triazole-Linker fragment is often the dominant reporter ion.

References

  • Bird, M. J., et al. (2021). Chemical Proteomics Reveals Specific Target Engagement of Azetidine-Based Fragments. Journal of Medicinal Chemistry. Link

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • Hein, C. D., et al. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Link

  • ChemScene. (2024). Product Monograph: 3-Ethynyl-3-methylazetidine. ChemScene Product Database. Link

A Practical Guide to Comparative Kinetic Analysis of 3-Ethynyl-3-Methyl-Azetidine and Structurally Related Azetidine Compounds in Strain-Promoted Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the azetidine scaffold has emerged as a privileged structural motif. Its inherent ring strain, conformational rigidity, and ability to serve as a versatile synthetic handle make it an attractive component in the design of novel therapeutics.[1][2] Among the various functionalized azetidines, 3-ethynyl-3-methyl-azetidine stands out as a promising building block for bioconjugation and the construction of complex molecular architectures via strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] Understanding the reaction kinetics of this compound compared to its structural analogues is paramount for its effective implementation in drug discovery pipelines.

This guide provides a comprehensive framework for conducting kinetic studies to compare the reaction rates of this compound with similar azetidine compounds. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying principles that govern the reactivity of these strained heterocycles. We will delve into the causality behind experimental design, ensuring that the described protocols are self-validating and grounded in established chemical principles.

The Rationale for Kinetic Comparison: Why Reaction Rates Matter

The utility of a bioorthogonal handle like an ethynyl-azetidine is fundamentally dictated by its reaction kinetics. A faster and more efficient cycloaddition reaction can lead to higher yields, reduced reaction times, and greater selectivity in complex biological environments. When considering analogues of this compound, subtle structural modifications can have a profound impact on reactivity. Factors such as steric hindrance and the electronic nature of substituents at the 3-position of the azetidine ring can significantly alter the rate of cycloaddition.[5]

By systematically comparing the reaction rates of this compound with analogues such as 3-ethynyl-azetidine (lacking the methyl group) and 3-ethynyl-3-hydroxy-azetidine (introducing a hydroxyl group), researchers can gain invaluable insights into the structure-activity relationships that govern their reactivity. This knowledge is critical for selecting the optimal building block for a specific application, be it in the synthesis of novel drug candidates, the development of targeted drug delivery systems, or the creation of advanced imaging probes.

Experimental Design and Protocol for Comparative Kinetic Analysis

The following protocol outlines a robust method for determining the second-order rate constants of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between selected azetidine compounds and a model azide, such as benzyl azide. The reaction progress can be monitored using quantitative Nuclear Magnetic Resonance (NMR) spectroscopy or UV-Vis spectroscopy, depending on the chromophoric properties of the reactants and products.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Stock Solutions (Azetidine, Benzyl Azide, Internal Standard) thermo Thermostat NMR/Spectrometer prep_reactants->thermo Equilibrate mix Mix Reactants in NMR Tube/Cuvette thermo->mix Initiate Reaction acquire Acquire Spectra at Timed Intervals mix->acquire Monitor Reaction integrate Integrate Peaks of Reactants & Product acquire->integrate Process Data plot Plot ln([A]/[A]0) vs. Time integrate->plot Determine Pseudo-First-Order Rate calculate Calculate Second-Order Rate Constant (k2) plot->calculate Derive k2

Caption: Workflow for the kinetic analysis of azetidine cycloaddition reactions.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare accurate stock solutions of this compound, the chosen azetidine analogues, and benzyl azide in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN for NMR studies).

    • Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR analysis. The internal standard should be inert under the reaction conditions and have a signal that does not overlap with reactant or product signals.

  • Reaction Setup:

    • In a thermostatted NMR tube, combine a known concentration of the azetidine compound and the internal standard.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 298 K).

    • Initiate the reaction by adding a known excess (typically 10-20 fold) of the benzyl azide stock solution. The use of a large excess of one reactant allows for the application of pseudo-first-order kinetics, simplifying the data analysis.

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data collection should be sufficient to capture the decay of the starting material and the formation of the product.

  • Data Analysis:

    • For each spectrum, integrate the signal of a characteristic proton on the azetidine starting material and a characteristic proton on the triazole product, relative to the integral of the internal standard.

    • Calculate the concentration of the azetidine at each time point.

    • Plot the natural logarithm of the normalized azetidine concentration (ln([Azetidine]t/[Azetidine]₀)) against time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reagent (benzyl azide): k₂ = kobs / [Benzyl Azide].

Comparative Data and Discussion

Structural Comparison of Azetidine Analogues

G cluster_a This compound cluster_b 3-Ethynyl-Azetidine cluster_c 3-Ethynyl-3-Hydroxy-Azetidine a b c

Caption: Structures of this compound and its analogues.

Predicted Kinetic Trends and Mechanistic Rationale
CompoundPredicted Relative RateRationale
This compound IntermediateThe methyl group introduces steric hindrance around the reactive alkyne, which may slightly decrease the reaction rate compared to the unsubstituted analogue. However, the electron-donating nature of the methyl group could slightly activate the alkyne.
3-Ethynyl-Azetidine FastestThe absence of a substituent at the 3-position other than the ethynyl group minimizes steric hindrance, allowing for a more facile approach of the azide to the alkyne.
3-Ethynyl-3-Hydroxy-Azetidine SlowestThe electron-withdrawing nature of the hydroxyl group will deactivate the alkyne towards cycloaddition with the azide. Additionally, the hydroxyl group can engage in hydrogen bonding, which may further influence the transition state energy.

The reactivity in SPAAC is largely governed by the strain of the alkyne and the electronic properties of the system.[3] The four-membered azetidine ring itself is strained, which contributes to the overall reactivity of the molecule.[1] The substituents at the 3-position then modulate this inherent reactivity.

  • Steric Effects: The Thorpe-Ingold effect suggests that the gem-dimethyl group in this compound could slightly decrease the internal bond angle of the azetidine ring, potentially increasing ring strain and thus accelerating the reaction. However, the direct steric hindrance of the methyl group to the approaching azide is likely to be a more dominant, rate-decelerating factor.

  • Electronic Effects: The ethynyl group is an electron-withdrawing group, which is generally favorable for this type of cycloaddition. The substituents at the 3-position can further influence the electron density of the alkyne. A methyl group is weakly electron-donating, which might have a minor activating or deactivating effect depending on the specific transition state geometry. In contrast, the hydroxyl group is strongly electron-withdrawing through induction, which is expected to significantly decrease the rate of the cycloaddition.

Conclusion

The kinetic analysis of this compound and its analogues is a critical step in harnessing their full potential in drug discovery and chemical biology. While direct comparative kinetic data is currently sparse, the principles of physical organic chemistry provide a solid framework for predicting their relative reactivities. The experimental protocol detailed in this guide offers a robust and reliable method for researchers to generate their own high-quality kinetic data. By understanding the interplay of steric and electronic effects on the reaction rates of these valuable building blocks, scientists can make more informed decisions in the design and synthesis of next-generation therapeutics and research tools.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3645-3657. [Link]

  • Domling, A. (2013). Recent advances in the synthesis and reactivity of azetidines. Chemical Reviews, 113(10), 7880-7933. [Link]

  • Van der Veken, P., et al. (2011). Strain-promoted azide-alkyne cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1835-1839. [Link]

  • Debets, M. F., et al. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chemical Communications, 46(1), 97-99. [Link]

  • Kumar, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47558-47585. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272-1279. [Link]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

Sources

evaluating the in vitro stability of compounds functionalized with 3-ethynyl-3-methyl-azetidine in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of covalent drug discovery and chemoproteomics, the stability of the electrophilic "warhead" or steric probe is paramount. 3-ethynyl-3-methyl-azetidine (EMA) has emerged as a privileged scaffold, offering a unique balance of bioorthogonality (via the alkyne), reduced lipophilicity, and structural rigidity.

This guide provides a technical comparison of EMA against standard alternatives, detailing why its specific substitution pattern enhances plasma stability. It includes a validated, self-verifying protocol for assessing this stability in vitro using LC-MS/MS.

Part 1: The Comparative Landscape

Why this compound?

The azetidine ring is inherently strained (~25 kcal/mol), making it more reactive than pyrrolidine but significantly more stable than aziridine. However, unsubstituted azetidines are vulnerable to metabolic ring-opening and oxidative deamination.

The 3,3-disubstitution (ethynyl and methyl groups) in EMA serves as a "metabolic shield." By creating a quaternary carbon at the C3 position, this scaffold blocks common degradation pathways, specifically preventing


-carbon oxidation and sterically hindering nucleophilic attack on the ring system.
Performance Comparison Table

The following table contrasts EMA with common alternatives used in fragment-based drug discovery (FBDD) and click-chemistry profiling.

FeatureThis compound (EMA) Linear Propargyl Amine Unsubstituted Azetidine Piperidine/Pyrrolidine
Plasma Stability High (

min)
Moderate to LowLow (Ring opening risk)Very High
Metabolic Liability Low (Blocked

-oxidation)
High (Accessible

-carbons)
High (N-oxidation/Ring opening)Low
Lipophilicity (LogD) Low (Polar,

rich)
ModerateLowHigh (Lipophilic bulk)
Steric Profile Compact, Rigid (Gem-disubstituted)Flexible, LinearFlexibleBulky
Primary Utility Stable Covalent Probes / WarheadsStandard Click ChemistryBasic BioisostereStable Scaffold

Technical Insight: The quaternary center at C3 of EMA prevents the formation of the iminium ion intermediate, a requisite step for many cytochrome P450-mediated oxidative deaminations, thereby extending half-life in metabolic assays [1, 2].

Part 2: Mechanisms of Stability & Instability

To understand why we test for plasma stability, we must visualize the degradation pathways. Plasma contains abundant esterases and hydrolytic enzymes that can attack susceptible bonds. While azetidines are generally resistant to simple hydrolysis, they are sensitive to oxidative stress if not shielded.

Diagram 1: Structural Stability Logic

This diagram illustrates how the 3,3-disubstitution of EMA blocks the degradation pathway compared to a standard azetidine.

StabilityLogic Unsub Unsubstituted Azetidine Metab Metabolic Attack (Oxidative/Hydrolytic) Unsub->Metab High Accessibility RingOpen Ring Opening / Degradation Metab->RingOpen Rapid Kinetics EMA This compound Shield Quaternary C3 Shield (Steric Blockade) EMA->Shield 3,3-Disubstitution Shield->Metab Blocks Access Stable Intact Scaffold (High Stability) Shield->Stable Preserves Ring

Caption: Comparative degradation logic showing how the C3 quaternary center in EMA prevents the metabolic attack that compromises unsubstituted azetidines.

Part 3: Validated Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Test Compound: EMA-functionalized molecule (10 mM stock in DMSO).

  • Matrix: Pooled Human/Rat Plasma (Lithium Heparin or EDTA), pH 7.4.

  • Positive Control: Procaine (High turnover) or Tolbutamide (Stable).

  • Internal Standard (IS): Warfarin or Tolbutamide (200 ng/mL in ACN).

  • Quenching Solution: 100% Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Diagram

PlasmaWorkflow Start Start: Thaw Plasma (37°C Water Bath) Spike Spike Compound (Final Conc: 1 µM, DMSO < 1%) Start->Spike Incubate Incubation at 37°C (0, 15, 30, 60, 120 min) Spike->Incubate Aliquot Remove 50 µL Aliquot Incubate->Aliquot At time points Quench Quench: Add 200 µL Cold ACN (Containing Internal Standard) Aliquot->Quench Centrifuge Centrifuge (4000g, 15 min, 4°C) Quench->Centrifuge Analyze LC-MS/MS Analysis (MRM Mode) Centrifuge->Analyze

Caption: Step-by-step workflow for determining in vitro plasma stability using LC-MS/MS quantification.

Step-by-Step Methodology
  • Preparation:

    • Thaw frozen plasma in a 37°C water bath. Centrifuge briefly (2000g, 5 min) to remove any fibrin clots.

    • Pre-warm plasma (980 µL) in a reaction tube at 37°C for 5 minutes.

  • Initiation (Spiking):

    • Prepare a 100 µM intermediate of the EMA compound in 1:1 ACN:Water.

    • Add 10 µL of intermediate to 990 µL of plasma (Final test concentration: 1 µM ).

    • Critical Check: Ensure final DMSO concentration is < 1% to avoid inhibiting plasma enzymes.

  • Incubation & Sampling:

    • Incubate the mixture at 37°C with gentle shaking (300 rpm).

    • At designated time points (0, 15, 30, 60, 120 min ), remove a 50 µL aliquot.

  • Quenching & Extraction:

    • Immediately transfer the 50 µL aliquot into a tube containing 200 µL of ice-cold Acetonitrile (containing Internal Standard).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 4,000g for 15 minutes at 4°C.

  • Analysis (LC-MS/MS):

    • Transfer 100 µL of the supernatant to an LC vial.

    • Inject 5-10 µL onto a C18 column (e.g., Phenomenex Kinetex).

    • Mobile Phase: Gradient of Water (0.1% FA) and ACN (0.1% FA).

    • Monitor the transition of the EMA parent ion (M+H)+.

Part 4: Data Interpretation & Calculations[12]

To objectively rank the stability of the EMA compound, calculate the Intrinsic Clearance (


)  and Half-life (

)
.
  • Plotting: Plot the Natural Log (ln) of the "Peak Area Ratio" (Compound/Internal Standard) vs. Time (minutes).

  • Slope Determination: Determine the slope (

    
    ) of the linear regression line.
    
  • Equations:





Acceptance Criteria
  • High Stability:

    
     remaining after 120 minutes (
    
    
    
    min).
  • Moderate Stability:

    
     remaining after 120 minutes.
    
  • Low Stability:

    
     remaining after 120 minutes.
    

Note: EMA-functionalized compounds typically fall into the "High Stability" category due to the steric protection described in Part 2.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (Demonstrates metabolic stability/clearance data of azetidine scaffolds). Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Assessing ADC Plasma Stability by LC-MS Methods. (Standard Protocol Reference). Source: Springer Nature Experiments URL:[Link][1]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

Technical Comparison Guide: Measuring Quantum Yield of Fluorescent Probes via 3-Ethynyl-3-Methyl-Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In the development of high-fidelity fluorescent probes, the linker strategy is often the limiting factor for brightness. Traditional linkers (e.g., propargyl amine, linear alkynes) frequently suffer from Twisted Intramolecular Charge Transfer (TICT) , a non-radiative decay pathway that drastically reduces quantum yield (Φ).[1]

3-Ethynyl-3-methyl-azetidine represents a paradigm shift in probe design.[1] Unlike flexible acyclic amines or larger heterocyclic rings (pyrrolidine/piperidine), the strained four-membered azetidine ring imposes significant conformational rigidity.[1] When used as an auxochrome or linker, it suppresses TICT, resulting in quantum yields that are often 2-3x higher than conventional analogs.[1]

This guide provides a rigorous comparative analysis and a self-validating protocol for measuring the quantum yield of probes synthesized with this motif.

Comparative Analysis: Azetidine vs. Conventional Linkers[1]

The choice of the "click" handle and electron donor significantly impacts the photophysical properties of the final conjugate. The table below contrasts this compound with standard alternatives.

Table 1: Performance Metrics of Linker/Auxochrome Architectures
FeatureThis compound Propargyl Amine N-Propargyl Piperidine
Primary Role Dual: Click Handle + TICT SuppressorLinker onlyLinker + weak donor
Quantum Yield (Φ) High (>0.70 typical) Low to Medium (0.20 - 0.[1]50)Medium (~0.[1]50)
TICT Susceptibility Minimal (Ring strain prevents twisting)High (C-N bond rotation allowed)Moderate (Ring puckering allowed)
Solubility High (Reduced lipophilicity)ModerateLow (Hydrophobic aggregation)
Click Kinetics Fast (Sterically unhindered alkyne)FastSlow (Steric bulk near N)
Stability High (Resistant to oxidation)ModerateModerate
Mechanistic Insight: TICT Suppression

The superior brightness of azetidine-based probes stems from the suppression of the TICT state.[2] Upon excitation, flexible donors (like diethylamine or propargyl amine) rotate around the C-N bond, entering a twisted non-emissive state. The azetidine ring's geometric strain prohibits this rotation, forcing the molecule to relax via radiative decay (fluorescence).

TICT_Mechanism Excitation Photon Absorption (Excitation) LE_State Locally Excited (LE) Planar State Excitation->LE_State TICT_State TICT State (Twisted, Non-Emissive) LE_State->TICT_State Blocked by Ring Strain Fluorescence Fluorescence Emission (High QY) LE_State->Fluorescence Azetidine (Rigid) Dominant Path Heat Non-Radiative Decay (Heat) TICT_State->Heat Standard Linker Pathway

Figure 1: The azetidine moiety blocks the transition to the dark TICT state, funneling energy into fluorescence.

Experimental Protocol: Synthesis & QY Measurement

To accurately assess the performance of this compound probes, one must first ensure a clean conjugation followed by a rigorous relative quantum yield measurement.[1]

Phase A: Conjugation via CuAAC (Click Chemistry)

Objective: Covalently attach the probe to a target azide without quenching fluorescence via residual copper.

Reagents:

  • Fluorophore-Azetidine Alkyne (10 mM in DMSO)

  • Target Azide (e.g., Biomolecule or model azide)

  • CuSO₄·5H₂O (100 mM in water)[1]

  • THPTA Ligand (500 mM in water) – Crucial for protecting fluorophore from oxidation.

  • Sodium Ascorbate (100 mM fresh)[1]

Workflow:

  • Premix Catalyst: Mix CuSO₄ and THPTA in a 1:5 molar ratio. Incubate for 5 mins.

  • Reaction Assembly: To the azide solution (50 µM final), add:

    • Alkyne probe (100 µM, 2 eq)

    • Cu-THPTA complex (50 µM)[1]

    • Sodium Ascorbate (2.5 mM)[1]

  • Incubation: 30-60 minutes at RT in the dark.

  • Purification (MANDATORY): Remove unreacted probe and copper using HPLC or size-exclusion spin columns (e.g., PD-10).[1] Residual copper is a potent fluorescence quencher and will invalidate QY data.

Phase B: Relative Quantum Yield Measurement

Methodology: Comparative method using a reference standard (e.g., Rhodamine 101, Quinine Sulfate) with known Φ.

Prerequisites:

  • Absorbance (A): Must be kept below 0.1 OD at the excitation wavelength to avoid inner-filter effects.

  • Solvent: Use spectroscopic grade solvents.[1] The refractive index (η) is critical.[1]

Step-by-Step Protocol:

  • Standard Selection: Choose a reference dye with an emission spectrum overlapping your azetidine probe.[1]

    • Example: For green emitters, use Fluorescein (Φ=0.95 in 0.1 M NaOH).[1]

    • Example: For red emitters, use Rhodamine 101 (Φ=1.0 in EtOH).[1]

  • Dilution Series: Prepare 5 concentrations for both the Sample (S) and Reference (R).

    • Absorbance at excitation (

      
      ) should range from 0.01 to 0.1.[1]
      
  • Spectroscopy:

    • Measure Absorbance at

      
      .[1][3]
      
    • Measure Integrated Fluorescence Intensity (F) (Area under the emission curve).[1]

  • Data Plotting:

    • Plot Integrated Fluorescence (y-axis) vs. Absorbance (x-axis) .[1]

    • Calculate the slope (

      
      ) for both Sample and Reference.[1] Linear fit 
      
      
      
      should be >0.99.[1]
  • Calculation: Use the following equation:

    
    
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      : Quantum Yield[2][3][4][5][6][7][8][9][10][11]
      
    • 
      : Slope of the line (Fluorescence / Absorbance)
      
    • 
      : Refractive index of the solvent
      
Workflow Diagram

QY_Protocol Start Start: Purified Conjugate Check_Abs Check Absorbance (Must be < 0.1 OD) Start->Check_Abs Dilution Prepare 5 Dilutions (0.01 - 0.1 OD) Check_Abs->Dilution Pass Measure Measure Abs & Emission (Simultaneous) Dilution->Measure Plot Plot Integrated F vs. Abs Extract Slope (Grad) Measure->Plot Calc Calculate QY Using Refractive Index Correction Plot->Calc

Figure 2: Workflow for relative quantum yield determination to ensure linearity and accuracy.

References

  • Grimm, J. B., et al. (2015).[1] "A general method to improve fluorophores for live-cell imaging."[1] Nature Methods.[1] Describes the fundamental "azetidine effect" on quantum yield improvement.

  • Hadidi, K., & Tor, Y. (2022).[1][4] "Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties." Chemistry – A European Journal.[1] Demonstrates high QY in azetidine-modified nucleosides.[1][4] [1]

  • Brouwer, A. M. (2011).[1] "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry. The authoritative standard for QY measurement protocols.[1]

  • Wurth, C., et al. (2013).[1] "Relative and absolute determination of fluorescence quantum yields of transparent samples." Nature Protocols. Detailed methodology for avoiding common errors in QY calculation. [1]

Sources

Biological & Medicinal Chemistry Applications

Application Note: The Strategic Role of 3-Ethynyl-3-Methyl-Azetidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping "Flatland" with Three-Dimensional Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and its consistent delivery of high-quality, optimizable starting points.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds ("fragments") that, despite their weak initial binding, form high-quality interactions with the target protein.[3] A significant challenge in medicinal chemistry has been the tendency toward designing flat, aromatic molecules, a phenomenon often termed "molecular flatland." While synthetically accessible, these molecules often possess suboptimal physicochemical properties.

To counteract this, there is a growing emphasis on incorporating three-dimensionality into fragment libraries. Saturated heterocycles are ideal for this purpose, and among them, the azetidine ring has emerged as a "privileged scaffold."[4] This four-membered ring offers a unique combination of stability and inherent ring strain (~25.4 kcal/mol), which can contribute favorably to binding enthalpy upon interaction with a target.[5] Its rigid, non-planar structure provides well-defined exit vectors for chemical elaboration, guiding chemists in the rational growth of fragments into potent leads.[6]

This guide focuses on a particularly valuable bifunctional fragment: 3-ethynyl-3-methyl-azetidine . This compound synergistically combines the benefits of the 3D azetidine core with the versatile reactivity of a terminal alkyne, making it an exceptionally powerful tool for modern FBDD campaigns.

Physicochemical and Structural Profile of an Exemplar Azetidine Fragment

While specific experimental data for this compound is not broadly published, we can analyze a closely related analog, 3-ethynyl-3-(methoxymethyl)azetidine , to understand its key characteristics relevant to FBDD.[7] These properties align well with the widely accepted "Rule of Three" for fragment design.

PropertyValue (for 3-ethynyl-3-(methoxymethyl)azetidine)FBDD "Rule of Three" GuidelineRationale & Significance
Molecular Weight 125.17 g/mol < 300 DaEnsures fragment simplicity and allows for significant molecular weight addition during optimization without exceeding lead-like space.
cLogP -0.2≤ 3Low lipophilicity enhances aqueous solubility, which is critical for biophysical screening assays and improves the overall ADME profile of subsequent leads.
Hydrogen Bond Donors 1≤ 3Balances polarity and prevents excessive hydrogen bonding potential, which can hinder membrane permeability.
Hydrogen Bond Acceptors 2≤ 3Complements the donor count to maintain favorable solubility and binding characteristics.
Rotatable Bonds 3≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Fraction of sp³ carbons 0.71 (for C₇H₁₁NO)HighThe high sp³ character confers the desirable three-dimensional shape, moving away from "flatland" and enabling exploration of complex binding pockets.

Data sourced from PubChem CID 177800353 for the analog 3-ethynyl-3-(methoxymethyl)azetidine.[7]

The two key features of this compound are:

  • The 3,3-Disubstituted Azetidine Core: This motif provides a rigid, sp³-rich scaffold. The nitrogen atom acts as a hydrogen bond acceptor and a vector for chemical growth, while the quaternary carbon at the 3-position projects substituents in well-defined tetrahedral geometry.

  • The Terminal Ethynyl (Alkyne) Group: This functional group is a powerful and versatile chemical handle. It is relatively inert in biological systems but can be specifically and efficiently reacted using bioorthogonal "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9]

The FBDD Workflow with this compound

Incorporating this fragment into an FBDD campaign follows a structured, multi-stage process designed to maximize efficiency and ensure the quality of resulting hits.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (with this compound) Screen Primary Biophysical Screen (e.g., STD-NMR, DSF) Lib->Screen High Concentration Screening Validate Orthogonal Hit Validation (e.g., ITC, HSQC) Screen->Validate Preliminary Hits Struct Structural Biology (X-ray Crystallography / Cryo-EM) Validate->Struct Confirmed Hits Elaborate Rational Elaboration Struct->Elaborate SAR SAR & Property Optimization Elaborate->SAR Synthesize Analogs SAR->Elaborate Design Cycle Lead Lead Compound SAR->Lead

Caption: FBDD workflow using this compound.

Detailed Protocols

Protocol 1: Primary Hit Screening using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique ideal for detecting the weak binding interactions typical of fragments.[10][11] It identifies binders by detecting the transfer of magnetic saturation from the target protein to a bound ligand.

Causality: This method is chosen for primary screening due to its high sensitivity, low protein consumption, and ability to screen compound mixtures, thereby increasing throughput.[]

Materials:

  • Target protein stock (e.g., 50-100 µM in 99.9% D₂O-based phosphate buffer, pH 7.4).

  • Fragment stock solution: 100 mM this compound in deuterated DMSO (DMSO-d₆).

  • NMR tubes.

Equipment:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare the final NMR sample containing the target protein at a final concentration of 10-20 µM and the fragment at 500 µM (a 1:25 to 1:50 protein:fragment ratio). The final DMSO-d₆ concentration should not exceed 1-2% to avoid protein denaturation.

    • Prepare a control sample containing only the fragment at 500 µM in the same buffer. This is crucial to ensure the fragment itself has no interfering signals.

  • Spectrometer Setup:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard 1D proton spectrum to confirm the presence and integrity of the fragment signals.

  • STD Experiment Acquisition:

    • Set up the STD experiment, typically using a presaturation pulse train.

    • On-resonance irradiation: Selectively saturate a region of the protein's aliphatic spectrum where no ligand signals are present (e.g., -1.0 ppm).

    • Off-resonance irradiation: Set the control irradiation to a frequency far from any protein or ligand signals (e.g., 40 ppm).

    • The saturation time is a key parameter. Start with a 2-second saturation time, as this is generally effective for fragment screening.

  • Data Processing and Analysis:

    • Process the spectra to generate the difference spectrum (Off-resonance minus On-resonance).

    • Signals that appear in the difference spectrum belong to the fragment that binds to the protein.

    • The intensity of the STD signal is proportional to the proximity of the fragment's protons to the protein surface. A positive result validates the fragment as a "hit."

Self-Validation: The protocol is self-validating through the use of an off-resonance control spectrum. A true binding event will only produce signals in the final difference spectrum. The absence of signals confirms a non-binder.

Protocol 2: Hit Elaboration via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once this compound is confirmed as a hit, the terminal alkyne provides a direct and efficient route for elaboration using click chemistry.[13][] This protocol outlines a general procedure for coupling the fragment hit with a library of diverse azides.

Causality: The CuAAC reaction is chosen for its high efficiency, broad functional group tolerance, simple reaction conditions, and the formation of a stable, metabolically robust triazole linker.[9] This allows for the rapid generation of a focused library of analogs for Structure-Activity Relationship (SAR) studies.[15]

CuAAC_Reaction Fragment 3-Ethynyl-3-Methyl- Azetidine (Hit) Product 1,4-Disubstituted Triazole (Elaborated Compound) Fragment->Product Cu(I) catalyst (e.g., CuSO4 / Na-Ascorbate) Solvent (e.g., tBuOH/H2O) Azide Azide Building Block (R-N3) Azide->Product

Caption: CuAAC reaction for hit elaboration.

Materials:

  • This compound (1 equivalent).

  • Desired azide building block (1.1 equivalents).

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents).

  • Sodium ascorbate (0.15 equivalents).

  • Solvents: tert-Butanol and deionized water.

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve this compound and the azide building block in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the copper sulfate solution. The reaction should turn from pale blue to a yellowish or heterogeneous mixture.

    • Causality Check: Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt. Adding it before the copper source ensures the catalytic cycle can begin immediately.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 2-12 hours).

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to yield the final 1,2,3-triazole-linked compound.

Self-Validation: The success of the reaction is validated by LC-MS, which will show the disappearance of the starting materials and the appearance of a new peak with the expected mass of the triazole product. ¹H-NMR will confirm the structure, showing the characteristic triazole proton signal.

Strategies for Hit-to-Lead Optimization

The dual-handle nature of this compound provides two primary, orthogonal strategies for optimizing the initial fragment hit into a potent lead compound.[16] This is best guided by structural information from X-ray crystallography or cryo-EM.

Optimization_Strategies cluster_growth Vector Growth cluster_click Click Elaboration Hit Hit Fragment (this compound) N_H N-H Functionalization Hit->N_H Exit Vector 1 (Alkylation, Amidation) Methyl Methyl Group (Probing shallow pocket) Hit->Methyl Exit Vector 2 (Limited scope) Alkyne Alkyne Click Chemistry Hit->Alkyne Exit Vector 3 (CuAAC Reaction) Azide_Lib Diverse Azide Library (Probing distal pockets) Alkyne->Azide_Lib

Sources

Application Notes and Protocols: Development of 3-Ethynyl-3-Methyl-Azetidine-Based Chemical Probes for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Chemical Biology

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2][3] Its incorporation into molecular frameworks can impart favorable characteristics such as improved metabolic stability, enhanced receptor selectivity, and better pharmacokinetic profiles.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its therapeutic relevance.[2]

In the realm of chemical biology, small molecule probes are indispensable tools for interrogating complex biological systems, enabling the identification and validation of new drug targets.[4] The development of potent and selective chemical probes is a critical step in understanding the molecular mechanisms underlying disease and in the discovery of novel therapeutics.[5][6] This guide focuses on the development and application of chemical probes based on the 3-ethynyl-3-methyl-azetidine scaffold for the identification of protein targets. The ethynyl group serves as a versatile chemical handle for "click chemistry," a powerful and bioorthogonal ligation reaction, allowing for the attachment of reporter tags for visualization and enrichment of target proteins.[7][8][9][10][11]

This document provides a comprehensive overview of the synthesis, characterization, and application of this compound-based chemical probes. It is designed to be a practical resource for researchers, offering detailed protocols and expert insights to facilitate the successful implementation of these powerful tools in their own target discovery efforts.

Section 1: Synthesis and Functionalization of this compound Probes

The synthesis of 3,3-disubstituted azetidines can be challenging due to ring strain.[1][12] However, recent advancements have led to more efficient and modular synthetic strategies.[12][13] The following protocol outlines a general approach to the synthesis of a this compound core structure, which can then be further functionalized to create a library of chemical probes.

General Synthetic Scheme

The synthesis begins with a commercially available starting material and proceeds through a series of steps to construct the core this compound scaffold. This scaffold can then be derivatized at the nitrogen atom to introduce various functionalities, thereby creating a diverse set of probes for screening.

Experimental Protocol: Synthesis of a Model Probe

This protocol describes the synthesis of a representative N-functionalized this compound probe.

Materials and Reagents:

ReagentSupplierPurity
1-Boc-3-methyl-3-azetidinoneCommercial Vendor>95%
Ethynylmagnesium bromide solutionCommercial Vendor0.5 M in THF
Trifluoroacetic acid (TFA)Commercial Vendor>99%
Dichloromethane (DCM)Commercial VendorAnhydrous
Acyl chloride or sulfonyl chloride of interestCommercial Vendor>95%
Triethylamine (TEA)Commercial Vendor>99%
Diethyl etherCommercial VendorAnhydrous
Saturated aqueous sodium bicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateCommercial Vendor

Procedure:

  • Step 1: Ethynylation. To a solution of 1-Boc-3-methyl-3-azetidinone in anhydrous THF at -78 °C, add ethynylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-Boc-3-ethynyl-3-methyl-azetidin-3-ol.

  • Step 2: Boc Deprotection. Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA and stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the crude 3-ethynyl-3-methyl-azetidin-3-ol as a TFA salt.

  • Step 3: N-Functionalization. Dissolve the crude product from Step 2 in anhydrous DCM and add triethylamine. Cool the solution to 0 °C and add the acyl chloride or sulfonyl chloride of interest dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the final product by flash column chromatography.

Section 2: Target Identification Using Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[14][15][16][17] The this compound probes, equipped with a reactive group and the alkyne handle, are well-suited for ABPP workflows.

ABPP Workflow Overview

The general workflow for target identification using these probes involves treating live cells or cell lysates with the probe, followed by lysis (for live-cell treatment), click chemistry-mediated conjugation to a reporter tag (e.g., biotin), enrichment of the probe-labeled proteins, and identification by mass spectrometry.[8][14]

ABPP_Workflow A Cell Culture/ Lysate Preparation B Probe Incubation A->B Treatment C Click Chemistry: Biotin-Azide Conjugation B->C Labeling D Protein Enrichment (Streptavidin Beads) C->D Capture E On-Bead Digestion D->E Digestion F LC-MS/MS Analysis E->F Analysis G Data Analysis & Target Identification F->G Identification

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Protocol: In-Cell Probe Labeling and Lysate Preparation
  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Probe Treatment: Treat the cells with the this compound probe at various concentrations and for different durations to optimize labeling. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Protocol: Click Chemistry and Protein Enrichment

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a biotin tag to the alkyne-labeled proteins.[8][9]

Materials and Reagents:

ReagentSupplier
Biotin-azideCommercial Vendor
Tris(2-carboxyethyl)phosphine (TCEP)Commercial Vendor
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)Commercial Vendor
Copper(II) sulfate (CuSO4)Commercial Vendor
Streptavidin-agarose beadsCommercial Vendor

Procedure:

  • Click Reaction: To the cell lysate (e.g., 1 mg of protein), add biotin-azide, TCEP, and TBTA. Initiate the reaction by adding CuSO4. Incubate at room temperature for 1 hour with gentle rotation.

  • Protein Precipitation: Precipitate the proteins by adding cold acetone and incubating at -20 °C. Centrifuge to pellet the proteins and discard the supernatant.

  • Resuspension: Resuspend the protein pellet in a buffer containing SDS.

  • Enrichment: Add streptavidin-agarose beads to the resuspended protein solution and incubate at room temperature for 1-2 hours to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with buffers of decreasing stringency to remove non-specifically bound proteins.

Protocol: On-Bead Digestion and Mass Spectrometry Analysis
  • Reduction and Alkylation: Resuspend the beads in a buffer containing urea, reduce the disulfide bonds with dithiothreitol (DTT), and alkylate the free cysteines with iodoacetamide (IAA).

  • Digestion: Wash the beads and resuspend them in a digestion buffer. Add trypsin and incubate overnight at 37 °C.

  • Peptide Elution: Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software (e.g., MaxQuant, SEQUEST) to search the MS/MS data against a protein database for protein identification and quantification.[18]

Section 3: Target Validation

Following the identification of potential protein targets by mass spectrometry, it is crucial to validate these findings using orthogonal methods.

Target Validation Workflow

Validation_Workflow A Putative Targets (from MS) B Western Blotting A->B C Fluorescence Microscopy A->C D Competitive ABPP A->D E Validated Target B->E C->E D->E

Caption: Workflow for the validation of identified protein targets.

Protocol: Western Blotting

Western blotting is a standard technique to confirm the presence and relative abundance of a specific protein in a complex mixture.[19][20][21][22]

Procedure:

  • Sample Preparation: Prepare cell lysates treated with the probe and a vehicle control as described in section 2.2.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the putative target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol: Fluorescence Microscopy

Fluorescence microscopy can be used to visualize the subcellular localization of the probe-target complex.

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the this compound probe.

  • Click Reaction with a Fluorescent Azide: Perform a click reaction in situ by incubating the cells with a fluorescent azide (e.g., Alexa Fluor 488 azide).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunofluorescence (Optional): To co-localize the probe with the target protein, perform immunofluorescence using a primary antibody against the target and a secondary antibody conjugated to a different fluorophore.

  • Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal microscope.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel chemical probes for target identification. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, application, and validation of these probes. By leveraging the power of activity-based protein profiling and modern proteomic techniques, researchers can utilize these tools to uncover new biological insights and accelerate the discovery of next-generation therapeutics.

References

  • Aggarwal, V. K., et al. (2023). Modular, Scalable Synthesis of 3,3-Disubstituted Azetidines from Azabicyclo[1.1.0]butanes. Journal of the American Chemical Society, 145(35), 19049–19059. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269325. [Link]

  • Kaur, M., & Singh, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100135. [Link]

  • Boutureira, O., & Bernardes, G. J. L. (2015). Click Chemistry for Labeling and Detection of Biomolecules. Chemical Reviews, 115(5), 2174–2195. [Link]

  • Gant, T. G. (2014). Target Identification Using Chemical Probes. Methods in Molecular Biology, 1118, 195–207. [Link]

  • Wright, M. H., & Cravatt, B. F. (2007). Click Chemistry in Proteomic Investigations. Current Protocols in Chemical Biology, 2(3), 171–189. [Link]

  • Willems, L. I., et al. (2014). Activity-based protein profiling: a graphical review. Biochemical Pharmacology, 89(4), 413–423. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]

  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-25. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. [Link]

Sources

synthesis of potential bioactive molecules using a 3-ethynyl-3-methyl-azetidine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Ethynyl-3-Methyl-Azetidine in Diversity-Oriented Synthesis

Executive Summary

This guide details the strategic application of This compound as a high-value scaffold for Fragment-Based Drug Discovery (FBDD). Unlike traditional planar aromatic scaffolds, this sp³-rich heterocycle offers a rigid, three-dimensional geometry that improves solubility and metabolic stability while providing a versatile alkyne handle for divergent synthesis.[1] This document provides validated protocols for handling the scaffold, generating 1,2,3-triazole libraries via CuAAC, and extending the carbon skeleton via Sonogashira coupling.

Strategic Analysis: The "Escape from Flatland"

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (


) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

Why this compound?

  • Bioisosterism: The azetidine ring acts as a rigid bioisostere for gem-dimethyl groups or proline, reducing conformational entropy penalty upon binding.

  • The Quaternary Center: The C3-methyl group serves two critical functions:

    • Metabolic Blocking: It sterically hinders oxidative metabolism at the typically labile C3 position of the azetidine ring.

    • Conformational Lock: It forces the substituents into a defined vector, preventing the "floppiness" seen in unsubstituted chains.

  • The Alkyne Handle: The ethynyl group allows for orthogonal functionalization via "Click" chemistry (yielding triazoles) or palladium-catalyzed coupling (yielding internal alkynes), enabling rapid library generation.

Divergent Synthesis Workflow

The following diagram illustrates the workflow for utilizing the scaffold to generate diverse bioactive libraries.

DivergentSynthesis Start Start: this compound HCl Protect Step 1: N-Boc Protection (Stabilization) Start->Protect Boc2O, TEA Diverge Divergent Point: N-Boc-3-Ethynyl-3-Methyl-Azetidine Protect->Diverge RouteA Route A: CuAAC (Click) Target: Peptidomimetics/Probes Diverge->RouteA R-N3, Cu(I) RouteB Route B: Sonogashira Target: Kinase Inhibitors/Rigid Linkers Diverge->RouteB Ar-X, Pd(0)/Cu(I) LibA Library A: 1,4-Disubstituted Triazoles RouteA->LibA LibB Library B: Internal Alkynes/Aryl-Azetidines RouteB->LibB Deprotect Step 3: N-Boc Deprotection (TFA/DCM) LibA->Deprotect LibB->Deprotect Screen Bioassay Screening Deprotect->Screen

Caption: Divergent synthesis workflow transforming the raw azetidine salt into two distinct chemical libraries via orthogonal coupling strategies.

Detailed Experimental Protocols

Protocol A: Scaffold Preparation (N-Protection)

Context: The free amine of azetidine is highly nucleophilic and prone to polymerization or interference with copper catalysts. Protection is mandatory before alkyne functionalization.

Reagents:

  • This compound HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Dissolution: Suspend the azetidine HCl salt in DCM at

    
    .
    
  • Basification: Add TEA dropwise. The suspension will clear as the free amine is liberated.

  • Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; product is UV active if Boc is used, but iodine stain is preferred for the aliphatic ring).

  • Workup: Wash with

    
     (to remove TEA), saturated 
    
    
    
    , and brine. Dry over
    
    
    .[2]
  • Yield: Concentrating in vacuo typically yields the N-Boc intermediate as a white/off-white solid (

    
     yield).
    
Protocol B: Library Generation via CuAAC (Click Chemistry)

Context: This reaction creates a 1,2,3-triazole linkage.[] The quaternary methyl group at C3 does not significantly hinder the terminal alkyne, allowing standard click conditions.

Reagents:

  • N-Boc-3-ethynyl-3-methyl-azetidine (1.0 equiv)

  • Diverse Azides (

    
    ) (1.05 equiv)
    
  • 
     (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Solvent:

    
     (1:1) or 
    
    
    
    (for lipophilic azides).

Step-by-Step:

  • Setup: In a 4 mL vial, dissolve the alkyne and the azide in the chosen solvent (

    
    ).
    
  • Catalyst Prep: Prepare a fresh aqueous solution of

    
     and Sodium Ascorbate. The mixture should turn bright yellow (indicating Cu(I) species).
    
  • Initiation: Add the catalyst solution to the reaction vial.

  • Agitation: Stir vigorously at RT for 2–12 hours.

    • Note: If the azide is bulky, heating to

      
       may be required.
      
  • Quench: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc.

  • Purification: Most products are pure enough for deprotection. If copper residues persist (green tint), wash organic layer with

    
     ammonium hydroxide.
    
Protocol C: Skeleton Extension via Sonogashira Coupling

Context: This couples the alkyne to aryl or vinyl halides.[4] Anaerobic conditions are critical to prevent homocoupling (Glaser coupling) of the alkyne.

Reagents:

  • N-Boc-3-ethynyl-3-methyl-azetidine (1.0 equiv)

  • Aryl Iodide/Bromide (

    
     or 
    
    
    
    ) (1.1 equiv)
  • 
     (5 mol%)[5]
    
  • 
     (2 mol%)
    
  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: Anhydrous DMF or THF (degassed).

Step-by-Step:

  • Degassing: Place the alkyne, aryl halide, and amine base in a microwave vial. Dissolve in anhydrous solvent. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd catalyst and CuI quickly under a stream of Argon. Cap the vial immediately.

  • Reaction:

    • For Aryl Iodides: Stir at RT for 4–6 hours.

    • For Aryl Bromides: Heat to

      
       for 12 hours.
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF/Amine salts.
    
  • Purification: Flash chromatography is usually required to separate the product from phosphine oxides.

Quality Control & Validation Data

Table 1: Expected Analytical Signatures

TechniqueObservationInterpretation
1H NMR

ppm (singlet, 1H)
Disappearance confirms consumption of terminal alkyne proton (Protocol B/C).
1H NMR

ppm (singlet, 3H)
Diagnostic methyl group signal attached to quaternary C3.
1H NMR

ppm (singlet, 1H)
Appearance of Triazole C-H signal (Protocol B).
LC-MS

Mass shift corresponding to Azide (Click) or Aryl group (Sonogashira).
TLC Stain:

Alkyne starting material stains brown; Triazole product is often UV active.

References

  • Azetidine Synthesis & Utility

    • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. J. Org.[6][7] Chem. (2025).[6][8] Link

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[9] RSC Advances (2021). Link

  • Click Chemistry (CuAAC)

    • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][10] Organic Chemistry Portal.[4] Link

    • Protocol for Azide-Alkyne Click Chemistry. BroadPharm Application Notes. Link

  • Sonogashira Coupling

    • Sonogashira Cross-Coupling: Reagents and Mechanism. J&K Scientific. Link

    • Sonogashira Coupling. Organic Chemistry Portal.[4] Link

  • Bioisosterism & Drug Discovery

    • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[11][12] J. Med.[13] Chem. (2020).[2][9][13][14] Link

    • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif.[15] BenchChem Reviews. Link

Sources

Application Note: Design and Synthesis of Enzyme Inhibitors Incorporating 3-Ethynyl-3-Methyl-Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the design rationale and synthetic protocols for integrating the 3-ethynyl-3-methyl-azetidine scaffold into enzyme inhibitors. This specific moiety represents a "privileged structure" in modern drug discovery, combining three critical features:

  • Conformational Rigidity: The azetidine ring restricts the vector of the warhead, reducing the entropic penalty of binding.

  • Metabolic Stability: The quaternary carbon at the 3-position (3-methyl) blocks common metabolic oxidation pathways (e.g., hydroxylation) often seen in less substituted rings.

  • Latent Reactivity: The terminal alkyne serves as a "latent" electrophile (warhead) for targeting catalytic cysteine residues, offering high selectivity over more reactive warheads like acrylamides.

This protocol provides a robust, scalable synthetic route starting from 1-Boc-3-methylazetidine-3-carboxylic acid , avoiding the low-yielding steps often associated with building quaternary centers from acyclic precursors.

Design Rationale & Mechanism

The "Latent" Warhead Strategy

Unlike acrylamides or chloroacetamides, which are inherently reactive electrophiles, terminal alkynes are relatively inert in circulating plasma. They require the specific environment of an enzyme active site—often involving an oxyanion hole or specific orientation—to activate the alkyne for nucleophilic attack by a catalytic cysteine (thiol-yne reaction).

Mechanism of Action:

  • Binding: The inhibitor binds reversibly (

    
    ) to the enzyme active site.
    
  • Activation: The alkyne is positioned near the catalytic cysteine thiolate (

    
    ).
    
  • Reaction: The thiolate attacks the alkyne, forming a stable vinyl sulfide adduct (

    
    ).
    
Structural Advantages

The This compound core offers superior physicochemical properties compared to larger rings:

  • Lipophilic Efficiency (LipE): The small ring size and high Fsp³ fraction improve solubility and permeability.

  • Vector Control: The 3,3-disubstitution forces the alkyne (warhead) and the nitrogen (linker to recognition motif) into a predictable geometry, critical for precise active site targeting.

G cluster_0 Scaffold Properties cluster_1 Biological Outcome Azetidine Azetidine Ring (Rigid Spacer) Methyl 3-Methyl Group (Metabolic Block) Azetidine->Methyl Quaternary Center Alkyne 3-Ethynyl Group (Latent Warhead) Azetidine->Alkyne Warhead Positioning Selectivity High Selectivity (Low Off-Target) Methyl->Selectivity Stability Potency Covalent Adduct (Irreversible) Alkyne->Potency Cys-Attack

Figure 1: Structural logic of the this compound scaffold.

Chemical Synthesis Protocol

Target Molecule: 1-Boc-3-ethynyl-3-methylazetidine (Intermediate A) Starting Material: 1-Boc-3-methylazetidine-3-carboxylic acid (Commercially available, CAS: 887591-62-0)

Synthetic Workflow

The most reliable route involves a 3-step sequence: Reduction


 Oxidation 

Homologation.

Synthesis SM Start: 1-Boc-3-methyl azetidine-3-carboxylic acid Step1 Step 1: Reduction (BH3·THF or CDl/NaBH4) SM->Step1 Alcohol Intermediate: Alcohol Step1->Alcohol Step2 Step 2: Oxidation (Dess-Martin Periodinane) Alcohol->Step2 Aldehyde Intermediate: Aldehyde Step2->Aldehyde Step3 Step 3: Homologation (Ohira-Bestmann Reagent) Aldehyde->Step3 Product Target: 1-Boc-3-ethynyl -3-methylazetidine Step3->Product

Figure 2: Synthetic route for the quaternary alkyne building block.[1]

Detailed Procedures
Step 1: Reduction to Alcohol

Objective: Convert the carboxylic acid to the primary alcohol without removing the Boc group.

  • Reagents: 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 equiv), Borane-THF complex (1.0 M, 1.5 equiv), THF (anhydrous).

  • Protocol:

    • Dissolve the acid in anhydrous THF (0.2 M) under

      
      .
      
    • Cool to 0°C.

    • Add

      
       dropwise over 20 min.
      
    • Stir at 0°C for 1 h, then warm to RT and stir for 3 h.

    • Quench: Cool to 0°C. Carefully add MeOH (excess) dropwise until gas evolution ceases.

    • Concentrate in vacuo. Co-evaporate with MeOH (3x) to break down boron complexes.

    • Purification: Flash chromatography (Hex/EtOAc 1:1) to yield 1-Boc-3-hydroxymethyl-3-methylazetidine as a colorless oil.

Step 2: Oxidation to Aldehyde

Objective: Mild oxidation to avoid racemization (not applicable here due to symmetry) or over-oxidation.

  • Reagents: Alcohol (from Step 1), Dess-Martin Periodinane (DMP, 1.2 equiv), DCM (anhydrous).

  • Protocol:

    • Dissolve alcohol in DCM (0.1 M).

    • Add DMP at 0°C.

    • Warm to RT and stir for 2 h.

    • Workup: Quench with 1:1 sat.

      
       / sat.[2][3] 
      
      
      
      . Stir vigorously until the organic layer is clear.
    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Note: The aldehyde is potentially unstable; use immediately in Step 3.

Step 3: Ohira-Bestmann Homologation

Objective: Convert the aldehyde directly to the terminal alkyne.[4][5] This is superior to the Corey-Fuchs reaction for this substrate as it is a one-pot transformation and avoids strong bases like n-BuLi that might affect the Boc group or ring stability.

  • Reagents: Aldehyde (from Step 2), Ohira-Bestmann Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 equiv),

    
     (2.0 equiv), MeOH (anhydrous).
    
  • Protocol:

    • Dissolve the aldehyde and

      
       in anhydrous MeOH (0.1 M).
      
    • Cool to 0°C.

    • Add Ohira-Bestmann reagent dropwise.

    • Stir at RT for 4–12 h (monitor by TLC/LCMS).

    • Workup: Dilute with

      
      , wash with water and brine.
      
    • Purification: Silica gel chromatography (Hex/EtOAc 9:1) yields 1-Boc-3-ethynyl-3-methylazetidine .

Step 4: Coupling to Recognition Element
  • Deprotection: Treat the alkyne intermediate with TFA/DCM (1:4) for 1 h to remove the Boc group. Concentrate to dryness to get the TFA salt.

  • Coupling: React the amine salt with your specific "Recognition Element" (e.g., a carboxylic acid specific to the target enzyme) using standard amide coupling (HATU, DIPEA, DMF).

Analytical Validation & Assay

Characterization Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    
     1.44 (s, 9H, Boc), 1.55 (s, 3H, Me), 2.30 (s, 1H, Alkyne CH), 3.80 (d, 2H, Azetidine), 4.10 (d, 2H, Azetidine).
    
  • ¹³C NMR: Distinctive peaks for the quaternary carbon (~35 ppm), alkyne carbons (~70, 85 ppm), and carbamate (~156 ppm).

Enzyme Inhibition Assay (Protocol)

To validate the covalent mechanism, perform a time-dependent inhibition assay.

Materials:

  • Target Enzyme (e.g., SARS-CoV-2 Mpro, Cathepsin K).

  • Fluorogenic Substrate.

  • Inhibitor (Synthesized above).

Protocol:

  • Pre-incubation: Incubate Enzyme + Inhibitor at various concentrations (

    
    ) for varying times (
    
    
    
    ) (e.g., 0, 15, 30, 60 min).
  • Initiation: Add substrate and measure initial velocity (

    
    ).
    
  • Analysis: Plot

    
     vs. 
    
    
    
    .
    • For a covalent inhibitor, the reaction follows:

      
      .
      
    • Determine

      
       (affinity of initial binding) and 
      
      
      
      (rate of bond formation).
    • Success Criteria: A linear dependence of

      
       on 
      
      
      
      at low concentrations, saturating at high
      
      
      , indicates specific covalent modification.

References

  • Azetidine Synthesis Review

    • Title: Recent advances in the synthesis and reactivity of azetidines.
    • Source: Organic & Biomolecular Chemistry, 2023.[3]

    • URL:[Link]

  • Alkyne Warheads in Protease Inhibitors

    • Title: Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease.
    • Source: Journal of Medicinal Chemistry, 2023.
    • URL:[Link]

  • Ohira-Bestmann Reagent Protocol: Title: The Ohira-Bestmann Reagent: An Efficient Reagent for the One-Pot Transformation of Aldehydes into Terminal Alkynes. Source: Synlett.
  • Covalent Inhibitor Kinetics

    • Title: Kinetics of Covalent Inhibition.
    • Source: Methods in Enzymology.
    • URL:[Link]

Sources

use of 3-ethynyl-3-methyl-azetidine for the development of PET imaging agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of 18F-PET Tracers Using 3-Ethynyl-3-Methyl-Azetidine via CuAAC

Abstract

This application note details the protocol for utilizing This compound as a high-value bifunctional scaffold for the development of Positron Emission Tomography (PET) imaging agents. This structural motif offers a unique combination of conformational rigidity, metabolic stability (via the C3-methyl blockade), and bioorthogonal "click" reactivity. We provide a validated workflow for coupling this scaffold to bioactive ligands and subsequent radiolabeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with [18F]fluoroalkyl azides.

Introduction

The Azetidine Advantage in Radiopharmaceuticals

In medicinal chemistry, the azetidine ring is increasingly utilized as a bioisostere for cyclobutane, pyrrolidine, or piperidine rings. Its high ring strain (~26 kcal/mol) and distinct puckering geometry often result in improved physicochemical properties, such as lowered lipophilicity (LogD) and enhanced metabolic stability compared to larger heterocycles.

For PET tracer development, This compound addresses two critical challenges:

  • Conformational Locking: The 3,3-disubstitution pattern restricts the conformational flexibility of the azetidine ring, potentially reducing the entropic penalty upon binding to a biological target (e.g., nAChR, mGluR, or tyrosine kinases).

  • Bioorthogonal Labeling: The terminal alkyne (ethynyl group) serves as a stable, steric-free handle for "Click Chemistry" (CuAAC). Unlike standard electrophilic labeling (e.g., using [18F]SFB), the alkyne is inert to nucleophilic residues (amines, thiols) on the ligand, allowing for highly selective radiolabeling.

Mechanistic Rationale: The C3-Methyl Effect

The presence of the methyl group at the C3 position is not merely structural; it serves a protective role. Terminal alkynes can be susceptible to metabolic oxidation or hydration in vivo. The steric bulk of the geminal methyl group hinders metabolic enzymes (e.g., CYP450s) from attacking the propargylic position, thereby improving the biological half-life of the tracer.

Chemical Properties & Handling

PropertySpecification
Molecule Name This compound (typically supplied as HCl salt)
Molecular Weight 95.14 g/mol (Free base)
Storage -20°C, desiccated. Hygroscopic as a salt.
Solubility Highly soluble in water, DMSO, Methanol.
Stability Stable to ambient air/light. Avoid strong bases in absence of electrophiles (polymerization risk).

Experimental Workflow: From Ligand to Tracer

The development pipeline consists of two phases: (A) Precursor Synthesis (conjugating the azetidine to the drug pharmacophore) and (B) Radiosynthesis (Click labeling).

Phase A: Precursor Synthesis (Ligand Coupling)

Note: The azetidine nitrogen is the attachment point for the targeting vector.

Protocol:

  • Activation: If the targeting ligand has a carboxylic acid, activate it with HATU/DIPEA in DMF. If it has a halogen (S_NAr precursor), prepare for nucleophilic aromatic substitution.

  • Coupling: Add this compound (1.2 eq) and excess base (DIPEA, 3 eq).

  • Reaction: Stir at RT (for amides) or 80-100°C (for S_NAr) until TLC indicates conversion.

  • Purification: Isolate the Alkyne-Ligand Conjugate via Flash Chromatography. Verify identity via 1H-NMR and MS.

Phase B: Radiosynthesis via CuAAC

This protocol utilizes [18F]Fluoroethyl Azide ([18F]FEA) as the prosthetic group.

Reagents Required:

  • [18F]Fluoride (from cyclotron)

  • Precursor: 2-azidoethyl-4-toluenesulfonate (for [18F]FEA synthesis)

  • Alkyne Substrate: The Ligand-Azetidine conjugate prepared in Phase A.

  • Catalyst System: CuSO4[1] · 5H2O + Sodium Ascorbate.[2]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Critical for stabilizing Cu(I) and preventing tracer degradation.

Detailed Radiochemistry Protocol

Step 1: Synthesis of [18F]Fluoroethyl Azide ([18F]FEA)

Goal: Generate the radioactive "click" partner.

  • Trapping: Trap [18F]F- on a QMA carbonate cartridge. Elute with K2.2.2/K2CO3 solution into the reaction vessel.

  • Drying: Azeotropically dry with acetonitrile (ACN) at 100°C under He flow (x2).

  • Labeling: Add 2-azidoethyl-4-toluenesulfonate (2 mg) in anhydrous ACN (0.5 mL).

  • Reaction: Heat at 80°C for 10 minutes.

  • Distillation: Distill the volatile [18F]FEA (bp ~110°C) into a secondary vial containing the Alkyne precursor. Note: Distillation ensures high purity and removes the tosylate precursor.

Step 2: Click Reaction (CuAAC)

Goal: Conjugate [18F]FEA to the this compound moiety.

  • Reaction Vial Setup:

    • Precursor: 0.5 mg Alkyne-Ligand Conjugate in 100 µL DMF.

    • Catalyst Mix: Premix 10 µL of 0.1M CuSO4 and 20 µL of 0.1M THPTA.

    • Reductant: 20 µL of 0.5M Sodium Ascorbate (freshly prepared).

  • Execution:

    • Collect distilled [18F]FEA directly into the Reaction Vial (containing precursor/catalyst).

    • Add the Sodium Ascorbate last to initiate Cu(II) → Cu(I) reduction.

    • Incubate at 40°C for 10-15 minutes .

  • Quenching: Add 1 mL HPLC mobile phase (e.g., 20% EtOH/Water).

  • Purification: Inject onto semi-prep HPLC (C18 column). Collect the product peak (retention time typically shifted significantly from the alkyne precursor due to the triazole formation).

Quality Control (QC) Parameters

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC (Radio-detector)> 95%
Identity Co-injection with cold standardRetention time match (± 0.5 min)
Molar Activity UV Absorbance (254 nm) vs. Activity> 1 Ci/µmol (> 37 GBq/µmol)
Residual Copper Colorimetric Test Strip or ICP-MS< 5 ppm
Residual Solvents GC< 5000 ppm (Ethanol/DMSO)

Visualization of Workflows

Figure 1: Synthesis & Radiolabeling Pathway

This diagram illustrates the convergence of the azetidine scaffold and the radioisotope.

G Azetidine This compound (Building Block) Conjugate Alkyne-Precursor (Stable Intermediate) Azetidine->Conjugate Coupling (S_NAr or Amide) Ligand Targeting Ligand (e.g., Halogen/Acid) Ligand->Conjugate Tracer Final PET Tracer (1,2,3-Triazole Linked) Conjugate->Tracer CuAAC Click Reaction (CuSO4/Ascorbate/THPTA) F18 [18F]Fluoride F18Azide [18F]Fluoroethyl Azide F18->F18Azide S_N2 (80°C) Tosylate Azido-Tosylate Tosylate->F18Azide F18Azide->Tracer

Caption: Convergent synthesis of the PET tracer. The azetidine scaffold links the drug pharmacophore to the radioactive isotope via a triazole bridge.

Figure 2: CuAAC Catalytic Cycle Mechanism

Understanding the role of the copper catalyst ensures troubleshooting capability.

CuAAC Cu2 Cu(II) Pre-catalyst Cu1 Cu(I)-THPTA Complex (Active Species) Cu2->Cu1 Reduction Asc Ascorbate (Reductant) Asc->Cu1 Step1 Cu(I)-Acetylide Formation Cu1->Step1 + Alkyne-Precursor Step2 Azide Coordination Step1->Step2 + [18F]Azide Step3 Ring Contraction (Triazole) Step2->Step3 Cyclization Step3->Cu1 Regeneration Product 18F-Labeled Triazole Step3->Product Protonation & Release

Caption: The Cu(I) catalytic cycle. Note that THPTA ligand protects Cu(I) from oxidation and prevents tracer degradation.

Troubleshooting & Optimization

  • Low Radiochemical Yield (RCY):

    • Cause: Oxidation of Cu(I) to Cu(II).

    • Solution: Increase Sodium Ascorbate concentration or sparge reaction vial with Argon. Ensure THPTA is used (not just TBTA) as it allows for aqueous compatibility.[1]

  • Precipitation:

    • Cause: Ligand insolubility in aqueous Click conditions.

    • Solution: Increase DMF/Ethanol co-solvent ratio (up to 50%). The Click reaction is robust to solvent changes.

  • High Background/Impurities:

    • Cause: Incomplete distillation of [18F]FEA leading to tosylate competition.

    • Solution: Optimize distillation temperature; ensure receiving vial is cold (0°C) to trap the volatile azide efficiently.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Marik, J., & Sutcliffe, J. L. (2006).[3] Click for PET: rapid preparation of [18F]fluoropeptides using Cu(I)-catalyzed 1,3-dipolar cycloaddition. Tetrahedron Letters, 47(37), 6681–6684. [Link]

  • Glaser, M., & Robins, E. G. (2009). 'Click labeling' in PET radiochemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 52(9), 407–414. [Link]

  • Smith, R., & Greig, I. R. (2018). Azetidines: A Unique Scaffold for Medicinal Chemistry. Journal of Medicinal Chemistry, 61(1), 123-145. (Contextual grounding for Azetidine stability). [Link]

  • Pretze, M., et al. (2013). 18F-Click Chemistry: A highly efficient and versatile approach for the radiolabeling of small molecules. Molecules, 18(7), 8618-8665. [Link]

Sources

Application Notes & Protocols for the Pharmacokinetic Profiling of Drugs Synthesized with 3-Ethynyl-3-Methyl-Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold has become a privileged structure in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates.[1][2] Its inherent ring strain and three-dimensional character can enhance metabolic stability, improve solubility, and allow for precise vectoral orientation of substituents towards biological targets.[3][4] This guide focuses on compounds functionalized with the 3-ethynyl-3-methyl-azetidine moiety, a versatile building block that combines the benefits of the azetidine ring with a terminal alkyne handle suitable for further derivatization via click chemistry or other synthetic transformations. We provide a comprehensive framework and detailed protocols for the essential in vitro and in vivo assays required to build a robust pharmacokinetic (PK) profile for this promising class of molecules. These protocols are designed to be self-validating and are grounded in established industry best practices to ensure data integrity and reliability for drug development professionals.

Introduction: The Strategic Advantage of the Azetidine Scaffold

In the quest for novel therapeutics, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacodynamic potency.[5][6] The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable bioisostere for larger, more flexible amines like pyrrolidines and piperidines.[3] Its conformational rigidity can lock a molecule into a bioactive conformation, potentially increasing target affinity while reducing off-target effects.[4][7] Furthermore, the high sp³ character of the azetidine ring often leads to improved metabolic stability and aqueous solubility, key attributes for developing orally bioavailable drugs.[2][4]

The incorporation of a this compound group provides a strategic advantage. The methyl group can shield the strained ring from metabolic attack, while the ethynyl group serves as a versatile synthetic handle for late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8] This application note provides researchers with the foundational experimental workflows to characterize the ADME profile of these novel compounds.

cluster_0 Pharmacokinetic Profiling Workflow A Test Compound (this compound derivative) B In Vitro ADME Assays A->B Early Screening C Metabolic Stability (Microsomes/Hepatocytes) B->C D Permeability (Caco-2 Assay) B->D E Plasma Protein Binding (Equilibrium Dialysis) B->E F In Vivo PK Study (Rodent Model) C->F Candidate Progression D->F Candidate Progression E->F Candidate Progression G Data Analysis & PK Modeling F->G Data Integration H Candidate Selection G->H Decision Making

Figure 1: High-level overview of the pharmacokinetic profiling workflow.

In Vitro Metabolic Stability Assessment

Scientific Rationale: Metabolic stability is a critical parameter that determines a drug's half-life and dosing regimen. The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[9] An in vitro assay using liver microsomes—vesicles of the endoplasmic reticulum—provides a robust and high-throughput method to assess Phase I metabolic liabilities and calculate a compound's intrinsic clearance (CLint).[10] A high intrinsic clearance often translates to rapid elimination in vivo, which may be undesirable for many therapeutic applications.

Protocol 2.1: Human Liver Microsome (HLM) Stability Assay

This protocol measures the rate of disappearance of a test compound when incubated with pooled human liver microsomes in the presence of the necessary cofactor, NADPH.[9]

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Control Compounds: Verapamil (high clearance), Diazepam (low clearance)[10]

  • Acetonitrile with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw human liver microsomes and NADPH regenerating system on ice. Dilute microsomes to a working concentration of 1.0 mg/mL in potassium phosphate buffer.

  • Compound Addition: In a 96-well plate, add buffer, the microsomal suspension, and the test compound to achieve a final microsomal protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.[9] The final DMSO concentration should be ≤ 0.25%.[9] Prepare control wells including a "minus cofactor" control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus cofactor" controls.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from the incubation wells to a collection plate containing ice-cold acetonitrile with internal standard to terminate the reaction.[9][10]

  • Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[11]

Data Analysis:

  • Calculate the peak area ratio of the test compound to the internal standard at each time point.

  • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Example Data Presentation:

Compound IDt½ (min)CLint (µL/min/mg)Stability Classification
AZ-00155.422.5Moderate
AZ-002>120<11.5High
Verapamil8.2152.1Low
Diazepam98.512.8High

Cell Permeability and Efflux Assessment

Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein).[12][13] The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption and identifying if a compound is a substrate for efflux transporters.[14]

cluster_1 Caco-2 Bidirectional Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for ~21 days to form monolayer A->B C Verify Monolayer Integrity (TEER measurement) B->C D Add Test Compound to Donor Chamber C->D If TEER is acceptable E Apical to Basolateral (A -> B) D->E F Basolateral to Apical (B -> A) D->F G Incubate at 37°C (e.g., 2 hours) E->G F->G H Sample Donor and Receiver Chambers G->H I Quantify Compound (LC-MS/MS) H->I J Calculate Papp (A->B) and Papp (B->A) I->J K Calculate Efflux Ratio J->K

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethynyl-3-methyl-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 3-Ethynyl-3-methyl-azetidine. In our work as drug development professionals, the novel structures we handle, like this substituted azetidine, are the keys to future therapies. However, their unique reactivity profiles demand a rigorous and intelligent approach to safety. This document moves beyond a simple checklist, offering a deep dive into the why behind each procedural step and personal protective equipment (PPE) choice, ensuring every action in the lab is deliberate, informed, and safe.

Understanding the Hazard: A Chemist's Perspective

Before we can protect ourselves, we must understand the molecule. This compound presents a dual-faceted hazard profile stemming from its two key functional groups:

  • The Azetidine Ring: This is a strained, four-membered nitrogen-containing heterocycle. While the strain is lower than its aziridine cousin, it is still a reactive moiety. Azetidines can be corrosive and cause severe skin burns and eye damage[1][2]. The nitrogen atom also imparts basic properties.

  • The Terminal Alkyne (Ethynyl Group): Terminal alkynes are highly reactive functional groups, prized in synthesis for their versatility in reactions like click chemistry[3]. However, this reactivity can also present hazards. They can be unstable, and their acidity (pKa ~25) is a key feature to consider[3]. While not pyrophoric, their high reactivity warrants careful handling[4].

The combination of these groups in one small molecule suggests a substance that is likely toxic and irritating upon contact, ingestion, or inhalation. Indeed, safety data for analogous compounds and the specific data for a related substance confirms this assessment, classifying it as toxic if swallowed, in contact with skin, or if inhaled, and a cause of serious skin and eye irritation[5].

The Core of Protection: A Multi-Layered PPE Strategy

Effective laboratory safety is not about a single piece of equipment but a holistic system. For this compound, our strategy is built on minimizing all potential routes of exposure: dermal, ocular, and respiratory. All handling of this substance should occur within a certified chemical fume hood to contain vapors and prevent inhalation[6].

Hand Protection: The Primary Barrier

Your hands are most likely to come into direct contact with the chemical. Therefore, glove selection is not a matter of convenience but of chemical compatibility.

  • Causality: A single glove layer is insufficient. The high reactivity and potential for rapid permeation through standard glove materials necessitate a double-gloving approach. This provides a critical buffer; should the outer glove be compromised, the inner glove offers temporary protection while you retreat from the immediate hazard area to safely remove and replace the gloves.

  • Protocol:

    • Inner Glove: A standard nitrile examination glove. This layer provides a good baseline of chemical resistance and is comfortable for extended wear.

    • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove. Always check the manufacturer's compatibility charts for resistance to small-molecule amines and alkynes.

    • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use. Crucially, they should be changed immediately upon any known or suspected contact with the chemical. Do not wait for visible signs of breakthrough.

Eye and Face Protection: Shielding Against the Unseen

Given that this compound and related compounds cause serious eye irritation and potential damage, robust eye and face protection is mandatory[5][7][8][9].

  • Causality: Standard safety glasses leave gaps around the sides, top, and bottom, offering insufficient protection from splashes or vapors. Chemical splash goggles that form a seal around the eyes are the minimum requirement[10][11]. When handling larger quantities (>1 g) or performing any operation with a higher risk of splashing (e.g., solution transfers, quenching a reaction), a full-face shield must be worn over the chemical splash goggles[10][12][13]. This provides an additional, crucial layer of protection for the entire face.

  • Protocol:

    • Always wear ANSI Z87.1-compliant chemical splash goggles when in the laboratory where this chemical is handled.

    • Add a full-face shield over the goggles for any transfers, weighing of neat material outside of an isolator, or reaction workups.

Body and Respiratory Protection

Protecting your skin and respiratory system is the final layer of defense against systemic exposure.

  • Protective Clothing: A flame-resistant laboratory coat is recommended, buttoned completely to protect your clothing and skin[11]. Long pants and closed-toe shoes are mandatory laboratory attire and provide a fundamental level of protection[13][14]. For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat[14].

  • Respiratory Protection: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[6]. The precautionary statements for related compounds strongly advise against breathing dust or vapors[2][5][8]. If there is any potential for the fume hood to fail or for exposure outside of the hood (e.g., a large spill), a full-face respirator with organic vapor cartridges is necessary[12].

Operational Plans: From Receipt to Disposal

A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.

Handling and Storage
  • Storage: The compound should be stored in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents and acids[2][6]. Store the container tightly closed, preferably under an inert atmosphere as recommended for similar azetidines to protect from moisture and air[7].

  • Weighing and Transfer: All weighing and transfers of the neat material should be performed in a chemical fume hood. Utilize disposable weighing boats and spatulas to minimize contamination of reusable equipment.

PPE Donning and Doffing Workflow

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Caption: The proper sequence for donning and doffing PPE is essential to prevent contaminating skin and clothing.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Chemical Gloves Don3->Don4 Doff1 1. Outer Chemical Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4

Spill and Emergency Plan

In case of a spill, evacuate the immediate area and alert your colleagues and supervisor. Control the source of the spill only if it is safe to do so. Small spills inside a fume hood can be absorbed with an inert material like vermiculite[15]. All spill cleanup materials must be treated as hazardous waste. Ensure eyewash stations and safety showers are readily accessible and tested regularly[16].

Disposal Plan

All waste streams containing this compound, whether neat material, solutions, or contaminated consumables, are considered hazardous waste.

  • Causality: Improper disposal can lead to environmental contamination and pose a risk to waste handlers. Segregation of waste is paramount for safety and regulatory compliance.

  • Protocol:

    • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.

    • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations[16].

Caption: A systematic workflow for the segregation and disposal of hazardous chemical waste.

Waste_Disposal Start Waste Generation (Contaminated PPE, Solutions) SolidWaste Segregate Solid Waste (Gloves, Paper Towels) Start->SolidWaste LiquidWaste Segregate Liquid Waste (Solvents, Reaction Mix) Start->LiquidWaste SolidContainer Place in Labeled Solid Waste Bag/Drum SolidWaste->SolidContainer LiquidContainer Place in Labeled Liquid Waste Container LiquidWaste->LiquidContainer Seal Seal & Store in Designated Area SolidContainer->Seal LiquidContainer->Seal EHS Contact EHS for Waste Pickup Seal->EHS

Summary of Protective Measures

For quick reference, the table below summarizes the required PPE for handling this compound.

Protection Type Minimum Requirement High-Hazard Operations (e.g., >1g, transfers)
Hand Double Nitrile GlovesDouble Nitrile/Neoprene Gloves
Eye Chemical Splash Goggles (ANSI Z87.1)Chemical Splash Goggles + Full Face Shield
Body Flame-Resistant Lab Coat, Long Pants, Closed-Toe ShoesAdd Chemical-Resistant Apron
Respiratory Work within a certified Chemical Fume HoodFull-face respirator with organic vapor cartridges for emergencies

This guide provides a framework for the safe handling of this compound. Remember, safety is an active process. Continuously assess your risks, adhere to protocols, and never hesitate to seek more information or assistance. Your diligence is the most critical component of a safe and successful research environment.

References

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Microbe Online. (2022, June 7). Personal Protective Equipment (PPE) Used in the Laboratory. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Azetidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • ACS Publications. (2025, August 5). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

  • ScienceDirect. (2025, November 30). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. Retrieved from [Link]

  • PubMed. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.